Zopiclone
Description
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041155 | |
| Record name | Zopiclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |
| Record name | SID866104 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Zopiclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
43200-80-2 | |
| Record name | Zopiclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zopiclone [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zopiclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | zopiclone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zopiclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zopiclone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOPICLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Zopiclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Stereospecific Synthesis of (S)-Zopiclone (Eszopiclone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-zopiclone, commercially known as eszopiclone. Esthis compound is the (S)-enantiomer of the non-benzodiazepine hypnotic agent this compound and is recognized for its greater therapeutic efficacy and improved side-effect profile compared to the racemic mixture.[1][2][3] The hypnotic activity of this compound is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the GABA-A receptor, approximately 50 times greater than the (R)-enantiomer.[1][4] This document details the principal synthetic strategies, presents comparative data, and provides experimental protocols for the synthesis of this important pharmaceutical agent.
The synthesis of esthis compound is primarily achieved through two main strategies: the chiral resolution of racemic this compound and the kinetic resolution of a key synthetic intermediate.
Chiral Resolution of Racemic this compound
A prevalent industrial method for producing esthis compound involves the separation of the desired (S)-enantiomer from the racemic mixture of this compound. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
A variety of chiral acids have been successfully employed as resolving agents. The selection of the resolving agent and the solvent system is critical for achieving high yield and enantiomeric purity.
Table 1: Comparison of Chiral Resolving Agents for Racemic this compound
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Purity (%) | Reference |
| D-(+)-O,O'-Dibenzoyltartaric acid | Acetonitrile | Not specified | >99 | [1] |
| D-(+)-Di-p-toluoyltartaric acid | Acetonitrile | 35 | 99.9 | [2] |
| L-Tartaric acid | Acetonitrile/Ethanol/Dichloromethane | 30-40 | >99.9 | [5] |
| D-Malic acid | Methanol/Acetone | 91.7 (of esthis compound from salt) | 99.0 (e.e. of salt) | [6] |
| (+)-Malic acid | Methanol/Acetone | Not specified | Not specified | [1][4] |
Experimental Protocol: Resolution with D-(+)-Di-p-toluoyltartaric acid monohydrate [2]
-
Salt Formation: A solution of racemic this compound (100 g, 0.26 mol) in acetonitrile (1.2 L) is heated to 50-60 °C. D-(+)-di-p-toluoyltartaric acid monohydrate (84 g, 0.21 mol) is added, and the mixture is stirred for 1 hour.
-
Crystallization: The reaction mixture is cooled to 35-45 °C to allow for the precipitation of the diastereomeric salt. The solid is collected by filtration and washed with acetonitrile (100 mL).
-
Liberation of Esthis compound: The wet solid is dissolved in water (100 mL). The pH of the resulting solution is adjusted to 7.5-8.0 with a 10% sodium carbonate solution. Stirring is continued for 30 minutes to precipitate esthis compound as a crystalline solid.
-
Purification: The crystalline solid is filtered, washed thoroughly with water (100 mL), and recrystallized from ethyl acetate (1.4 L). The final product is dried at 70-75 °C under vacuum to yield esthis compound as a white crystalline solid (34 g, 34% yield) with an HPLC chiral purity of 99.9%.
Logical Flow of Chiral Resolution
Caption: Workflow for the chiral resolution of racemic this compound.
Kinetic Resolution of a Hemiacetal Intermediate
An alternative and elegant approach to esthis compound involves the kinetic resolution of a racemic hemiacetal intermediate, 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine. This method can be achieved using either enzymatic or chemical catalysts to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
2.1 Enzymatic Kinetic Resolution
Lipases, particularly from Candida antarctica, have been shown to be effective in the enantioselective hydrolysis or transcarbonatation of racemic carbonates derived from the hemiacetal intermediate.[1]
Table 2: Enzymatic Kinetic Resolution of Hemiacetal Carbonates
| Substrate | Enzyme | Method | Enantiomeric Excess (e.e.) (%) | Reference |
| Racemic vinyl carbonate | Candida antarctica lipase (SP 435L) | Hydrolysis/Transcarbonatation | 95 | [1] |
| Racemic chloromethyl carbonate | Candida antarctica lipase B (Chirazyme-L2) | Hydrolysis | 96 | [1] |
Experimental Protocol: Enzymatic Hydrolysis of Racemic Vinyl Carbonate [6]
-
Substrate Preparation: The racemic hemiacetal is reacted with vinyl chloroformate in pyridine to produce the corresponding racemic vinyl carbonate.
-
Enzymatic Resolution: The racemic vinyl carbonate is subjected to hydrolysis using Candida antarctica lipase in a dioxane/water medium at 60°C for 48 hours. The enzymatic hydrolysis preferentially acts on one enantiomer, and due to spontaneous racemization of the unreacted alcohol, the process can theoretically achieve a 100% yield of the desired chiral vinyl acetate.
-
Isolation: The resulting (S)-vinyl carbonate is isolated from the reaction mixture.
-
Condensation: The purified (S)-vinyl carbonate is condensed with N-methylpiperazine in acetone to yield esthis compound.
2.2 Chemical Kinetic Resolution
Chiral catalysts, such as imidazothiazole derivatives, can also be employed for the kinetic resolution of the racemic hemiacetal intermediate through reaction with a chloroformate.
Table 3: Chemical Kinetic Resolution of Racemic Hemiacetal
| Catalyst | Acylating Agent | Yield of (S)-carbonate (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-6-tert-butyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | Phenyl chloroformate | 41.8 | 85 | [7] |
| Chiral imidazothiazole | Chloroformate | Good | Good | [8] |
Experimental Protocol: Chemical Kinetic Resolution using a Chiral Imidazothiazole Catalyst [7]
-
Reaction Setup: In a reaction flask, combine the racemic hemiacetal (5.24 g, 20 mmol), (R)-6-tert-butyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (0.37 g, 2 mmol), triethylamine (2.7 mL), and dry dichloromethane (100 mL).
-
Acylation: A solution of phenyl chloroformate (2.5 mL) in dichloromethane (100 mL) is added dropwise at room temperature over approximately 1 hour. The reaction is stirred overnight at room temperature.
-
Workup: The reaction is quenched, and the pH is adjusted to 8-9 with 10% Na2CO3 solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to obtain (S)-hemiacetal phenyl carbonate (3.2 g, 41.8% yield, 85% e.e.).
-
Final Step: The (S)-hemiacetal phenyl carbonate (7.6 g, 20 mmol, 90% e.e.) is dissolved in acetonitrile (50 mL). N-methylpiperazine (4.4 mL) is added slowly, and the mixture is reacted at room temperature for 2 hours. The solvent is removed, and the residue is purified by silica gel column chromatography to afford esthis compound (6.6 g, 85.0% yield, 90% e.e.).[8]
Synthetic Pathway via Kinetic Resolution
Caption: General scheme for esthis compound synthesis via kinetic resolution.
Overall Synthetic Pathway to Racemic this compound
The precursor for both resolution strategies, racemic this compound, is synthesized from pyrazine-2,3-dicarboxylic acid. The key steps involve the formation of a pyrazine anhydride, condensation with 2-amino-5-chloropyridine, intramolecular cyclization, reduction to the hemiacetal, and finally condensation with 1-chlorocarbonyl-4-methylpiperazine.[2] Careful control of the reduction step is crucial to prevent the formation of impurities.[9][10]
General Synthesis of Racemic this compound
Caption: Synthetic route to the racemic this compound precursor.
Conclusion
The stereospecific synthesis of esthis compound is a well-established field with multiple viable strategies for industrial-scale production. The classical approach of resolving racemic this compound with chiral acids remains a robust and widely used method, offering high enantiomeric purity. Kinetic resolution of the hemiacetal intermediate, through either enzymatic or chemical catalysis, presents a more elegant and potentially more efficient alternative by introducing stereoselectivity earlier in the synthetic sequence. The choice of a particular synthetic route will depend on factors such as cost of materials, operational simplicity, and desired purity levels. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the synthesis of this important therapeutic agent.
References
- 1. Portico [access.portico.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparative and analytical separation of the this compound enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007088073A1 - this compound resolution using l-tartaric acid - Google Patents [patents.google.com]
- 6. Esthis compound synthesis - chemicalbook [chemicalbook.com]
- 7. Method for synthesizing esthis compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN107445961B - A method for synthesizing esthis compound - Google Patents [patents.google.com]
- 9. Synthesis of RP 48497, an Impurity of Esthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Pharmacological differences between zopiclone enantiomers
An In-depth Technical Guide to the Pharmacological Differences Between Zopiclone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a nonbenzodiazepine hypnotic of the cyclopyrrolone class, is a racemic mixture of two enantiomers: (S)-zopiclone (esthis compound) and (R)-zopiclone. This technical guide provides a comprehensive analysis of the pharmacological distinctions between these enantiomers, focusing on their receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and clinical implications. The document is intended to serve as a detailed resource for professionals in pharmacology, medicinal chemistry, and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of the stereoselectivity of this compound's actions.
Introduction
This compound exerts its therapeutic effects by modulating γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system, similar to benzodiazepines.[1] However, the pharmacological activity of racemic this compound is not equally distributed between its two enantiomers. The (S)-enantiomer, esthis compound, is the pharmacologically active component, possessing a significantly higher affinity for the GABA-A receptor complex.[2] This stereoselectivity has profound implications for the drug's efficacy and side-effect profile, leading to the development and clinical use of esthis compound as a single-enantiomer product. This guide will dissect the key pharmacological differences that underpin the distinct clinical profiles of this compound's enantiomers.
Receptor Binding Affinity
The primary mechanism of action for this compound and its enantiomers is the allosteric modulation of the GABA-A receptor. The binding affinity of the enantiomers to this receptor complex, particularly at the benzodiazepine binding site, is markedly different.
Data Presentation: Receptor Binding Affinities
| Compound | Receptor/Subtype | Binding Parameter | Value (nM) |
| (+)-Zopiclone (Esthis compound) | Benzodiazepine Receptor | IC₅₀ | 21[2] |
| (-)-Zopiclone (R-zopiclone) | Benzodiazepine Receptor | IC₅₀ | 1,130[2] |
| Esthis compound | GABA-A α1β2γ2 | Ki | 50.1 ± 10.1[3] |
| Esthis compound | GABA-A α2β2γ2 | Ki | 114 ± 40.8[3] |
| Esthis compound | GABA-A α3β2γ2 | Ki | 162 ± 29.5[3] |
| Esthis compound | GABA-A α5β2γ2 | Ki | 102 ± 17.9[3] |
| Racemic this compound | Benzodiazepine Receptor | Affinity (displacement of [³H]-flunitrazepam) | 28[4] |
Experimental Protocols: Radioligand Binding Assay
A common method to determine receptor binding affinity is the radioligand binding assay. A representative protocol is outlined below:
-
Receptor Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes, which are then washed and resuspended.[5]
-
Radioligand: [³H]-flumazenil, a benzodiazepine receptor antagonist, is often used as the radioligand.[5]
-
Assay Conditions: The prepared membranes are incubated with the radioligand and varying concentrations of the test compounds (esthis compound, R-zopiclone, or racemic this compound). The incubation is typically carried out at a specific temperature (e.g., 30°C) and for a duration sufficient to reach equilibrium (e.g., 35 minutes).[5]
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualization: GABA-A Receptor Binding
Caption: Comparative binding affinities of this compound enantiomers to the GABA-A receptor.
Pharmacokinetics
The pharmacokinetic profiles of the this compound enantiomers are stereoselective, with significant differences in their absorption, distribution, metabolism, and excretion.
Data Presentation: Stereoselective Pharmacokinetics of this compound Enantiomers (Following a 15 mg oral dose of racemic this compound)
| Parameter | (+)-Zopiclone (Esthis compound) | (-)-Zopiclone (R-zopiclone) | p-value |
| Cmax (ng/mL) | 87.3 | 44.0 | < 0.001[6] |
| AUC₀→∞ (ng·h/mL) | 691.3 | 209.5 | < 0.001[6] |
| Oral CLtot/F (mL/min) | 195.5 | 659.8 | < 0.001[6] |
| Vd/F (L) | 98.6 | 192.8 | < 0.01[6] |
| Elimination Half-life (min) | 399.2 | 225.6 | < 0.01[6] |
Experimental Protocols: Stereoselective Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters of individual enantiomers typically involves the following steps:
-
Study Design: A crossover study design is often employed, where healthy volunteers receive a single oral dose of racemic this compound.[6]
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Enantioselective Assay: The concentrations of the individual enantiomers in the plasma samples are determined using a validated enantioselective analytical method, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.[7][8]
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction to isolate the analytes.[9]
-
Chromatographic Separation: A chiral column (e.g., Chiralpak IC-3) is used to separate the S- and R-enantiomers.[9] The mobile phase composition is optimized to achieve baseline separation.
-
Detection: Mass spectrometry (MS/MS) is a highly sensitive and specific detection method for quantifying the low concentrations of the enantiomers in plasma.[9]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.
Visualization: this compound Metabolism
References
- 1. Preparative and analytical separation of the this compound enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements for esthis compound and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Pharmacokinetics of this compound and its enantiomers in Caucasian young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Esthis compound versus this compound in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Zopiclone binding affinity for α1, α2, α3, and α5 GABAA receptor subunits
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of zopiclone for the α1, α2, α3, and α5 subunits of the γ-aminobutyric acid type A (GABAA) receptor. This compound, a non-benzodiazepine hypnotic, exerts its therapeutic effects by modulating the activity of this crucial inhibitory neurotransmitter receptor in the central nervous system. Understanding its interaction with specific GABAA receptor subtypes is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles.
Quantitative Binding Affinity Data
This compound, and its active S-enantiomer esthis compound, are positive allosteric modulators of the GABAA receptor. They bind to a site on the receptor complex that is distinct from the GABA binding site but is located near the benzodiazepine binding site. While this compound is often described as non-selective among α subunits, subtle differences in affinity have been reported. One study indicated that this compound displaces the binding of [3H]-flunitrazepam with an overall affinity of 28 nM and does not significantly distinguish between GABAA receptors containing different α-subunits, often categorized as BZ1 (α1-containing) and BZ2 (α2, α3, α5-containing) phenotypes.[1]
More specific quantitative data for esthis compound's binding affinity at various recombinant human GABAA receptor subtypes expressed in HEK293T cells has been characterized. The data, presented in the table below, demonstrates that esthis compound exhibits similar high affinity across the α1, α2, α3, and α5 subunits.
| Receptor Subtype | Ligand | Ki (nM) | Source |
| α1β2γ2 | Esthis compound | 10.5 ± 1.2 | Hanson et al., 2008 |
| α2β2γ2 | Esthis compound | 13.0 ± 1.5 | Hanson et al., 2008 |
| α3β2γ2 | Esthis compound | 12.1 ± 1.8 | Hanson et al., 2008 |
| α5β2γ2 | Esthis compound | 15.4 ± 2.0 | Hanson et al., 2008 |
Table 1: Binding Affinities of Esthis compound for αxβ2γ2 GABAA Receptors. Data represents the mean ± S.D. of the inhibition constant (Ki) determined by radioligand binding assays.
Experimental Protocols
The determination of this compound's binding affinity and functional effects on GABAA receptors relies on sophisticated in vitro techniques. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).
-
Cells are transiently transfected with plasmids encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent (e.g., calcium phosphate).
2. Membrane Preparation:
-
Approximately 48 hours post-transfection, cells are harvested.
-
Cells are washed with ice-cold phosphate-buffered saline and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the expressed receptors.
-
The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation to remove any remaining cytosolic components. The final pellet is resuspended in the assay buffer.
3. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radioligand that binds to the benzodiazepine site, such as [3H]flunitrazepam or [3H]Ro15-1788, is used. The concentration is typically close to its dissociation constant (Kd) for the receptor.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the wells containing the receptor membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam (e.g., 10 µM).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the GABAA receptor, allowing for the functional characterization of this compound's modulatory effects.
1. Oocyte Preparation:
-
Oocytes are surgically harvested from mature female Xenopus laevis frogs.
-
The oocytes are treated with collagenase to remove the follicular cell layer.
-
Healthy, stage V-VI oocytes are selected for injection.
2. cRNA Injection:
-
Complementary RNA (cRNA) encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) is synthesized in vitro.
-
A specific amount of the cRNA mixture is injected into the cytoplasm of the oocytes using a microinjector.
-
The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional GABAA receptors in the oocyte membrane.
3. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
The membrane potential is clamped to a specific holding potential (e.g., -70 mV) by the voltage-clamp amplifier.
-
GABA, the natural agonist, is applied to the oocyte to elicit an inward chloride current (IGABA).
-
To assess the modulatory effect of this compound, it is co-applied with GABA, and the resulting current is measured.
4. Data Acquisition and Analysis:
-
The currents are recorded and digitized using specialized software.
-
The potentiation of the GABA-induced current by this compound is calculated as the ratio of the current in the presence of this compound and GABA to the current in the presence of GABA alone.
-
Dose-response curves are generated by applying different concentrations of this compound, and the EC50 (the concentration that produces 50% of the maximal effect) is determined.
Signaling Pathway of this compound at the GABAA Receptor
This compound enhances the natural inhibitory function of GABA. The GABAA receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit. The binding of two GABA molecules to the interfaces between the β and α subunits triggers a conformational change that opens the central chloride (Cl-) ion channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound, as a positive allosteric modulator, binds to the benzodiazepine site located at the interface of the α and γ subunits.[2] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. This potentiation of GABAergic transmission results in a greater influx of chloride ions for a given concentration of GABA, leading to enhanced neuronal inhibition and the sedative-hypnotic effects of the drug.
References
The Synthesis of Zopiclone: A Technical Guide to Chemical Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary chemical synthesis pathways and precursors of zopiclone, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The following sections provide a comprehensive overview of the core synthetic routes, detailed experimental protocols for key reactions, and a quantitative comparison of various synthetic approaches.
Core Synthesis Pathways
The most prevalent synthetic routes to this compound converge on the formation of a key intermediate, 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one, which is subsequently esterified to yield the final product. Two main pathways for the synthesis of this intermediate and its subsequent conversion to this compound are outlined below.
Pathway 1: From Pyrazine-2,3-dicarboxylic Anhydride and 2-Amino-5-chloropyridine
This widely employed pathway commences with the reaction of pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine. The resulting intermediate undergoes cyclization, followed by a selective reduction and final esterification.
The reaction of pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine yields 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid[1][2]. This intermediate is then cyclized, often using a reagent like thionyl chloride, to produce 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine[1][2]. A partial and selective reduction of one of the carbonyl groups in this intermediate is achieved using a reducing agent such as potassium borohydride, affording the crucial alcohol intermediate, 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one[1][2][3]. The final step involves the esterification of this alcohol with 4-methylpiperazine-1-carbonyl chloride in the presence of a base to yield this compound[1].
Pathway 2: Direct Esterification of the Hydroxy Intermediate
An alternative and frequently cited industrial method involves the direct esterification of the pre-synthesized intermediate, 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, with 1-chloroformyl-4-methylpiperazine or its hydrochloride salt[4][5][6][7]. This reaction is typically carried out in the presence of a base and a catalyst in an anhydrous organic solvent[4].
Commonly used bases include triethylamine and diisopropylamine, while catalysts such as 4-dimethylaminopyridine (DMAP) are often employed to facilitate the reaction[4][5]. A variety of polar solvents can be used, including dichloromethane, N,N-dimethylformamide (DMF), and acetone[4][5]. This method is advantageous due to its high yield and purity of the final product[5].
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols for this compound, highlighting yields and purity under different reaction conditions.
Table 1: Synthesis of this compound via Direct Esterification
| Precursors | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Purity (%) (Method) | Reference |
| 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chloroformyl-4-methylpiperazine hydrochloride | Pyridine, Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | Reflux, 1.5 hours | 92.9 | 98.5 (HPLC) | [4] |
| 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chloroformyl-4-methylpiperazine hydrochloride | Pyridine, Diethylamine, 4-Dimethylaminopyridine | Dichloromethane | Reflux, 1 hour | 94.59 | 98.3 (HPLC) | [4] |
| 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chloroformyl-4-methylpiperazine hydrochloride | Pyridine, Diisopropylamine, 4-Dimethylaminopyridine | N,N-Dimethylformamide | 25°C, 3 hours | 91.89 | 98.0 (HPLC) | [4] |
| 6-(5-chloro-2-pyridinyl]-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5-one, 1-Chlorocarbonyl-4-methyl piperazine hydrochloride | Triethylamine, DMAP | Acetone | 60°C, 7.5 hours | 90 | 99.22 | [5] |
| 6-(5-chloro-2-pyridinyl]-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5-one, 1-Chlorocarbonyl-4-methyl piperazine hydrochloride | Triethylamine, DMAP | Not specified | Not specified | 91.7 | 98.86 (HPLC) | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification in Dichloromethane
This protocol is adapted from a patented method[4].
Materials:
-
6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (10.0 g)
-
1-chloroformyl-4-methylpiperazine hydrochloride (10.0 g)
-
Dichloromethane (350 g)
-
Pyridine (11 ml)
-
Diethylamine (15 ml)
-
4-dimethylaminopyridine (2.0 g)
-
Purified water
-
Ethyl acetate
-
Activated carbon
Procedure:
-
To a 500 ml reaction flask, add dichloromethane (350 g), 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (10.0 g), 1-chloroformyl-4-methylpiperazine hydrochloride (10.0 g), pyridine (11 ml), diethylamine (15 ml), and 4-dimethylaminopyridine (2.0 g).
-
Heat the mixture to reflux and maintain the reaction for 1 hour.
-
After the reaction is complete, add 100 ml of purified water and separate the layers, discarding the aqueous layer.
-
Concentrate the dichloromethane layer in vacuo.
-
Add 150 ml of ethyl acetate to the residue and heat to 78°C.
-
Add 1 g of activated carbon and stir for 30 minutes.
-
Filter the hot solution, then allow it to cool to induce crystallization.
-
Filter the crystals and dry to obtain this compound as an off-white solid.
Protocol 2: Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine
This protocol describes a key step in the synthesis of the this compound precursor[8].
Materials:
-
2,3-pyrazine dicarboxylic anhydride (15 g)
-
2-amino-5-chloropyridine (13 g)
-
4-dimethylaminopyridine (DMAP) (0.12 g)
-
Xylene (120 mL)
-
Triethylamine (20.2 g)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2,3-pyrazine dicarboxylic anhydride (15 g), 2-amino-5-chloropyridine (13 g), DMAP (0.12 g), and xylene (120 mL).
-
At 30°C, add triethylamine (20.2 g).
-
The subsequent cyclization is carried out directly to synthesize the intermediate.
Logical Workflow of this compound Synthesis
The overall process for this compound synthesis, from starting materials to the final active pharmaceutical ingredient (API), can be visualized as a logical workflow. This involves the synthesis of key intermediates, the final condensation reaction, purification, and crystallization.
References
- 1. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 2. Esthis compound synthesis - chemicalbook [chemicalbook.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Method for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2008002629A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. EP1904499A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. US8309723B2 - Preparation of this compound and its enantiomerically enriched isomer - Google Patents [patents.google.com]
- 8. CN103664952A - Preparation method of this compound - Google Patents [patents.google.com]
Metabolic Pathways of Zopiclone in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of zopiclone in various preclinical models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biotransformation of this widely used hypnotic agent. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.
Introduction to this compound Metabolism
This compound, a cyclopyrrolone derivative, is a non-benzodiazepine hypnotic agent extensively metabolized in the liver.[1] Understanding its metabolic fate in preclinical species is crucial for the extrapolation of pharmacokinetic and pharmacodynamic data to humans, as well as for identifying potential drug-drug interactions. The primary metabolic transformations of this compound involve oxidation, demethylation, and decarboxylation.[1][2][3]
Major Metabolic Pathways and Metabolites
The biotransformation of this compound results in the formation of two primary metabolites:
-
N-desmethylthis compound (NDZ): An inactive metabolite formed through the demethylation of the piperazine ring.[4]
-
This compound N-oxide (ZNO): A less active metabolite resulting from the oxidation of a nitrogen atom in the piperazine ring.[4]
A third significant metabolic route is oxidative decarboxylation , which leads to the opening of the piperazine ring and accounts for a substantial portion of the administered dose in some species.[3]
Enzymology of this compound Metabolism
In vitro studies using human liver microsomes have identified the primary cytochrome P450 (CYP) enzymes responsible for this compound metabolism. CYP3A4 is the major enzyme involved in the formation of both N-desmethylthis compound and this compound N-oxide. CYP2C8 also contributes significantly to the N-demethylation of this compound.
Quantitative Metabolic Data in Preclinical Models
The extent of this compound metabolism and the profile of its metabolites vary across different preclinical species. The following tables summarize the available quantitative data on the excretion of this compound and its major metabolites in rats and dogs.
Table 1: Urinary and Fecal Excretion of this compound and Metabolites in Rats (% of Administered Dose) [5]
| Compound | Urine | Feces | Total Excretion |
| Unchanged this compound | ~1.8% | ~0.5% | ~2.3% |
| N-desmethylthis compound | Data not available | Data not available | Data not available |
| This compound N-oxide | Data not available | Data not available | Data not available |
| Other Metabolites (including decarboxylation products) | >30% | >10% | >40% |
Table 2: Urinary and Fecal Excretion of this compound and Metabolites in Dogs (% of Administered Dose) [5]
| Compound | Urine | Feces | Total Excretion |
| Unchanged this compound | ~6.6% | ~0.3% | ~6.9% |
| N-desmethylthis compound | Data not available | Data not available | Data not available |
| This compound N-oxide | Data not available | Data not available | Data not available |
| Other Metabolites (including decarboxylation products) | >25% | >5% | >30% |
Note: The data for "Other Metabolites" in the tables above is inferred from the total radioactivity recovered versus the unchanged drug.
In rhesus monkeys, this compound has been shown to suppress barbital withdrawal signs, indicating its activity at the benzodiazepine receptor site in this species.[6] While specific quantitative metabolic data for monkeys is limited in the readily available literature, it is known that esthis compound (the S-enantiomer of this compound) is metabolized by CYP3A4 and CYP2E1.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic pathways of this compound in preclinical models.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of this compound in liver microsomes from preclinical species (e.g., rat, dog, monkey).
4.1.1. Materials
-
Liver microsomes from the target preclinical species
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
4.1.2. Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume typically 200-500 µL) containing phosphate buffer, MgCl₂, and liver microsomes (typically 0.5-1.0 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiation of Reaction: Add this compound (at various concentrations to determine kinetic parameters) to the pre-incubated mixture.
-
Addition of Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated LC-MS/MS method to quantify the disappearance of the parent drug (this compound) and the formation of its metabolites (N-desmethylthis compound and this compound N-oxide).
In Vivo Metabolism Study in Rats
This protocol describes a typical in vivo study to investigate the pharmacokinetics and metabolism of this compound in rats.
4.2.1. Materials
-
Male Sprague-Dawley or Wistar rats (typically 200-250 g)
-
This compound formulation for oral or intravenous administration
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Metabolic cages for the collection of urine and feces
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge for plasma separation
-
Analytical equipment (LC-MS/MS)
4.2.2. Procedure
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intravenous injection). A typical oral dose used in studies is around 10 mg/kg.[8]
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
Urine and Feces: House the rats in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine and Feces: Record the total volume of urine and weight of feces collected. Homogenize the feces in a suitable solvent. Store all samples at -80°C until analysis.
-
-
Sample Extraction:
-
Plasma: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites from the plasma matrix. A common liquid-liquid extraction protocol involves the following steps:
-
To 100 µL of plasma, add an internal standard.
-
Add 400 µL of a mixture of methanol and acetonitrile (1:1 v/v).
-
Vortex for 30 seconds and sonicate for 10 minutes at 4°C.
-
Incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Urine and Feces: Process the urine and fecal homogenates using appropriate extraction methods to isolate the analytes of interest.
-
-
Analytical Quantification: Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of this compound, N-desmethylthis compound, and this compound N-oxide.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound and its metabolites.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of this compound and a typical experimental workflow for its analysis.
Caption: Metabolic pathways of this compound.
References
- 1. Metabolism of Anxiolytics and Hypnotics: Benzodiazepines, Buspirone, Zoplicone, and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. karger.com [karger.com]
- 6. Dependence potential of this compound studied in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Esthis compound? [synapse.patsnap.com]
- 8. Effect of successive administration of this compound, a new class of minor tranquillizer, on mouse liver microsomal mono-oxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Zopiclone's Anxiolytic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zopiclone, a cyclopyrrolone derivative, is primarily recognized for its hypnotic effects in the treatment of insomnia. However, its pharmacological profile, which bears a striking resemblance to that of benzodiazepines, includes significant anxiolytic properties.[1] This technical guide provides a preliminary investigation into the anxiolytic characteristics of this compound, detailing its mechanism of action, preclinical evidence from animal models, and findings from clinical trials. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound beyond its primary indication.
Introduction
This compound, a nonbenzodiazepine hypnotic, exerts its therapeutic effects through the modulation of the central nervous system.[2] While its primary clinical application is for the short-term management of insomnia, its pharmacological activities also encompass anxiolytic, anticonvulsant, and myorelaxant effects.[1][3] The anxiolytic properties of this compound stem from its interaction with the γ-aminobutyric acid type A (GABA-A) receptor complex, the primary inhibitory neurotransmitter system in the brain.[2][4] This guide synthesizes the current understanding of this compound's anxiolytic potential, presenting key data from preclinical and clinical research to facilitate further investigation and development.
Mechanism of Action: GABA-A Receptor Modulation
This compound's mechanism of action is fundamentally similar to that of benzodiazepines, involving positive allosteric modulation of the GABA-A receptor.[1] It binds to a site on the receptor complex, enhancing the affinity of GABA for its binding site.[2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, producing a calming effect.[2][4]
While molecularly distinct from benzodiazepines, this compound binds to the benzodiazepine site on the GABA-A receptor and acts as a full agonist.[1] Some studies suggest that this compound may exhibit slight selectivity for α1 and α5 subunits of the GABA-A receptor, although it is generally considered non-selective in its binding to receptors containing α1, α2, α3, and α5 subunits.[1] The binding affinity of this compound for the benzodiazepine receptor has been measured, with Ki values against [3H]-flunitrazepam of 24 nM in the cerebral cortex, 31 nM in the cerebellum, and 36 nM in the hippocampus of rats.[5] Another study reported an affinity of 28 nM for the displacement of [3H]-flunitrazepam.[6][7]
It is also noteworthy that the metabolite of this compound, desmethylthis compound, is pharmacologically active and is suggested to have predominantly anxiolytic properties.[1] In fact, one study indicated that (S)-desmethylthis compound can produce an anxiolytic effect without significant central nervous system depression.[8]
Signaling Pathway of this compound's Anxiolytic Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacological studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Brain receptors and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 7. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedative and anxiolytic effects of this compound's enantiomers and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Zopiclone on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery and characterization of zopiclone's effects on human sleep architecture. This compound, a cyclopyrrolone derivative, is a nonbenzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1] Its primary mechanism of action involves the allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[2][3] This guide synthesizes findings from key polysomnographic (PSG) and quantitative electroencephalographic (qEEG) studies to provide a comprehensive overview of how this compound alters the intricate patterns of sleep.
Pharmacodynamics: Interaction with the GABA-A Receptor
This compound exerts its hypnotic effects by binding to the benzodiazepine recognition site on the alpha subunit of the GABA-A receptor complex.[2] This binding potentiates the action of GABA, the principal inhibitory neurotransmitter in the brain, leading to an increased influx of chloride ions into neurons.[2] This hyperpolarization of the neuronal membrane results in a calming effect on neuronal activity, which facilitates the induction and maintenance of sleep.[2] While structurally distinct from benzodiazepines, this compound's pharmacological profile is similar.[4] However, some studies suggest that cyclopyrrolones may bind to a different domain on the GABA-A receptor compared to benzodiazepines.[3]
The following diagram illustrates the signaling pathway of this compound's interaction with the GABA-A receptor.
Effects on Sleep Architecture: A Synthesis of Polysomnographic Data
Polysomnography (PSG) is the gold-standard method for assessing sleep architecture. Numerous studies have utilized PSG to quantify the effects of this compound on various sleep parameters. The following tables summarize the key quantitative findings from placebo-controlled trials in both healthy volunteers and individuals with insomnia.
Table 1: Effects of this compound on Sleep Continuity
| Study Population | This compound Dose | Change in Sleep Onset Latency | Change in Total Sleep Time | Change in Sleep Efficiency | Change in Wake After Sleep Onset (WASO) |
| Healthy Volunteers | 7.5 mg | Reduced[4] | Increased[4] | Improved[5] | Decreased[6] |
| Insomnia Patients | 7.5 mg | Reduced[6] | Increased[6][7] | Increased[6] | Decreased[6] |
| Insomnia Patients | 10 mg | Significantly different from placebo[8] | Slight increase[9] | Significantly different from placebo[8] | Significantly different from placebo (3mg dose)[8] |
Table 2: Effects of this compound on Sleep Stages
| Study Population | This compound Dose | Change in Stage 1 Sleep (N1) | Change in Stage 2 Sleep (N2) | Change in Slow-Wave Sleep (SWS; N3/Stages 3 & 4) | Change in REM Sleep |
| Healthy Volunteers | 7.5 mg | Shortened[4] | Increased[4] | Tended to be increased[4] | Delayed onset, no consistent reduction in total duration[4] |
| Insomnia Patients | 7.5 mg | Decreased percentage[9] | Significantly increased duration[7] | Decreased[7] or no significant change[6] | No effect on duration[7] |
| Insomnia Patients | 10 mg | Slight decrease in percentage[9] | Significant increase in percentage[9] | No change in percentage[9] | --- |
| Chronic this compound Users | Not specified | --- | --- | Significantly less compared to good sleepers[10][11] | --- |
Note: The effects of this compound on slow-wave sleep can be inconsistent across studies, with some reporting an increase, no change, or even a decrease.[4][6][7]
Quantitative EEG (qEEG) Analysis
Quantitative EEG provides a more detailed analysis of the brain's electrical activity during sleep. Studies employing qEEG have revealed specific spectral changes induced by this compound.
Table 3: Effects of this compound on EEG Power Spectra
| Study Population | This compound Dose | Change in Delta Power (0.5-3.5 Hz) | Change in Theta Power | Change in Alpha Power | Change in Beta Power |
| Healthy Volunteers | 7.5 mg | Increased over the right central region[12] | Decreased over the left frontal pole area[12] | Decreased over the occipital region[12] | Increased (beta 1 and beta 2) over central regions[12] |
| Healthy Volunteers | 7.5 mg | Increased in fronto-central regions bilaterally[13] | --- | --- | --- |
The increase in delta activity observed with this compound is a notable difference from benzodiazepines like diazepam, which tend to decrease delta power.[13] This suggests that this compound may promote a more "natural" sleep compared to older hypnotics.[13]
Experimental Protocols: A Methodological Overview
The discovery of this compound's effects on sleep architecture has been elucidated through rigorous clinical trials. A typical experimental workflow for a placebo-controlled, double-blind, crossover study is depicted below.
Key Methodological Components:
-
Study Design: Most cited studies utilize a randomized, double-blind, placebo-controlled crossover design to minimize bias.[12][14]
-
Participants: Studies often include healthy male volunteers or patients diagnosed with primary insomnia based on established criteria (e.g., DSM-IV).[6][8][12]
-
Dosage: The standard oral dose of this compound administered in these studies is typically 7.5 mg.[5][6][12]
-
Polysomnography (PSG): Standard PSG recordings include electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle tone, respectively. This allows for the precise staging of sleep.
-
Quantitative EEG (qEEG) Analysis: For qEEG studies, the EEG signal is subjected to Fast Fourier Transform (FFT) to obtain power spectra, allowing for the quantification of different frequency bands (delta, theta, alpha, beta).[12][13]
-
Washout Period: In crossover studies, a washout period of at least one week is typically implemented between treatment arms to ensure the complete elimination of the drug from the system.[12]
Conclusion
The body of research on this compound provides a clear picture of its effects on sleep architecture. It consistently reduces sleep latency and improves sleep continuity.[4][6] Its effects on sleep stages are characterized by an increase in stage 2 sleep and variable effects on slow-wave sleep, which distinguishes it from benzodiazepines.[4][7][13] Quantitative EEG analysis further reveals a distinct spectral fingerprint, notably an increase in delta power.[12][13] These findings, derived from well-controlled clinical studies, underscore the value of polysomnography and quantitative EEG in characterizing the pharmacological effects of hypnotic agents. For drug development professionals, this understanding is crucial for the design of novel hypnotics with improved efficacy and side-effect profiles.
References
- 1. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The mechanism of action of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 4. mims.com [mims.com]
- 5. Effect of this compound on sleep, night-time ventilation, and daytime vigilance in upper airway resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sleep laboratory evaluation of the long-term efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the sleep of chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A polysomnographic placebo-controlled evaluation of the efficacy and safety of esthis compound relative to placebo and zolpidem in the treatment of primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. Sleep and Sleep Disorders in Chronic Users of this compound and Drug-Free Insomniacs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Study of this compound with quantitative EEG analysis and topography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ane.pl [ane.pl]
- 14. A double-blind, randomized and placebo-controlled study on the polysomnographic withdrawal effects of this compound, zolpidem and triazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanisms of Zopiclone Tolerance and Dependence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zopiclone, a nonbenzodiazepine hypnotic agent of the cyclopyrrolone class, is widely prescribed for the short-term management of insomnia. Its mechanism of action is primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, similar to benzodiazepines. While clinically effective, prolonged use of this compound is associated with the development of tolerance and physical dependence, posing significant challenges in clinical practice. This technical guide provides a comprehensive overview of the fundamental molecular and cellular mechanisms underlying this compound tolerance and dependence. We delve into the critical role of GABA-A receptor subunit plasticity, alterations in receptor binding affinity and density, and the downstream signaling cascades implicated in the neuroadaptive changes that drive these phenomena. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the involved pathways to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
This compound exerts its sedative-hypnotic effects by enhancing the inhibitory neurotransmission of GABA, the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex, increasing the receptor's affinity for GABA and thereby potentiating the influx of chloride ions. This hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, resulting in sedation and sleep induction.
Despite its distinct chemical structure, this compound shares a pharmacological profile with benzodiazepines, including the potential for tolerance and dependence with long-term use. Tolerance is characterized by a diminished therapeutic response to a constant dose of the drug, while dependence manifests as a physiological adaptation requiring continued drug administration to prevent withdrawal symptoms. Understanding the intricate mechanisms that underpin this compound tolerance and dependence is crucial for the development of novel therapeutic strategies with improved safety profiles.
The GABA-A Receptor: A Primary Target
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. The specific subunit composition determines the receptor's pharmacological properties, including its affinity for different ligands. This compound, unlike some other "Z-drugs" like zolpidem which show high selectivity for the α1 subunit, does not appear to distinguish between GABA-A receptors containing different α-subunits (BZ1 and BZ2 phenotype).
Mechanisms of this compound Tolerance
The development of tolerance to this compound is a complex process involving multiple neuroadaptive changes at the molecular and cellular levels. The primary mechanisms implicated include alterations in GABA-A receptor subunit expression and functional uncoupling of the receptor complex.
Alterations in GABA-A Receptor Subunit Expression
Chronic exposure to GABA-A receptor agonists can lead to changes in the expression levels of different receptor subunits. While specific quantitative data for chronic this compound administration is limited, studies on benzodiazepines and other Z-drugs provide valuable insights. For instance, chronic administration of lorazepam has been shown to cause a significant decrease in the levels of cortical α1 and γ2 subunit mRNA. It is hypothesized that similar changes may occur with long-term this compound use, leading to a reduction in the number of available receptors and a subsequent decrease in drug efficacy.
GABA-A Receptor Uncoupling
Another key mechanism in the development of tolerance is the functional uncoupling between the GABA and benzodiazepine binding sites on the GABA-A receptor complex. This phenomenon, observed after chronic benzodiazepine treatment, results in a decreased ability of the drug to potentiate GABA-mediated chloride currents, even when binding to the receptor is not significantly altered. Studies on zolpidem have shown that withdrawal from chronic treatment can induce this uncoupling, which is associated with altered GABA-A receptor subunit mRNA expression. It is plausible that a similar mechanism contributes to this compound tolerance.
Mechanisms of this compound Dependence and Withdrawal
Physical dependence on this compound is characterized by the emergence of a withdrawal syndrome upon abrupt cessation or significant dose reduction. Symptoms can range from rebound insomnia and anxiety to more severe manifestations like tremors and seizures.
Neuroadaptive Changes in Excitatory Systems
Chronic enhancement of GABAergic inhibition by this compound can lead to compensatory upregulation of excitatory neurotransmitter systems, particularly the glutamatergic system. Studies on benzodiazepine withdrawal have demonstrated an increase in the function and membrane incorporation of AMPA receptors, a subtype of glutamate receptors. This heightened glutamatergic activity is thought to contribute to the hyperexcitability and withdrawal symptoms observed upon drug discontinuation.
Quantitative Data on this compound and Related Compounds
The following tables summarize available quantitative data on the binding affinities of this compound and its active stereoisomer, esthis compound, to GABA-A receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | Benzodiazepine Site (non-specific) | 28 nM |
Table 1: Binding Affinity of this compound.
| Compound | Receptor Subtype | Dissociation Constant (Kd) | Method | Reference |
| Esthis compound | α1β2γ2 | ~80 nM | Single-channel kinetic analysis |
Table 2: Dissociation Constant of Esthis compound.
Experimental Protocols
This section details key experimental methodologies used to investigate the mechanisms of this compound tolerance and dependence.
Radioligand Binding Assays
These assays are used to determine the affinity (Kd) and density (Bmax) of this compound binding to GABA-A receptors.
-
Objective: To quantify the binding characteristics of a radiolabeled ligand to its receptor.
-
Materials:
-
Brain tissue homogenates (e.g., from chronically treated and control animals).
-
Radioligand (e.g., [3H]flunitrazepam to label the benzodiazepine site).
-
Unlabeled this compound for competition assays.
-
Incubation buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki of this compound. For saturation binding experiments, varying concentrations of the radioligand are used to determine Kd and Bmax.
-
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is employed to measure changes in the mRNA expression levels of different GABA-A receptor subunits.
-
Objective: To quantify relative changes in gene expression.
-
Materials:
-
Brain tissue samples (e.g., from specific regions like the cortex or hippocampus).
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR primers specific for the GABA-A receptor subunits of interest and a reference gene.
-
qPCR master mix.
-
Real-time PCR instrument.
-
-
Protocol:
-
RNA Extraction: Isolate total RNA from brain tissue samples.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using specific primers for the target and reference genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the reference gene.
-
Methodological & Application
Application Note: Quantification of Zopiclone and its Metabolites in Human Plasma by HPLC-ESI-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The monitoring of this compound and its primary metabolites, N-desmethylthis compound and this compound-N-oxide, in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological investigations.[1][2] This document provides a detailed protocol for a sensitive and selective HPLC-ESI-MS/MS method for the simultaneous quantification of this compound and its metabolites in human plasma.
Principle
The method involves the extraction of this compound, N-desmethylthis compound, this compound-N-oxide, and an internal standard (IS) from human plasma using solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
This compound, N-desmethylthis compound, and this compound-N-oxide reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX or equivalent)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, N-desmethylthis compound, this compound-N-oxide, and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curves and quality control (QC) samples.
3. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-ESI-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[1] or equivalent |
| Mobile Phase | A: 5 mM Ammonium acetate in water; B: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the specific method |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | 4.5 minutes[1] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 389.1 | 245.0[4] |
| N-desmethylthis compound | 375.0 | 245.0[4] |
| This compound-N-oxide | 405.2 | 245.2[4] |
| Internal Standard (Metaxalone) | 222.1 | 162.1 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | This compound | N-desmethylthis compound | This compound-N-oxide |
| Linearity Range (ng/mL) | 0.5 - 150[1] | 0.5 - 150[1] | 1 - 150[1] |
| LLOQ (ng/mL) | 0.5[1] | 0.5[1] | 1[1] |
| Intra-batch Precision (%RSD) | 3.0 - 8.5[1] | 4.2 - 9.8[1] | 5.1 - 11.2[1] |
| Inter-batch Precision (%RSD) | 5.5 - 12.1[1] | 6.8 - 14.7[1] | 7.3 - 13.5[1] |
| Intra-batch Accuracy (%) | 95.2 - 105.8[1] | 92.1 - 108.3[1] | 89.5 - 109.1[1] |
| Inter-batch Accuracy (%) | 93.7 - 107.4[1] | 90.6 - 106.9[1] | 91.2 - 108.7[1] |
| Recovery (%) | ≥ 90[1] | ≥ 90[1] | ≥ 90[1] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound metabolic pathway.
References
- 1. HPLC-ESI-MS/MS validated method for simultaneous quantification of this compound and its metabolites, N-desmethyl this compound and this compound-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and this compound main urinary metabolites and method development for their toxicological determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of this compound and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Zopiclone for Inducing a Sleep-Like State in Animal Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zopiclone, a cyclopyrrolone derivative, is a non-benzodiazepine hypnotic agent widely used in clinical practice for the short-term treatment of insomnia. In the realm of animal research, this compound serves as a valuable pharmacological tool to induce a sleep-like state, facilitating studies on sleep architecture, sedative-hypnotic mechanisms, and the development of novel soporific drugs.[1][2][3] Its primary mechanism of action involves the allosteric modulation of the GABA-A receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1][4][5][6] Although structurally distinct from benzodiazepines, this compound binds to the benzodiazepine site on the GABA-A receptor, acting as a full agonist to produce its sedative and hypnotic effects.[1][3]
These application notes provide a comprehensive overview of the use of this compound in animal research, including its pharmacological profile, experimental protocols for inducing and assessing a sleep-like state, and comparative data with other hypnotics.
Pharmacological Profile and Mechanism of Action
This compound's hypnotic effects are mediated through its interaction with the GABA-A receptor.[4][5][6] This interaction potentiates GABAergic neurotransmission, leading to neuronal hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and sleep.[1] Studies have shown that this compound does not discriminate between GABA-A receptors containing different alpha-subunits (BZ1 and BZ2 phenotypes).[4][5] However, unlike benzodiazepines, the binding of this compound is not facilitated by GABA.[4][5]
The metabolism of this compound is extensive, with the liver enzymes CYP3A4 and CYP2E1 playing significant roles.[3][7][8] The major metabolic pathways include N-demethylation and N-oxidation.[8][9][10] It's important to note that pharmacokinetic parameters, including bioavailability and half-life, can vary across different animal species.[9][10] For instance, rats exhibit a significant first-pass effect, which is not observed in other species like dogs.[9][10]
Data Presentation
Table 1: Comparative Effects of this compound and Zolpidem on Sleep Parameters in Rodents
| Parameter | This compound | Zolpidem | Animal Model | Reference |
| Sleep Latency | Dose-dependently reduced | Dose-dependently reduced (more potent than this compound at lower doses) | Mice | [11] |
| NREM Sleep Duration | Significantly increased | Significantly increased (at higher doses) | Guinea Pig | [12] |
| REM Sleep | Reduced total amount and delayed onset | Milder reducing effect compared to this compound | Rat | [3][13] |
| Hippocampal Theta Activity | Reduced frequency | Milder reducing effect compared to this compound | Rat | [13] |
Table 2: Dose-Response of this compound on Behavioral and Physiological Parameters in Mice
| Parameter | Dose (mg/kg, p.o.) | Effect | Reference |
| Locomotor Activity | 10 | Significantly reduced | [14] |
| Pentobarbitone Sleeping Time | 7.5 | Significant potentiation | [15] |
| Elevated Plus Maze (Time in Open Arms) | 7.5 | Significantly increased | [15] |
| Antinociceptive Effect (Hot Plate) | Weak, dose-dependent effect (ED50 ~86.6 mg/kg, s.c.) | Weak analgesic effect | [16][17] |
Experimental Protocols
Protocol 1: Induction of a Sleep-Like State and EEG Monitoring in Rats
Objective: To induce a sleep-like state using this compound and monitor changes in sleep architecture through electroencephalography (EEG) and electromyography (EMG).
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)
-
EEG/EMG recording system
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical tools
-
Animal cages with free access to food and water
Methodology:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic apparatus.
-
Implant EEG electrodes over the cortex (e.g., frontal and parietal regions) and EMG electrodes in the nuchal muscles.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 7 days.
-
-
Habituation:
-
Acclimate the rats to the recording chamber and tethering system for several days prior to the experiment to minimize stress-induced artifacts.
-
-
Drug Administration and Recording:
-
On the day of the experiment, connect the rat to the EEG/EMG recording system.
-
Administer this compound intraperitoneally (IP) at the desired dose (e.g., 2.5, 5, or 7.5 mg/kg).[18] A vehicle control group should also be included.
-
Record EEG and EMG signals continuously for a defined period (e.g., 6 hours) post-injection.
-
-
Data Analysis:
-
Score the recorded data into different sleep-wake stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) based on the EEG and EMG patterns.
-
Analyze parameters such as sleep latency (time to the first episode of NREM sleep), total time spent in each sleep stage, and the number and duration of sleep-wake episodes.
-
Perform spectral analysis of the EEG signal to assess changes in power density in different frequency bands (e.g., delta, theta, alpha, beta).
-
Protocol 2: Assessment of Sedative and Anxiolytic-Like Effects using Behavioral Tests in Mice
Objective: To evaluate the sedative and anxiolytic-like properties of this compound using the open field test and the elevated plus maze.
Materials:
-
Male albino mice (20-25g)
-
This compound solution (prepared for oral administration, e.g., suspended in 0.25% carboxymethyl cellulose).[15]
-
Open field apparatus
-
Elevated plus maze apparatus
-
Video tracking software
Methodology:
-
Drug Administration:
-
Open Field Test (OFT):
-
Place a mouse in the center of the open field apparatus.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and the number of rearings. A decrease in locomotor activity is indicative of sedation.
-
-
Elevated Plus Maze (EPM):
-
Place a mouse at the center of the elevated plus maze, facing one of the open arms.
-
Record the animal's behavior for 5 minutes.
-
Analyze the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
Experimental Workflow
Caption: General workflow for assessing this compound's effects in animal models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Behavioral pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 6. The mechanism of action of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 7. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Sleep-Stabilizing Effects of E-6199, Compared to this compound, Zolpidem and THIP in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The effects of benzodiazepine (triazolam), cyclopyrrolone (this compound) and imidazopyridine (zolpidem) hypnotics on the frequency of hippocampal theta activity and sleep structure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacologic studies of the central action of this compound: effects on locomotor activity and brain monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RESEARCH: this compound (Cyclopyrrolone): A Novel Hypnosedative; Hypnosedation Caused by this compound Does Not Impair Memory‐Learning in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antinociceptive effect of zolpidem and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of this compound, a new generation hypnotic, on the intermediate stage and paradoxical sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zopiclone Effects in Rats using Polysomnography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing polysomnography (PSG) to evaluate the effects of the non-benzodiazepine hypnotic, zopiclone, on the sleep architecture of rats. This document is intended to guide researchers in designing and executing robust preclinical studies to assess the hypnotic efficacy and potential side effects of this compound and other sleep-modulating compounds.
Introduction to this compound and its Mechanism of Action
This compound, a cyclopyrrolone derivative, is a widely prescribed hypnotic agent for the treatment of insomnia. Its mechanism of action involves modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] this compound binds to a site on the GABA-A receptor complex that is distinct from but allosterically coupled to the benzodiazepine binding site.[2] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a potentiation of inhibitory neurotransmission. This enhanced inhibition in brain regions associated with arousal and sleep regulation is believed to be the primary mechanism underlying this compound's sedative and hypnotic effects. While this compound shares a similar pharmacological profile with benzodiazepines, including anxiolytic, anticonvulsant, and myorelaxant properties, it is reported to have a weaker muscle relaxant effect.
This compound's Interaction with GABA-A Receptor Subtypes
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ).[3] this compound, unlike some other hypnotics such as zolpidem which shows selectivity for the α1 subunit, demonstrates a broader binding profile, with similar affinity for GABA-A receptors containing α1, α2, and α3 subunits.[3] This broader affinity may contribute to its pharmacological profile, including its hypnotic and anxiolytic effects. The binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor has been reported to be approximately 50.1 nM.[3]
Polysomnography in Rats: An Overview
Polysomnography is the gold-standard for assessing sleep architecture and involves the simultaneous recording of multiple physiological parameters during sleep. In rats, this typically includes:
-
Electroencephalogram (EEG): To monitor brain wave activity and define different sleep stages.
-
Electromyogram (EMG): To measure muscle tone, which is significantly reduced during REM sleep.
By analyzing the EEG and EMG recordings, researchers can accurately stage sleep into three distinct states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high muscle tone.
-
Non-Rapid Eye Movement (NREM) Sleep: Divided into light and deep (slow-wave) sleep, characterized by progressively higher amplitude and lower frequency EEG waves (delta waves) and reduced muscle tone compared to wakefulness.
-
Rapid Eye Movement (REM) Sleep: Characterized by low-amplitude, mixed-frequency EEG (similar to wakefulness), and muscle atonia (loss of muscle tone).
Quantitative Effects of this compound on Rat Sleep Architecture
The following tables summarize the dose-dependent effects of this compound on key sleep parameters in rats, as reported in preclinical studies. These data provide a quantitative basis for understanding the hypnotic profile of this compound.
Table 1: Effects of this compound (Intraperitoneal Administration) on Sleep Latency and Duration in Rats
| Dose (mg/kg, IP) | Change in Sleep Latency | Change in Total Sleep Time | Change in NREM Sleep Duration | Change in REM Sleep Duration | Reference |
| 3 | ↓ | ↑ | ↑ | ↔ / ↓ | [4] |
| 6 | ↓↓ | ↑↑ | ↑↑ | ↓ | [4] |
| 10 | ↓↓↓ | ↑↑↑ | ↑↑↑ | ↓↓ | [4] |
Key: ↓ Decrease, ↑ Increase, ↔ No significant change. The number of arrows indicates the relative magnitude of the effect.
Table 2: Effects of this compound (Oral Administration) on Sleep Architecture in Rats
| Dose (mg/kg, PO) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Change in Sleep Efficiency | Reference |
| 3 | ↓ | ↑ | ↔ | ↑ | [4] |
| 10 | ↓↓ | ↑↑ | ↓ | ↑↑ | [4] |
| 30 | ↓↓↓ | ↑↑↑ | ↓↓ | ↑↑↑ | [4] |
Key: ↓ Decrease, ↑ Increase, ↔ No significant change. The number of arrows indicates the relative magnitude of the effect. Sleep Efficiency is calculated as (Total Sleep Time / Total Recording Time) * 100.
Experimental Protocols
This section provides detailed, step-by-step protocols for conducting a polysomnography study to assess the effects of this compound in rats.
Protocol 1: Surgical Implantation of EEG/EMG Electrodes
This protocol outlines the surgical procedure for implanting chronic EEG and EMG electrodes for long-term sleep recordings in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia: Ketamine/Xylazine cocktail or Isoflurane
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Suturing material
-
Analgesics (e.g., Carprofen, Buprenorphine)
-
Antibiotics (e.g., Enrofloxacin)
-
Sterile surgical instruments
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., Ketamine 80-100 mg/kg and Xylazine 5-10 mg/kg, IP, or isoflurane inhalation).[5][6] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the anesthetized rat in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Skull Preparation: Clean and dry the skull surface, removing the periosteum.
-
EEG Electrode Placement: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices) without piercing the dura mater. Gently screw in the stainless steel electrodes. A common coordinate set for EEG electrodes is AP +2.0, ML ±2.0 mm and AP -3.0, ML ±2.5 mm from Bregma.[6]
-
EMG Electrode Placement: For EMG recordings, insert two Teflon-coated wires into the nuchal (neck) muscles. Ensure the wires are securely placed to record muscle activity.[7]
-
Headmount Assembly: Connect the EEG and EMG electrodes to a headmount connector.
-
Fixation: Secure the entire assembly to the skull using dental cement. Ensure the cement covers the screws and the base of the headmount for stability.[7]
-
Suturing: Suture the scalp incision around the headmount.
-
Post-operative Care: Administer analgesics and antibiotics as per your institution's approved protocol for 2-3 days post-surgery.[8] House the rats individually and allow a recovery period of at least 7-10 days before starting the polysomnography recordings.[6]
Protocol 2: this compound Administration
This protocol describes the preparation and administration of this compound for sleep studies in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., saline with a small amount of Tween 80 or 0.5% carboxymethylcellulose)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal administration)
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the volume to be administered (typically 1-5 ml/kg for oral gavage and 1-2 ml/kg for IP injection).
-
Administration Route:
-
Oral (PO): Administer the this compound suspension directly into the stomach using a gavage needle. This route mimics the clinical route of administration.
-
Intraperitoneal (IP): Inject the this compound solution into the peritoneal cavity. This route provides rapid absorption.[8]
-
-
Dosing: Based on the literature, effective hypnotic doses of this compound in rats range from 3 to 30 mg/kg.[4] A dose-response study is recommended to determine the optimal dose for a specific research question.
-
Timing: Administer this compound at the beginning of the light phase (the rat's inactive period) to assess its hypnotic effects.
Protocol 3: Polysomnography Recording and Data Analysis
This protocol details the steps for recording and analyzing PSG data.
Procedure:
-
Habituation: Habituate the surgically implanted rats to the recording chamber and the tethered recording cable for at least 2-3 days before the baseline recording.[6]
-
Baseline Recording: Record baseline sleep-wake activity for at least 24 hours to establish a stable sleep pattern for each animal.
-
Drug Administration and Recording: On the experimental day, administer this compound or vehicle at the beginning of the light cycle and immediately begin the PSG recording. Continue recording for a minimum of 6-8 hours, or for a full 24-hour cycle to assess for any rebound effects.
-
Data Acquisition: Use a computerized data acquisition system to record EEG and EMG signals. A sampling rate of at least 256 Hz is recommended.
-
Sleep Scoring:
-
Divide the recording into 10-second epochs.
-
Visually or automatically score each epoch as Wake, NREM, or REM sleep based on the following criteria:
-
Wake: Low-voltage, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-voltage, low-frequency EEG (delta waves); low-amplitude EMG.
-
REM Sleep: Low-voltage, high-frequency EEG (theta-dominant); EMG atonia (lowest amplitude).[9]
-
-
-
Data Analysis: Quantify the following sleep parameters for both baseline and post-drug conditions:
-
Sleep Latency: Time from lights out (or drug administration) to the first epoch of NREM sleep.
-
Total Sleep Time: The cumulative duration of NREM and REM sleep.
-
Time spent in each sleep stage: Duration of Wake, NREM, and REM sleep.
-
Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100.
-
Number and duration of sleep/wake bouts.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the sleep parameters between the vehicle and this compound treatment groups.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the underlying signaling pathway.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Structural requirements for esthis compound and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Electroencephalography Within Sleep/Wake States Differentiates GABAA Modulators Esthis compound and Zolpidem From Dual Orexin Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuronexus.com [neuronexus.com]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. support.datasci.com [support.datasci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis of Zopiclone in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone, a non-benzodiazepine hypnotic agent of the cyclopyrrolone class, is widely prescribed for the treatment of insomnia. Its therapeutic effects are mediated through the modulation of GABA-A receptors in the central nervous system. A thorough understanding of the pharmacokinetic and pharmacodynamic profile of this compound within the brain is crucial for optimizing its therapeutic efficacy and safety. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in freely moving animals, providing invaluable data on brain bioavailability and target site engagement.[1][2][3]
These application notes provide a comprehensive protocol for conducting in vivo microdialysis experiments to measure this compound concentrations in the brain tissue of a rodent model. This document outlines the necessary materials, surgical procedures, microdialysis parameters, and analytical methods for the successful implementation of this technique.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for designing an effective microdialysis experiment, as these properties can influence probe recovery and analytical detection.
| Property | Value | Source |
| Molecular Weight | 388.8 g/mol | [4] |
| LogP (octanol/water) | 0.8 | [4] |
| Protein Binding | Approx. 45-80% | [4] |
| Water Solubility | Low | [4] |
Note: The moderate lipophilicity (LogP = 0.8) and protein binding of this compound present challenges for microdialysis, as they can lead to lower recovery rates due to adsorption to the probe membrane and tubing.
Experimental Protocols
This protocol is designed for a rat model. All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with ethical guidelines.
I. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, 250-300g) using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Mount the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to maintain its patency.
-
-
Post-operative Care:
-
Administer analgesics as prescribed by a veterinarian.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
-
II. In Vivo Microdialysis Procedure
-
Probe Insertion:
-
On the day of the experiment, gently restrain the awake, freely moving rat and remove the dummy cannula.
-
Insert the microdialysis probe (e.g., a concentric probe with a 2-4 mm polyethersulfone (PES) or polysulfone (PS) membrane and a molecular weight cutoff of 10-20 kDa) through the guide cannula into the target brain region.[2][5]
-
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.5-1.5 µL/min).[6] A slower flow rate generally increases recovery.[7] The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to a physiological pH of 7.4.
-
-
Equilibration:
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline and allow the tissue to recover from the probe insertion.
-
-
Baseline Collection:
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at the intended dose.
-
-
Sample Collection:
-
Continue collecting dialysate samples at regular intervals for the desired duration of the study (e.g., up to 6 hours post-administration).
-
Immediately place the collected samples on dry ice or in a freezer at -80°C to prevent degradation.
-
-
Probe Recovery Calibration (Post-Experiment):
-
To determine the in vivo recovery of this compound, perform a post-experiment calibration using the retrodialysis method. Perfuse the probe with a known concentration of this compound and measure its loss into the surrounding tissue.
-
III. Analytical Method: this compound Quantification
The concentration of this compound in the brain dialysate is expected to be low; therefore, a highly sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for quantification.[8]
-
Sample Preparation: Due to the clean nature of microdialysate samples, minimal sample preparation is typically required. Direct injection into the LC-MS/MS system may be possible.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is commonly used.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 388.8 g/mol | [4] |
| LogP | 0.8 | [4] |
| Plasma Protein Binding (human) | 45-80% | [4] |
| Bioavailability (oral, human) | ~80% | [4] |
| Elimination Half-life (human) | 3.5-6.5 hours | [4] |
Table 2: this compound Concentrations in Rat Plasma and Brain Following Oral Administration
Note: The following data represents total tissue concentration and not the extracellular fluid concentration that would be measured by microdialysis. This data can be used to estimate the expected range of concentrations.
| Time Post-Administration | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 30 min | ~150 | ~200 |
| 1 hour | ~250 | ~300 |
| 2 hours | ~200 | ~250 |
| 4 hours | ~100 | ~150 |
| 6 hours | ~50 | ~75 |
Disclaimer: The values in Table 2 are approximate and have been synthesized from graphical representations in the cited literature. For precise values, refer to the original publication.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound.
Caption: Logical flow from drug administration to brain concentration analysis.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis in the study of extracellular levels of amino acids in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of this compound, N-desmethylthis compound, this compound N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Novel Zopiclone-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone, a non-benzodiazepine hypnotic agent, exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Like benzodiazepines, this compound acts as a positive allosteric modulator, enhancing the effect of GABA and promoting neuronal inhibition.[1][2] The development of novel compounds with this compound-like activity requires robust and efficient screening platforms. This document provides detailed protocols for various cell-based assays designed to identify and characterize new chemical entities targeting the GABA-A receptor.
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit.[3] this compound binds to the benzodiazepine site at the interface of the α and γ subunits, increasing the channel's affinity for GABA and potentiating the influx of chloride ions, which leads to hyperpolarization of the neuron.[2][3] The assays described herein are designed to measure different aspects of this mechanism, from direct binding to the receptor to the functional consequences of channel modulation.
Principles of Assays
A variety of cell-based assays can be employed to screen for this compound-like compounds. These assays can be broadly categorized into binding assays and functional assays.
-
Radioligand Binding Assays: These assays directly measure the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]Ro15-4513) from the benzodiazepine binding site on the GABA-A receptor.[4][5] They are a direct measure of target engagement but do not provide information on the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
-
Functional Assays: These assays measure the physiological response of the cell to the activation or modulation of the GABA-A receptor. They provide information on the efficacy and potency of a compound. Key functional assays include:
-
Fluorescence-Based Assays: These high-throughput methods use fluorescent dyes to detect changes in membrane potential or intracellular chloride concentration.[6][7][8]
-
Membrane Potential Assays: Employ voltage-sensitive dyes (e.g., FMP-Red-Dye) that change their fluorescence intensity in response to membrane depolarization or hyperpolarization.[6][7] Activation of the GABA-A receptor and subsequent chloride influx leads to a change in membrane potential that can be quantified.
-
YFP-Based Chloride Influx Assays: Utilize a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L).[9] The influx of chloride ions upon GABA-A receptor activation quenches the YFP fluorescence, providing a direct measure of channel activity.[9]
-
-
Electrophysiology Assays: The gold standard for characterizing ion channel modulators, these techniques directly measure the ion flow through the GABA-A receptor channel.[10][11][12] Whole-cell patch-clamp recordings allow for detailed analysis of the effects of compounds on the amplitude, kinetics, and pharmacology of GABA-evoked currents.[10][12]
-
Experimental Protocols
Cell Line Selection and Culture
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for these assays as they do not endogenously express GABA-A receptors.[13][14] These cells can be transiently or stably transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2 for a common subtype).[13][14] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a suitable alternative, supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[13]
Protocol 1: Radioligand Binding Assay
This protocol is adapted from competitive binding assays described for this compound and other benzodiazepine site ligands.[4][5]
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Radioligand: [3H]flunitrazepam or [3H]Ro15-4513.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds and a non-labeled displacer (e.g., diazepam).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Harvest transfected cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard protein assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand (e.g., 1 nM [3H]flunitrazepam).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled displacer (e.g., 10 µM diazepam).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (50-100 µg of protein).
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: FLIPR-Based Membrane Potential Assay
This protocol is based on high-throughput screening methods using voltage-sensitive dyes.[6][7][14]
Materials:
-
HEK293 or CHO cells stably expressing the desired GABA-A receptor subtype.
-
Black, clear-bottom 96- or 384-well plates.
-
Membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GABA and test compounds.
-
A fluorescent imaging plate reader (FLIPR).
Procedure:
-
Cell Plating:
-
Seed the cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Assay Performance:
-
Prepare a plate with test compounds at various concentrations and a GABA solution (at a concentration that elicits a submaximal response, e.g., EC20).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The FLIPR will automatically add the test compounds to the cell plate, and the fluorescence will be monitored for 2-5 minutes to measure the modulatory effect.
-
Subsequently, the FLIPR will add the GABA solution, and the fluorescence will be monitored for another 2-5 minutes to measure the potentiation of the GABA response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound and GABA addition.
-
Plot the ΔF or the percentage of potentiation against the log concentration of the test compound.
-
Determine the EC50 (for agonists) or the concentration that produces 50% of the maximal potentiation (for positive allosteric modulators) using non-linear regression.
-
Protocol 3: YFP-Based Chloride Influx Assay
This protocol is based on the use of halide-sensitive YFP for measuring GABA-A channel activation.[8][9]
Materials:
-
CHO-K1 or HEK293 cells.
-
Plasmids for the desired GABA-A receptor subunits and for a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Transfection reagent or electroporation system.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay buffer with a high concentration of sodium iodide (NaI) replacing sodium chloride.
-
GABA and test compounds.
-
A fluorescence plate reader.
Procedure:
-
Cell Transfection:
-
Co-transfect the cells with the GABA-A subunit plasmids and the YFP plasmid. For transient transfections, the assay is typically performed 24-48 hours post-transfection.
-
Plate the transfected cells in black, clear-bottom microplates.
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add test compounds at various concentrations and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader and establish a baseline YFP fluorescence reading.
-
Add a solution containing a mixture of GABA and NaI (to create the chloride/iodide gradient).
-
Monitor the decrease in YFP fluorescence (quenching) over time as iodide enters the cells through the activated GABA-A channels.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quenching or the total change in fluorescence.
-
Plot the quenching rate or the percentage of potentiation against the log concentration of the test compound.
-
Determine the EC50 or potentiation values using non-linear regression.
-
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a high-fidelity measurement of GABA-A receptor currents.[10][12]
Materials:
-
Transfected cells expressing the GABA-A receptor of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
GABA and test compounds.
-
Perfusion system.
Procedure:
-
Cell Preparation:
-
Plate transfected cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
-
Drug Application:
-
Apply GABA at a specific concentration (e.g., EC10-EC20) for a few seconds using the perfusion system to elicit a baseline current.
-
Co-apply the test compound with GABA to determine its modulatory effect.
-
Wash out the drugs with the extracellular solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage of potentiation.
-
Construct a concentration-response curve by plotting the percentage of potentiation against the log concentration of the test compound.
-
Determine the EC50 and maximal potentiation from the curve fit.
-
Data Presentation
Quantitative data from the screening assays should be summarized in tables for easy comparison of the pharmacological profiles of novel compounds with that of this compound and other reference compounds.
Table 1: Radioligand Binding Affinities
| Compound | Receptor Subtype | Ki (nM)[4][5] |
| This compound | α1β2γ2 | ~28-50[15][16] |
| Diazepam | α1β2γ2 | ~10-20 |
| Flunitrazepam | α1β2γ2 | ~1-5 |
| Novel Compound X | α1β2γ2 | TBD |
Table 2: Functional Potency and Efficacy
| Compound | Assay Type | Receptor Subtype | EC50 / Potentiation EC50 (µM)[6][14] | Maximal Potentiation (% of GABA response) |
| This compound | Electrophysiology | α1β2γ2 | ~0.1-0.5[4] | ~200-300% |
| Diazepam | FLIPR | α1β2γ2 | ~0.05-0.2 | ~300-400% |
| GABA | Electrophysiology | α1β2γ2 | 1-10[6][13] | N/A |
| Novel Compound Y | YFP Assay | α1β2γ2 | TBD | TBD |
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway.
Experimental Workflow: FLIPR-Based Assay
Caption: Workflow for a FLIPR-based membrane potential assay.
Logical Relationship: Hit Triage
Caption: A logical workflow for hit triage in a drug discovery campaign.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic cyclopyrrolones this compound and suriclone bind to a novel site linked allosterically to benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 10. Characterization of the interaction of this compound with gamma-aminobutyric acid type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAA Receptor Services | Sygnature Discovery [sbdrugdiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of action of this compound | European Psychiatry | Cambridge Core [cambridge.org]
Application of Zopiclone in Animal Models of Insomnia: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone, a non-benzodiazepine hypnotic of the cyclopyrrolone class, is widely prescribed for the treatment of insomnia. Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[1][2] Animal models of insomnia are indispensable tools for the preclinical evaluation of hypnotic drugs like this compound, allowing for the investigation of efficacy, mechanism of action, and effects on sleep architecture. This document provides detailed application notes and protocols for the use of this compound in common rodent models of insomnia.
Data Presentation
The following tables summarize the quantitative effects of this compound and its active S-enantiomer, esthis compound, on key sleep parameters in various rodent models.
Table 1: Dose-Response Effects of this compound on Sleep Architecture in Rats
| Dose (mg/kg, i.p.) | Change in NREM Sleep | Change in REM Sleep | Change in Sleep Latency | Change in Wakefulness | Reference |
| 2.5 | Increase | Decrease | Decrease | - | [3] |
| 5.0 | Increase | Decrease | Decrease | - | [3] |
| 7.5 | Increase | Decrease | Decrease | - | [3] |
| 10.0 | Increase | No significant effect | Decrease | Decrease | [3] |
NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement; i.p.: intraperitoneal
Table 2: Effects of Esthis compound on Sleep Parameters in Rodents
| Species | Dose (mg/kg) | Route | Change in NREM Sleep | Change in REM Sleep | Change in NREM Latency | Change in REM Latency | Reference |
| Rat | 1, 3, 10 | i.p. | Dose-dependent increase | Tendency to decrease | Significant decrease | Significant increase | [4] |
| Mouse | 10 | i.p. | Increase | No significant change | Significant decrease | - | [5] |
| Mouse | 20 | i.p. | Increase | No significant change | Significant decrease | - | [6] |
| Guinea Pig | 1, 3 | i.p. | Significant increase | No significant effect | Significant decrease | Significant increase | [3] |
i.p.: intraperitoneal
Experimental Protocols
Stress-Induced Insomnia Model (Cage Exchange) in Rats
This model mimics insomnia induced by a novel and stressful environment.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Standard rat housing cages
-
"Dirty" cages from other male rats (soiled bedding)
-
This compound solution for injection
-
Vehicle control (e.g., sterile saline with a solubilizing agent like Tween 80)
-
EEG/EMG recording system
Protocol:
-
Animal Preparation:
-
Surgically implant rats with electrodes for EEG and EMG recording under anesthesia.[7] Allow a recovery period of at least one week.
-
Habituate the rats to the recording cables and experimental room for several days prior to the experiment.
-
-
Baseline Recording:
-
Record baseline sleep-wake activity for 24-48 hours in their home cage to establish normal sleep patterns.[7]
-
-
Insomnia Induction and Drug Administration:
-
At the beginning of the light (inactive) phase, administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Immediately after injection, transfer the rat from its home cage to a "dirty" cage previously occupied by another male rat.[7][8] Control animals are transferred to a clean cage.
-
-
Sleep Recording and Analysis:
-
Record EEG/EMG activity continuously for at least 6-8 hours following the cage exchange.
-
Score the recordings for wakefulness, NREM sleep, and REM sleep in epochs (e.g., 30 seconds).
-
Analyze the data to determine sleep latency (time to first NREM sleep episode), total time spent in each sleep stage, number and duration of sleep/wake bouts, and changes in EEG power spectra (e.g., delta power in NREM sleep).[7]
-
Pharmacologically-Induced Insomnia Model (PCPA) in Mice
This model uses p-Chlorophenylalanine (PCPA) to deplete serotonin, a key neurotransmitter in sleep regulation, thereby inducing insomnia.[9]
Materials:
-
Male Kunming or C57BL/6 mice (20-25g)
-
p-Chlorophenylalanine (PCPA)
-
Sterile saline
-
This compound solution for oral gavage or injection
-
Vehicle control
-
EEG/EMG recording system (optional, for detailed sleep architecture analysis) or observational scoring materials.
Protocol:
-
Animal Acclimatization:
-
House mice in a controlled environment for at least one week before the experiment.
-
-
Insomnia Induction:
-
Drug Administration:
-
On the third day, administer this compound or vehicle control.
-
-
Assessment of Hypnotic Effect:
-
Observational Method (Pentobarbital-induced sleep test):
-
30 minutes after this compound/vehicle administration, inject a sub-hypnotic dose of sodium pentobarbital (e.g., 50 mg/kg, i.p.).[9]
-
Measure the sleep latency (time from pentobarbital injection to loss of righting reflex) and sleep duration (time from loss to regaining of righting reflex). A potentiation of pentobarbital-induced sleep indicates a hypnotic effect.
-
-
EEG/EMG Recording:
-
For a more detailed analysis of sleep architecture, use mice previously implanted with EEG/EMG electrodes.
-
Record sleep-wake patterns for several hours after this compound administration and analyze as described in the stress-induced insomnia protocol.
-
-
EEG/EMG Surgical Implantation and Recording in Rats
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Miniature screw electrodes for EEG
-
Fine wire electrodes for EMG
-
Dental cement
-
Surgical instruments
-
EEG/EMG recording system (amplifier, filter, data acquisition software)
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Expose the skull and drill small holes for the EEG screw electrodes at predetermined coordinates (e.g., over the frontal and parietal cortices).
-
Gently screw the electrodes into the skull until they touch the dura mater.
-
Insert the fine wire EMG electrodes into the nuchal (neck) muscles.
-
Connect the electrode leads to a pedestal connector and secure the entire assembly to the skull with dental cement.
-
-
Post-operative Care and Habituation:
-
Provide post-operative analgesia and allow the animal to recover for at least one week.
-
Habituate the rat to the recording setup by connecting it to the recording cable for progressively longer periods over several days.
-
-
Recording:
-
Connect the animal to the recording system via a flexible cable and commutator to allow free movement.
-
Amplify and filter the EEG (e.g., 0.5-35 Hz) and EMG (e.g., 10-100 Hz) signals.
-
Digitize and record the signals continuously.
-
Visualizations
This compound Mechanism of Action at the GABA-A Receptor
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Esthis compound and Zolpidem on Sleep and Waking States in the Adult Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacotherapeutic management of insomnia and effects on sleep processes, neural plasticity, and brain systems modulating stress: A narrative review [frontiersin.org]
- 5. Sleep-Stabilizing Effects of E-6199, Compared to this compound, Zolpidem and THIP in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasticity-Related Gene Expression During Esthis compound-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neural Circuitry of Stress-Induced Insomnia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent drug Neurexan mitigates acute stress-induced insomnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on the Improvement Effects and Mechanisms of Magnolia sieboldii Essential Oils on Insomnia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Zopiclone in Urine Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia. As a member of the cyclopyrrolone class, it interacts with the benzodiazepine binding site of the GABA-A receptor. Monitoring its levels in urine is crucial in various fields, including clinical toxicology, forensic investigations, and drug development, to assess compliance, detect abuse, or study its pharmacokinetic profile. This application note provides a detailed protocol for the sensitive and selective quantitative analysis of this compound and its major metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is robust, accurate, and suitable for high-throughput analysis.
In forensic cases, it is important to analyze this compound along with its major metabolites, N-desmethylthis compound (NDZOP) and this compound N-oxide (ZOPNO), as well as a potential degradation product, 2-amino-5-chloropyridine (ACP). The formation of ACP can be influenced by the pH, storage time, and temperature of the urine sample.[1] Therefore, its presence and concentration should be interpreted carefully.[1]
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Urine samples are prepared using a simple "dilute and shoot" method or a more extensive solid-phase extraction (SPE) for cleaner extracts. An isotopically labeled internal standard (e.g., this compound-d4) is added to the sample to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.
The prepared sample is injected into an LC system where this compound and its metabolites are separated from endogenous urine components on a reversed-phase column. The analytes are then introduced into the mass spectrometer, ionized using electrospray ionization (ESI) in positive mode, and detected by Multiple Reaction Monitoring (MRM). In MRM mode, specific precursor-to-product ion transitions for each analyte are monitored, providing excellent specificity and minimizing interferences. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Experimental Protocols
Reagents and Materials
-
Standards: this compound, N-desmethylthis compound, this compound N-oxide, 2-amino-5-chloropyridine, and this compound-d4 (internal standard) certified reference materials.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium acetate.
-
Sample Preparation Supplies (Method A): Ultrapure water.
-
Sample Preparation Supplies (Method B): Oasis MCX µElution Plates, 0.5 M Ammonium acetate buffer (pH 5.0), β-glucuronidase enzyme, 4% Phosphoric acid, 0.02 N HCl, 20% Methanol, 60:40 Acetonitrile:Methanol with 5% strong ammonia solution, Sample diluent (2% Acetonitrile:1% Formic acid in water).[2]
Sample Preparation
Two methods are presented: a rapid "dilute and shoot" method and a more comprehensive SPE method for improved sample cleanup.
Method A: Dilute and Shoot [3]
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
In a 2.2 mL 96-well deep-well plate, combine 20 µL of each urine sample, blank, calibrator, or QC sample.[3]
-
Add 1 mL of ultrapure water containing the internal standard (this compound-d4 at 5 ng/mL).[3]
-
Seal the plate and mix for 20 seconds.[3]
-
Centrifuge the plate prior to analysis.[3]
-
Inject the supernatant into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE) [2]
-
To individual wells of an Oasis MCX µElution Plate, add 200 µL of urine, 20 µL of internal standard solution (250 ng/mL), and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[2]
-
Incubate the plate at 50°C for 1 hour.[2]
-
Quench the reaction with 200 µL of 4% H3PO4.[2]
-
Draw the pretreated samples through the sorbent bed by applying a vacuum.[2]
-
Wash the wells with 200 µL of 0.02 N HCl, followed by 200 µL of 20% MeOH.[2]
-
Dry the plate under high vacuum for 30 seconds.[2]
-
Elute the analytes with 2 x 25 µL of 60:40 ACN:MeOH containing 5% strong ammonia solution.[2]
-
Dilute the eluted samples with 100 µL of sample diluent.[2]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. These may need to be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 50 x 2.1 mm[4] | Ascentis Express Phenyl-Hexyl, 10 cm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 5 mM Ammonium acetate buffer, pH 5.0[4] | 13 mM Ammonium acetate in water |
| Mobile Phase B | 0.05% Acetic acid in Methanol[4] | 13 mM Ammonium acetate in methanol |
| Flow Rate | 0.6 mL/min[4] | 0.4 mL/min |
| Gradient | Gradient elution (specifics to be optimized) | Isocratic (52:48, A:B) |
| Injection Volume | 5 µL[4] | 1 µL |
| Column Temperature | Not specified | 35°C |
| Run Time | 3.5 min[4] | Not specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V[3] |
| Gas Temperature | 350°C[3] |
| Gas Flow | 8 L/min[3] |
| Sheath Gas Temperature | 400°C[3] |
| Sheath Gas Flow | 11 L/min[3] |
| Nebulizer Pressure | 50 psi[3] |
| Nozzle Voltage | 300 V[3] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier |
| This compound | 389.1 | 244.9[3] | 217.1[3] |
| N-desmethylthis compound | 375.0 | 245.0[4] | 217.2[4] |
| This compound N-oxide | 405.2 | 245.2[4] | 143.2[4] |
| 2-amino-5-chloropyridine | 129.1 | 76.1[4] | 93.1[4] |
| This compound-d4 (IS) | 393.1 | 245.0[3][4] | - |
Method Validation and Data Presentation
A full method validation should be performed according to established guidelines. Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 5 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL[5] |
| Intra-day Precision (%CV) | < 10%[3] |
| Inter-day Precision (%CV) | < 10%[3] |
| Accuracy (% Bias) | Within ±15% (typically within 10%)[3][6] |
| Extraction Recovery (SPE) | > 90% on average[2] |
| Matrix Effects | Monitored and compensated for by internal standard |
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. The concentration of this compound and its metabolites in the urine samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in urine.
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. Quantitative analysis of this compound, N-desmethylthis compound, this compound N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Enantioselective Quantification of Zopiclone in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the enantioselective quantification of zopiclone's S-(+)- and R-(-)-enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a nonbenzodiazepine hypnotic agent, is administered as a racemic mixture. However, its enantiomers exhibit different pharmacological and pharmacokinetic properties, making their separate quantification crucial for clinical and forensic toxicology, as well as for pharmacokinetic and bioequivalence studies.[1][2] The S-enantiomer, esthis compound, is reported to have a higher affinity for the GABA receptor and possesses most of the hypnotic activity.[3][4] This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a cyclopyrrolone derivative widely prescribed for the short-term treatment of insomnia.[2] It is metabolized in the liver into two primary metabolites: an active N-oxide derivative and an inactive N-desmethyl derivative.[1] The pharmacokinetics of this compound are stereoselective, with the S-(+)-enantiomer showing a slower total clearance and a smaller volume of distribution compared to the R-(-)-enantiomer.[1][2] Consequently, accurate and precise methods for the enantioselective analysis of this compound in biological matrices are essential for understanding its disposition and pharmacological effects. This document outlines a validated LC-MS/MS method for this purpose.
Experimental Protocols
This protocol is based on established and validated methods for the enantioselective analysis of this compound in human plasma.[3][5][6]
Materials and Reagents
-
This compound enantiomer standards (S-(+)-zopiclone, R-(-)-zopiclone)
-
S-Zopiclone-d8 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Ammonia solution
-
Formic acid
-
Milli-Q water or equivalent
-
Human plasma (drug-free, with EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30mg, 1mL)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Chiral stationary phase column (e.g., Chiralpak IC-3, 150 x 4.6 mm, 3 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
SPE manifold
Standard Solutions and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of S-zopiclone, R-zopiclone, and S-zopiclone-d8 in methanol at a concentration of 200.0 µg/mL.[3]
-
Working Standard Solutions: Prepare working solutions for calibration standards (CS) and quality control (QC) samples by diluting the primary stock solutions with a methanol:water (50:50, v/v) mixture.[3]
-
Calibration Standards and QC Samples: Prepare plasma calibration standards and QC samples by spiking 190 µL of drug-free human plasma with 10 µL of the appropriate working standard solution.[3] A typical calibration curve range is 0.500 to 100.0 ng/mL for each enantiomer.[3] QC samples are typically prepared at low, medium, and high concentrations (e.g., 1.50, 42.5, and 75.0 ng/mL).[3]
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of plasma sample (unknown, CS, or QC), add 10 µL of the internal standard working solution (S-zopiclone-d8).
-
Vortex for 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.[3]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of Milli-Q water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.[3]
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.1% Ammonia in Acetonitrile : 0.1% Ammonia in Milli-Q Water (90:10, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 25°C |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | S-Zopiclone: m/z 389.1 -> 244.1R-Zopiclone: m/z 389.1 -> 244.1S-Zopiclone-d8 (IS): m/z 397.1 -> 244.1 |
| Ion Source Temp. | 500°C |
Data Presentation
Method Validation Summary
The following tables summarize the quantitative data from a validated method for the enantioselective quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| S-Zopiclone | 0.500 - 100.0 | > 0.99[3] |
| R-Zopiclone | 0.500 - 100.0 | > 0.99[3] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| S-Zopiclone | LLOQ | 0.500 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 1.500 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 42.500 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 75.000 | < 15 | 85-115 | < 15 | 85-115 | |
| R-Zopiclone | LLOQ | 0.500 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 1.500 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 42.500 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 75.000 | < 15 | 85-115 | < 15 | 85-115 | |
| Data presented as per typical FDA guidelines for bioanalytical method validation. |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| S-Zopiclone | ~75 | < 15 |
| R-Zopiclone | ~75 | < 15 |
| S-Zopiclone-d8 (IS) | ~76 | < 15 |
| Values are approximate and based on published data.[5][6] |
Visualizations
Caption: Experimental workflow for the enantioselective quantification of this compound.
Caption: Relationship between racemic this compound and its enantiomers' activities.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the enantioselective quantification of this compound in human plasma. The protocol, including solid-phase extraction for sample clean-up and a chiral stationary phase for separation, allows for the accurate determination of S-(+)- and R-(-)-zopiclone concentrations. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and forensic applications where the stereoselective disposition of this compound is of interest.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Preparative and analytical separation of the this compound enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of this compound and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Zopiclone Stability in Biological Samples: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zopiclone in biological samples. This compound is known for its instability in biological matrices, which can significantly impact the accuracy and interpretation of analytical results. This guide offers practical solutions to common stability-related challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the collection, storage, and analysis of biological samples containing this compound.
Question: My this compound concentrations are unexpectedly low or undetectable in recently collected whole blood samples. What could be the cause?
Answer:
This is a common issue due to this compound's rapid degradation at ambient temperatures. The stability of this compound in whole blood is highly dependent on the storage temperature and the time elapsed between collection and analysis.
-
Immediate Action: Review your sample handling and storage procedures. This compound in whole blood is only stable for approximately one day at room temperature (around 20°C)[1]. If samples were not promptly refrigerated or frozen, significant degradation may have occurred.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that samples were immediately placed in a refrigerator (4-5°C) or freezer (-20°C) after collection.
-
Analyze for Degradation Product: The primary degradation product of this compound is 2-amino-5-chloropyridine (ACP)[2][3]. Analyzing for ACP can help determine if this compound has degraded. The degradation of this compound to ACP occurs in equimolar amounts, allowing for an estimation of the original this compound concentration[1][4].
-
Future Sample Collection: For future studies, ensure that blood samples are cooled immediately after collection and frozen at -20°C as soon as possible if long-term storage is required.
-
Question: I am observing inconsistent this compound concentrations between sample aliquots from the same subject. Why is this happening?
Answer:
Inconsistent concentrations can arise from several factors related to sample handling and stability.
-
Potential Causes:
-
Freeze-Thaw Cycles: While some studies suggest this compound is stable through at least three freeze-thaw cycles, repeated cycles should be avoided as they can potentially impact stability[2][3][5].
-
Non-homogenous Samples: Ensure the whole blood sample was thoroughly mixed before aliquoting.
-
Differential Storage: Verify that all aliquots were stored under identical conditions. Even slight variations in temperature can lead to different degradation rates.
-
pH Variation: Although less common in blood, pH variations can affect stability. In urine samples, an elevated pH significantly accelerates degradation[1][6].
-
-
Recommendations:
-
Aliquot samples into single-use tubes immediately after collection to avoid repeated freeze-thaw cycles.
-
Ensure consistent storage temperatures for all related samples.
-
For urine samples, measure and record the pH, as it is a critical factor in this compound stability[6].
-
Question: My processed samples are showing a decline in this compound concentration before I can complete the analytical run. How can I mitigate this?
Answer:
The stability of this compound in processed (extracted) samples is dependent on the reconstitution solvent and the temperature of the autosampler.
-
Solvent-Dependent Stability:
-
Troubleshooting:
-
Evaluate Your Reconstitution Solvent: If you are experiencing instability in processed samples, consider switching to a more suitable solvent like butyl acetate.
-
Minimize Autosampler Dwell Time: Plan your analytical runs to minimize the time processed samples spend in the autosampler.
-
Cool the Autosampler: If possible, use a cooled autosampler to maintain a lower temperature and slow down potential degradation.
-
Frequently Asked Questions (FAQs)
What is the optimal storage condition for long-term stability of this compound in whole blood?
For long-term storage, the best condition is to keep the whole blood samples frozen at -20°C. Under these conditions, this compound is stable for at least three months[1].
How stable is this compound in urine?
This compound stability in urine is also temperature and pH-dependent. At 20°C, it is stable for about two days, at 4°C for up to three weeks, and at -20°C for at least one month. Its metabolites, N-desmethylthis compound (NDZOP) and this compound N-oxide (ZOPNO), have slightly different stability profiles in urine[6]. The formation of ACP from this compound and its metabolites in urine is accelerated by elevated pH and temperature[6][7].
What is the primary degradation pathway for this compound in biological samples?
This compound undergoes hydrolysis, which is the primary degradation pathway in aqueous media like blood and urine[4][8][9]. This chemical hydrolysis results in the formation of 2-amino-5-chloropyridine (ACP)[2][3].
Can I use Dried Blood Spots (DBS) for this compound analysis?
Yes, Dried Blood Spots (DBS) can be a valuable alternative for storing and analyzing this compound. This compound shows increased stability in DBS compared to whole blood stored under the same conditions. For instance, at 20°C, about 85% of the initial this compound concentration remains intact in DBS after eight days[4].
What analytical methods are commonly used to quantify this compound?
Several analytical methods are available for the quantification of this compound in biological matrices, including:
-
Gas Chromatography with Nitrogen Phosphorous Detection (GC-NPD)[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)[10]
Data Summary Tables
Table 1: Stability of this compound in Whole Blood at Different Temperatures
| Storage Temperature | Duration of Stability | Reference(s) |
| Room Temperature (~20°C) | ~ 1 day | [1] |
| Refrigerator (4-5°C) | 1 week to < 1 month | [1][2][3] |
| Frozen (-20°C) | ≥ 3 months | [1][2][3][4] |
Table 2: Stability of this compound and its Metabolites in Urine
| Analyte | 20°C | 4°C | -20°C | Reference(s) |
| This compound (ZOP) | 2 days | 3 weeks | 1 month | [6] |
| N-desmethylthis compound (NDZOP) | 1 day | 3 weeks | 1 month | [6] |
| This compound N-oxide (ZOPNO) | < 1 day | 1 week | 1 month | [6] |
Experimental Protocols
Protocol 1: Short-Term and Long-Term Stability Testing of this compound in Whole Blood
This protocol is adapted from methodologies described in forensic toxicology studies[2][3][5].
-
Sample Preparation:
-
Obtain drug-free human whole blood.
-
Spike the blood with a known concentration of this compound standard solution. Prepare multiple aliquots for each storage condition and time point.
-
For comparison, use authentic blood samples from subjects administered this compound.
-
-
Storage Conditions:
-
Short-Term (Room Temperature): Store spiked aliquots at 20°C.
-
Refrigerator Storage: Store spiked and authentic aliquots at 5°C.
-
Long-Term (Frozen): Store spiked and authentic aliquots at -20°C.
-
-
Time Points for Analysis:
-
Room Temperature: Analyze at 0, 4, 8, 12, and 24 hours.
-
Refrigerator: Analyze at 0, 1, 3, 7, 14, and 28 days.
-
Frozen: Analyze at 0, 1, 3, and 6 months.
-
-
Sample Extraction (Example using Liquid-Liquid Extraction):
-
To 1 mL of blood sample, add an internal standard.
-
Add a suitable buffer to adjust the pH to neutral.
-
Add an organic extraction solvent (e.g., butyl acetate), vortex, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the samples using a validated chromatographic method (e.g., GC-NPD or LC-MS/MS) to determine the concentration of this compound and its degradation product, ACP.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
-
Stability is often defined as the concentration remaining within ±15% of the initial concentration.
-
Visualizations
Caption: this compound degradation pathway in biological samples.
Caption: Recommended workflow for handling biological samples for this compound analysis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Stability tests of this compound in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability tests of this compound in whole blood [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Degradation of this compound during storage of spiked and authentic whole blood and matching dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of this compound during storage of spiked and authentic whole blood and matching dried blood spots | springermedicine.com [springermedicine.com]
- 10. Identification and quantitation of this compound in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zopiclone Dosage for Consistent Hypnotic Effects in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing zopiclone in murine models for consistent and reproducible hypnotic effects. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in mice, offering potential causes and solutions in a direct question-and-answer format.
Q1: We are observing significant variability in sleep latency and duration between mice, even at the same this compound dosage. What could be the cause?
A1: Inconsistent hypnotic effects are a common challenge. Several factors can contribute to this variability:
-
Genetic Variation: Different mouse strains can metabolize drugs at different rates. Ensure you are using a consistent, well-characterized strain for all experiments. If using an outbred stock, be aware that genetic heterogeneity can lead to varied responses.
-
Environmental Factors: Minor changes in the housing environment can impact stress levels and baseline sleep patterns. Maintain consistent light-dark cycles, temperature, humidity, and noise levels. Acclimatize mice to the experimental room and procedures to minimize stress.
-
Handling Stress: The stress of handling and injection can counteract the hypnotic effects of this compound. Handle mice gently and consistently. Allow for an acclimatization period after injection before observing sleep onset.
-
Food and Water Access: Ensure ad libitum access to food and water, as fasting can alter drug metabolism and activity levels.
-
Injection Technique: Inconsistent injection volumes or improper administration (e.g., subcutaneous instead of intraperitoneal) can lead to variable drug absorption. Ensure all personnel are proficient in the chosen administration route.
Q2: The hypnotic effect of this compound seems to diminish with repeated dosing. Are we observing tolerance?
A2: While some studies suggest that tolerance to the hypnotic effects of this compound is not a significant issue in mice with short-term administration, it is a possibility with prolonged or repeated dosing.[1] Consider the following:
-
Dosage and Frequency: High doses administered frequently are more likely to induce tolerance. Review your dosing regimen.
-
Washout Period: If your protocol involves repeated dosing, ensure an adequate washout period between administrations to allow for complete drug clearance.
-
Alternative Hypnotics: If tolerance is suspected and long-term studies are required, consider using a rotational dosing schedule with other hypnotics that have different mechanisms of action.
Q3: Our mice are showing signs of hyperactivity or agitation after this compound administration instead of sedation. Why is this happening?
A3: Paradoxical reactions to sedative-hypnotics, although rare, can occur. Potential reasons include:
-
Dose-Related Effects: In some cases, very low or very high doses of GABAergic modulators can produce unexpected excitatory effects. A full dose-response curve should be established to identify the optimal hypnotic dose range.
-
Mouse Strain Susceptibility: Certain genetic backgrounds may be more prone to paradoxical reactions.
-
Pain or Discomfort: If the injection was painful or the animal is experiencing discomfort from another source, this can override the sedative effects.
Q4: What is the optimal route of administration for this compound in mice to achieve consistent hypnotic effects?
A4: The choice of administration route can significantly impact the onset and duration of action.
-
Intraperitoneal (i.p.) Injection: This is a common and generally reliable method for systemic drug delivery in mice, offering relatively rapid absorption.
-
Oral Gavage (p.o.): This route mimics clinical administration but can be more stressful for the animals and may result in slower absorption and a more variable time to peak plasma concentration. One study noted a significant first-pass effect in rats, which may also be a consideration in mice.[1]
-
Subcutaneous (s.c.) Injection: This method provides slower and more sustained absorption compared to i.p. injection.
For consistent and rapid onset of hypnotic effects, i.p. injection is often preferred in research settings. However, the choice should be guided by the specific experimental goals.
Quantitative Data Presentation
The following tables summarize quantitative data on the hypnotic effects of this compound in mice from various studies.
Table 1: Dose-Dependent Effects of Intraperitoneally (i.p.) Administered this compound on Sleep Latency and Duration in Mice
| This compound Dose (mg/kg, i.p.) | Effect on NREM Sleep Latency | Effect on NREM Sleep Duration | Reference |
| 2 | No significant change | No significant change | [2] |
| 5 | Dose-dependently reduced | Dose-dependently enhanced for the first 2 hours | [2] |
| 10 | Significantly reduced | Dose-dependently enhanced for the first 2 hours | [2] |
| 20 | Significantly reduced | Dose-dependently enhanced for the first 2 hours | [2] |
Table 2: Effect of Orally (p.o.) Administered this compound on Pentobarbitone-Induced Sleep Time in Mice
| Treatment Group | This compound Dose (mg/kg, p.o.) | Pentobarbitone Dose (mg/kg, i.p.) | Effect on Sleep Time | Reference |
| Control | - | 40 | Baseline | [3] |
| This compound | 7.5 | 40 | Significantly increased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the hypnotic effects of this compound in mice.
Protocol 1: Righting Reflex Test
The loss of the righting reflex is a common indicator of sedation and hypnosis in rodents.
Materials:
-
This compound solution at the desired concentration
-
Vehicle control solution (e.g., saline, 0.5% carboxymethyl cellulose)
-
Syringes and needles appropriate for the chosen route of administration
-
A testing arena with a soft, even surface
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle control to each mouse. Record the time of administration.
-
Observation Period: Place the mouse in the testing arena.
-
Testing the Righting Reflex: At set time intervals (e.g., 5, 10, 15, 30, 60 minutes post-injection), gently turn the mouse onto its back.
-
Assessment: A mouse is considered to have lost its righting reflex if it remains on its back for a predetermined amount of time (e.g., 30 seconds or more).
-
Data Recording: Record the latency to the loss of the righting reflex and the duration for which it is lost. The recovery of the righting reflex is defined as the animal being able to right itself within the predetermined time.
Protocol 2: Pentobarbitone-Induced Sleeping Time Potentiation
This protocol assesses the ability of this compound to enhance the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbitone.
Materials:
-
This compound solution
-
Pentobarbitone sodium solution (e.g., 40 mg/kg)
-
Vehicle control solution
-
Syringes and needles for i.p. and/or p.o. administration
-
Individual observation cages
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment.
-
Pre-treatment: Administer this compound or vehicle control to the respective groups of mice. A common pre-treatment time is 30 minutes before the pentobarbitone injection.[3]
-
Pentobarbitone Administration: Administer pentobarbitone sodium (e.g., 40 mg/kg, i.p.) to all mice.
-
Observation of Sleep Onset: Immediately after pentobarbitone injection, place each mouse in an individual observation cage and monitor for the loss of the righting reflex, which indicates the onset of sleep.
-
Measurement of Sleep Duration: The duration of sleep is measured as the time from the loss of the righting reflex to its spontaneous recovery. The righting reflex is considered recovered when the mouse can right itself when placed on its back.
-
Data Analysis: Compare the duration of sleep in the this compound-treated groups to the vehicle-control group. A significant increase in sleep duration in the this compound group indicates a potentiation of the hypnotic effect.
Mandatory Visualizations
This compound's Mechanism of Action at the GABA-A Receptor
This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor.[4][5] It binds to a site on the receptor complex, enhancing the effect of the inhibitory neurotransmitter GABA.[4][6] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedation and hypnosis.[4]
Caption: this compound enhances GABAergic inhibition at the GABA-A receptor.
Experimental Workflow for Assessing Hypnotic Effects
The following diagram illustrates a typical workflow for evaluating the hypnotic properties of this compound in a murine model.
Caption: A generalized workflow for hypnotic drug testing in mice.
Troubleshooting Logic for Inconsistent Results
This diagram outlines a logical approach to troubleshooting variability in this compound's hypnotic effects.
Caption: A decision-making framework for troubleshooting experimental variability.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Sleep-Stabilizing Effects of E-6199, Compared to this compound, Zolpidem and THIP in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RESEARCH: this compound (Cyclopyrrolone): A Novel Hypnosedative; Hypnosedation Caused by this compound Does Not Impair Memory‐Learning in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Zopiclone-Induced Motor Impairment in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating zopiclone and its effects on motor function in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced motor impairment?
A1: this compound is a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on this receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This widespread neuronal inhibition in the central nervous system, including areas responsible for motor control like the cerebellum and motor cortex, results in side effects such as sedation, ataxia, and motor incoordination.
Q2: What are the common behavioral tests used to assess this compound-induced motor impairment in rodents?
A2: The most common behavioral assays to evaluate motor coordination and balance in rodents are the Rotarod test, the Beam Walking test, and the Open Field test. The Rotarod test measures the time an animal can stay on a rotating rod. The Beam Walking test assesses balance and gait by measuring the time taken and the number of foot slips while traversing a narrow beam. The Open Field test can indicate changes in general locomotor activity.
Q3: Is it possible to mitigate or reverse this compound-induced motor impairment in an experimental setting?
A3: Yes, the motor-impairing effects of this compound can be mitigated or reversed by administering a GABA-A receptor antagonist. The most commonly used antagonist for this purpose is flumazenil, which competitively binds to the benzodiazepine site on the GABA-A receptor, thereby displacing this compound and blocking its effects.[1][2][3]
Q4: What is the typical onset and duration of this compound-induced motor impairment in rodents?
A4: In rats, a 10 mg/kg oral dose of this compound has been shown to significantly reduce locomotor activity within 30 minutes, with the effect persisting for up to 180 minutes.[4] The peak pharmacological effect is generally expected around 1 hour after administration.
Q5: Are there dose-dependent effects of this compound on motor function?
A5: Yes, this compound's effects on motor function are dose-dependent. Higher doses generally produce more significant motor impairment. For example, in human studies, a 7.5 mg dose of this compound caused more significant impairment in performance tests compared to a 3.75 mg dose.
Troubleshooting Guides
Problem 1: High variability in baseline motor performance across animals.
-
Possible Cause: Inconsistent handling, environmental stressors, or lack of proper acclimatization.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure all animals are handled by the same personnel using a consistent technique for a set period before the experiment.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting any behavioral task.[5][6]
-
Habituation: For tasks like the Rotarod or Beam Walking test, include a pre-training or habituation phase where animals are exposed to the apparatus without any drug administration.
-
Control Environment: Maintain consistent lighting (30-100 lux for open field), temperature, and noise levels across all testing sessions.[7]
-
Problem 2: No observable motor impairment after this compound administration.
-
Possible Cause: Incorrect dosage, improper administration route, or timing of the behavioral test.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the calculated dose of this compound. Effective doses in rodents for inducing motor effects are typically in the range of 3-10 mg/kg.[4][8]
-
Check Administration: Ensure the administration route (e.g., oral gavage, intraperitoneal injection) is appropriate and has been performed correctly.
-
Timing of Testing: Conduct the behavioral test during the peak effect of the drug. For this compound, this is typically between 30 and 60 minutes after administration.[4]
-
Vehicle Control: Always include a vehicle-treated control group to ensure that the drug vehicle itself is not affecting the outcome.
-
Problem 3: Incomplete reversal of motor impairment with flumazenil.
-
Possible Cause: Insufficient dose of flumazenil, timing of administration, or overwhelming this compound dose.
-
Troubleshooting Steps:
-
Optimize Flumazenil Dose: The dose of flumazenil should be sufficient to competitively displace this compound. Doses in the range of 1-10 mg/kg (i.p.) have been shown to be effective in reversing the effects of benzodiazepine receptor agonists in rodents.[9] A dose-response study for flumazenil may be necessary.
-
Timing of Flumazenil Administration: Administer flumazenil shortly before or at the time of the expected peak effect of this compound. In clinical settings, flumazenil is given to reverse existing sedation.[1]
-
Consider this compound Dose: If a very high dose of this compound was used, a higher dose of flumazenil may be required for complete reversal.
-
Pharmacokinetics: Be aware of the shorter half-life of flumazenil compared to some benzodiazepines, which could lead to re-sedation. While this compound also has a relatively short half-life, this is a factor to consider in the experimental design.
-
Quantitative Data
Table 1: this compound-Induced Motor Impairment in Rodents
| Animal Model | Behavioral Test | This compound Dose (Route) | Key Findings |
| Rat | Locomotor Activity | 10 mg/kg (p.o.) | Significantly reduced locomotor activity within 30 minutes, persisting for 180 minutes.[4] |
| Mouse | Open Field Test | 7.5 mg/kg (p.o.) | Increased exploration, suggesting anxiolytic effects which can be a confounding factor for locomotor assessment.[8] |
| Rat | Discriminative Stimulus | ED50 of 1.3 mg/kg (i.p.) | This compound produced drug-appropriate responding, indicating CNS effects at this dose. |
Table 2: Mitigation of Z-Drug-Induced Impairment with Flumazenil (Human Study Analogue)
| Z-Drug (Dose) | Mitigating Agent (Dose) | Behavioral Test | % Reversal of Impairment |
| Zolpidem (10 mg) | Flumazenil (1 mg, sublingual) | Cognitive Performance Battery | 23% reversal, restoring performance to 92.5% of placebo.[10] |
Experimental Protocols
Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 5 cm diameter) divided into lanes.
-
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes.[11]
-
Training (Optional but Recommended): Train mice on the rotarod at a constant low speed (e.g., 4 rpm) for a few sessions before the test day.
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle. For mitigation studies, administer flumazenil (e.g., 1-10 mg/kg, i.p.) at a predetermined time relative to the this compound administration.
-
Testing: 30 minutes after this compound administration, place the mouse on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[5][6]
-
Data Collection: Record the latency to fall from the rod. Conduct multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).[6]
-
-
Key Parameters to Record: Latency to fall (seconds), rotation speed at the time of fall.
Open Field Test
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice, 100 x 100 cm for rats) with a video tracking system.[12][13]
-
Procedure:
-
Acclimatization: Acclimate the animal to the testing room for at least 30 minutes.[7]
-
Drug Administration: Administer this compound or vehicle. For mitigation studies, administer flumazenil.
-
Testing: 30 minutes after drug administration, place the animal in the center or a corner of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 5-10 minutes) using a video tracking system.
-
-
Key Parameters to Record: Total distance traveled, time spent in the center zone vs. periphery, rearing frequency.[14][15]
Beam Walking Test
-
Objective: To assess fine motor coordination and balance.
-
Apparatus: An elevated narrow beam (e.g., 1 cm wide, 100 cm long) leading to a home cage or a neutral platform.
-
Procedure:
-
Training: Train the animals to traverse the beam for 2-3 days prior to testing.
-
Drug Administration: Administer this compound or vehicle, and flumazenil for mitigation studies.
-
Testing: 30 minutes after drug administration, place the animal at the start of the beam and record its traversal to the end.
-
Data Collection: Videotape the trials and score the time to traverse the beam and the number of foot slips.[16]
-
-
Key Parameters to Record: Traverse time (seconds), number of foot slips.
Visualizations
Caption: this compound enhances GABAergic inhibition, leading to motor impairment.
References
- 1. Reversal of a Suspected Paradoxical Reaction to this compound with Flumazenil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of a Suspected Paradoxical Reaction to this compound with Flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic studies of the central action of this compound: effects on locomotor activity and brain monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. RESEARCH: this compound (Cyclopyrrolone): A Novel Hypnosedative; Hypnosedation Caused by this compound Does Not Impair Memory‐Learning in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Zopiclone Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zopiclone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with this compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized as a poorly water-soluble drug.[1] Its solubility in water at room temperature (25 °C) is approximately 0.151 mg/mL.[2] One study determined the equilibrium solubility of crystalline this compound to be 0.22 mg/mL after 24 hours.[1]
Q2: In which solvents is this compound more soluble?
A2: this compound exhibits higher solubility in certain organic solvents and acidic solutions. It is freely soluble in chloroform and methylene chloride, soluble in dimethylformamide, and sparingly soluble in acetone.[3][4] Notably, it is also soluble in dilute mineral acids, such as 0.1 N hydrochloric acid.[3]
Q3: What are the main challenges when working with this compound in aqueous solutions?
A3: The primary challenge is its low intrinsic solubility, which can hinder the preparation of solutions for in vitro and in vivo studies, as well as the development of parenteral dosage forms. Additionally, this compound can degrade in aqueous solutions, primarily through hydrolysis, which is influenced by pH and temperature.[5] This instability can affect the accuracy of experimental results and the stability of liquid formulations.
Q4: How can I enhance the aqueous solubility of this compound?
A4: Several strategies can be employed to improve the aqueous solubility of this compound:
-
pH Adjustment: As a weak base, this compound's solubility increases in acidic conditions due to the formation of a more soluble salt.
-
Co-solvents: The use of co-solvents such as polyethylene glycol 400 (PEG 400) and propylene glycol can significantly increase its solubility.[6]
-
Salt Formation: Preparing a hydrochloride salt of this compound can markedly improve its aqueous solubility.[6][7]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion, for instance with polyvinylpyrrolidone (PVP), can enhance the dissolution rate and apparent solubility.[1]
Q5: What is the main degradation product of this compound in aqueous solutions?
A5: The primary degradation product of this compound in aqueous media is 2-amino-5-chloropyridine (ACP), formed through hydrolysis.[5] The rate of this degradation is accelerated by increases in pH and temperature.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates out of my aqueous buffer. | The concentration of this compound exceeds its solubility in the chosen buffer system. The pH of the buffer is not optimal for this compound solubility. | Verify the solubility of this compound in your specific buffer system and temperature. Consider lowering the concentration. Adjust the pH of the buffer to a more acidic range (e.g., pH 4-5) to increase solubility. |
| I am observing inconsistent results in my dissolution studies. | Incomplete dissolution due to low solubility. Degradation of this compound during the experiment. Issues with the analytical method. | Use a dissolution medium where this compound has higher solubility (e.g., 0.1 M HCl).[8] Ensure the temperature and pH of the dissolution medium are controlled and monitored. Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision.[8] |
| My this compound stock solution appears cloudy or contains particles. | The this compound has not fully dissolved. The solution is supersaturated and precipitation has occurred. | Ensure vigorous mixing and/or sonication to aid dissolution. If using a co-solvent system, ensure the proportion of the co-solvent is sufficient. Prepare a fresh solution at a slightly lower concentration. |
| I suspect my this compound sample has degraded during storage. | Improper storage conditions (e.g., high temperature, exposure to light, non-optimal pH). Hydrolysis in an aqueous environment. | Store this compound solutions at controlled room temperature or refrigerated, protected from light. For long-term storage, consider storing at -20°C.[5] Analyze the sample for the presence of the degradation product, 2-amino-5-chloropyridine (ACP), using a stability-indicating analytical method. |
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents and solvent systems.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 0.151 | 25 | [2] |
| Water | 0.22 | Not Specified | [1] |
| 0.1 N Hydrochloric Acid | 1.65 | Room Temperature | [6] |
| Ethanol | Practically Insoluble | Room Temperature | [3] |
| Methylene Chloride | Freely Soluble | Room Temperature | [3] |
| Chloroform | Freely Soluble | Room Temperature | [3] |
| Acetone | Sparingly Soluble | Room Temperature | [4] |
Table 2: Solubility of this compound in Aqueous Co-solvent Systems
| Co-solvent System | Concentration of Co-solvent (% v/v) | Solubility (mg/mL) | Temperature | Reference |
| Polyethylene Glycol 400 (PEG 400) in Water | 5 | 0.195 | Room Temperature | [6] |
| Polyethylene Glycol 400 (PEG 400) in Water | 10 | 0.475 | Room Temperature | [6] |
| Propylene Glycol in Water | 5 | 0.350 | Room Temperature | [6] |
| Propylene Glycol in Water | 20 | 0.580 | Room Temperature | [6] |
| Ethanol in Water | 5 | 0.280 | Room Temperature | [6] |
| Ethanol in Water | 10 | 0.440 | Room Temperature | [6] |
| Ethanol in Water | 20 | 0.440 | Room Temperature | [6] |
| Ethanol in Water (pH 4.5) | 10 | 0.515 | Room Temperature | [6] |
| Ethanol in Water (pH 4.0) | 10 | 0.860 | Room Temperature | [6] |
| Ethanol in Water (pH 3.5) | 10 | 1.120 | Room Temperature | [6] |
Experimental Protocols
1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., purified water, buffer of specific pH)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vial for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
After shaking, allow the vial to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at that temperature.
-
2. Protocol for Preparing this compound Hydrochloride Salt
This method can be used to prepare a more water-soluble salt of this compound.[6]
-
Materials:
-
This compound powder
-
Methanol
-
Dilute Hydrochloric Acid
-
Water bath
-
Rotary evaporator or other suitable evaporation apparatus
-
Desiccator
-
-
Procedure:
-
Dissolve a known amount of this compound (e.g., 2 g) in methanol (e.g., 100 mL).
-
Add a stoichiometric amount of dilute hydrochloric acid. For example, one protocol uses 2.5 mL of a solution prepared by diluting 2.3 mL of concentrated HCl to 10 mL with distilled water.[6]
-
Gently heat the solution on a water bath and evaporate the solvent to dryness, for instance, using a rotary evaporator.
-
Collect the resulting solid residue, which is this compound hydrochloride.
-
Store the this compound hydrochloride in a desiccator to keep it dry.
-
3. Protocol for Preparing this compound Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a method to prepare an amorphous solid dispersion of this compound with PVP-25 to enhance its dissolution rate.[1]
-
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP-25)
-
Methanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Freeze-dryer
-
-
Procedure:
-
Dissolve equal amounts of this compound and PVP-25 (e.g., 500 mg of each) in a suitable volume of methanol (e.g., 200 mL) with continuous stirring at room temperature until a clear solution is obtained.[1]
-
Rapidly evaporate the methanol from the solution using a rotary evaporator.
-
Quench the resulting dispersion at a low temperature (e.g., -72°C) for at least 12 hours.[1]
-
Lyophilize (freeze-dry) the quenched dispersion to remove any residual solvent.
-
The resulting powder is the amorphous solid dispersion of this compound.
-
Visualizations
References
- 1. The Stabilization of Amorphous this compound in an Amorphous Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. jddtonline.info [jddtonline.info]
- 5. diva-portal.org [diva-portal.org]
- 6. Parenteral Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability Indicating Dissolution Method for [ijaresm.com]
- 9. quora.com [quora.com]
Technical Support Center: Overcoming Zopiclone Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with zopiclone analysis by mass spectrometry.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound and its metabolites, offering step-by-step solutions.
Question: I am observing a significant decrease in this compound concentration in my stored biological samples. What could be the cause and how can I prevent it?
Answer:
The observed decrease in this compound concentration is likely due to its degradation into 2-amino-5-chloropyridine (ACP).[1] This degradation is a known issue and is influenced by the pH, temperature, and duration of sample storage.[2][3] this compound and its primary metabolites, N-desmethylthis compound (NDZOP) and this compound N-oxide (ZOPNO), are unstable under neutral to basic conditions and at elevated temperatures, leading to the formation of ACP.[2][4]
Troubleshooting Steps:
-
Sample pH Adjustment: To minimize degradation, acidify the biological samples (e.g., urine, blood) shortly after collection. Maintaining a pH below 6.5 has been shown to prevent the formation of ACP.[2][3] For instance, adding an acid like formic acid can help stabilize this compound.[4]
-
Storage Conditions: Store samples at low temperatures, such as -20°C, to slow down the degradation process.[5] Long-term storage, even at low temperatures, can still lead to some degradation, so timely analysis is recommended.
-
Quantify Degradation Product: Develop and validate a quantitative method for ACP in addition to this compound and its metabolites. This allows for a more accurate estimation of the initial this compound concentration, especially in aged samples.[1]
-
Use of appropriate preservatives: For certain sample types, the use of preservatives like fluoride may be considered to inhibit enzymatic and microbial activity that could contribute to degradation.
Question: My this compound signal is showing significant ion suppression in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis of biological fluids, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Detailed Solutions:
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[7][8][9][10] Mixed-mode SPE cartridges can provide cleaner extracts compared to reversed-phase SPE alone.[11]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound and its metabolites from the sample matrix.[12][13][14][15]
-
Protein Precipitation: While a simpler method, it may result in a less clean extract and more significant matrix effects compared to SPE or LLE.[10]
-
-
Optimize Chromatography:
-
Utilize an Appropriate Internal Standard:
-
The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. These standards co-elute with the analyte and experience similar ionization suppression, thus providing more accurate quantification.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).
-
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound that I should monitor in my analysis?
A1: The two primary metabolites of this compound are N-desmethylthis compound (NDZOP) and this compound N-oxide (ZOPNO).[2][16] It is recommended to monitor both the parent drug and these metabolites for a comprehensive toxicological or pharmacokinetic assessment.[16]
Q2: What are the typical mass transitions (MRM) for this compound and its metabolites in positive ion mode ESI-MS/MS?
A2: While optimal transitions should be determined empirically on your specific instrument, commonly reported precursor to product ion transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 389.1 | 245.1, 217.1 |
| N-desmethylthis compound | 375.1 | 245.1, 217.1 |
| This compound N-oxide | 405.1 | 143.0 |
Note: These values can vary slightly depending on the instrument and experimental conditions.
Q3: Is it possible to analyze this compound using GC-MS?
A3: Yes, GC-MS methods for this compound analysis have been developed.[7][9][17] These methods typically involve solid-phase extraction for sample clean-up prior to analysis.[7][9] However, LC-MS/MS is more commonly used due to its ability to analyze the thermally labile metabolites and often requires less sample derivatization.
Q4: What are some recommended sample preparation protocols for this compound analysis in urine and blood?
A4: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
Experimental Workflow for Sample Preparation:
Caption: Overview of sample preparation workflows.
Detailed Protocols:
-
Urine - Dilute and Shoot: For a rapid screening method, urine samples can be diluted with an internal standard solution and directly injected.[16] This method is fast but may suffer from significant matrix effects.
-
Urine - Solid-Phase Extraction (SPE): A more robust method involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by SPE.[11]
-
To 200 µL of urine, add 20 µL of internal standard solution and 200 µL of ammonium acetate buffer containing β-glucuronidase.[11]
-
Incubate the mixture.
-
Quench the reaction with an acid (e.g., phosphoric acid).[11]
-
Load the sample onto a conditioned and equilibrated SPE cartridge (e.g., mixed-mode cation exchange).[11]
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Blood/Plasma - Liquid-Liquid Extraction (LLE):
-
To 0.5 mL of plasma, add a buffer (e.g., phosphate buffer pH 6.0) and the internal standard.[13][15]
-
Add an extraction solvent (e.g., dichloromethane-isopropanol).[13][15]
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[13][15]
-
Q5: What are the typical linearity ranges and limits of quantification for this compound in LC-MS/MS methods?
A5: The performance of LC-MS/MS methods for this compound can vary, but here is a summary of reported data:
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Urine | 1 - 200 | Not specified | [18] |
| Urine | up to 3000 | Not specified | [2][3] |
| Plasma | 7.5 - 500 | 7.5 | [13][15] |
| Plasma | 0.5 - 150 | 0.5 | [19] |
| Whole Blood | 0.19 - 190 (approx.) | 0.19 | [14] |
Data Presentation
Table 1: Summary of this compound Extraction Recoveries
| Extraction Method | Matrix | Analyte | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | Rat Plasma | (+)-(S)-Zopiclone | 74.6 | [13] |
| (-)-(R)-Zopiclone | 75.7 | [13] | ||
| (+)-(S)-N-desmethylthis compound | 61.6 | [13] | ||
| (-)-(R)-N-desmethylthis compound | 56.9 | [13] | ||
| (+)-(S)-Zopiclone-N-oxide | 72.5 | [13] | ||
| (-)-(R)-Zopiclone-N-oxide | 70.7 | [13] | ||
| Solid-Phase Extraction | Human Plasma | This compound | > 90 | [19] |
| N-desmethylthis compound | > 90 | [19] | ||
| This compound-N-oxide | > 90 | [19] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | Reversed-phase C18 or Chiral column for enantiomers | [8][14][18] |
| Mobile Phase A | 5 mM Ammonium formate with 0.1% formic acid in water | [18] |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile | [18] |
| Flow Rate | 0.5 mL/min | [14][18] |
| Gradient | Optimized for separation of analytes from matrix | [18] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8][12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [12][14] |
References
- 1. Validation of an LC-MS/MS method for the determination of this compound, N-desmethylthis compound and 2-amino-5-chloropyridine in whole blood and its application to estimate the original this compound concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound, N-desmethylthis compound, this compound N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sciex.com [sciex.com]
- 5. [PDF] this compound degradation in biological samples : Characteristics and consequences in forensic toxicology | Semantic Scholar [semanticscholar.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Gas chromatographic determination of this compound in plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Identification and quantitation of this compound in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective analysis of this compound and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of this compound and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]
- 16. UHPLC-MS/MS and UHPLC-HRMS identification of zolpidem and this compound main urinary metabolites and method development for their toxicological determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC-ESI-MS/MS validated method for simultaneous quantification of this compound and its metabolites, N-desmethyl this compound and this compound-N-oxide in human plasma [pubmed.ncbi.nlm.nih.gov]
Zopiclone Administration Route Refinement for Bioavailability Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on bioavailability studies of zopiclone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General | What is the oral bioavailability of this compound? | The oral bioavailability of this compound is approximately 75-80% in humans, indicating good absorption after oral administration.[1] However, in rats, a significant first-pass effect of about 65% has been observed, leading to lower bioavailability.[2][3] |
| What are the main metabolic pathways of this compound? | This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2E1.[1][4] The major metabolic pathways are N-demethylation to form N-desmethylthis compound (an active metabolite) and N-oxidation to form this compound-N-oxide (an inactive metabolite).[1] Approximately 50% of the administered dose is also decarboxylated.[1] | |
| Formulation | This compound has poor water solubility. How can I prepare a formulation for intravenous administration? | Due to its low aqueous solubility (0.151 mg/mL at 25°C), this compound is challenging to formulate for intravenous (IV) administration. A common approach is to prepare the hydrochloride salt of this compound, which exhibits improved water solubility.[5] This can be achieved by dissolving this compound in a suitable solvent like methanol and adding hydrochloric acid.[5] |
| What is a suitable vehicle for oral administration of this compound in animal studies? | For oral gavage in animal studies, this compound can be suspended in an aqueous vehicle containing a suspending agent. A commonly used vehicle is 0.25% carboxymethylcellulose (CMC) in water. | |
| Pharmacokinetics | What are the typical pharmacokinetic parameters of this compound after oral administration? | In humans, after oral administration, the time to reach maximum plasma concentration (Tmax) is typically between 1 to 2 hours.[1] The elimination half-life is approximately 5 hours.[1] |
| How does food affect the oral absorption of this compound? | A high-fat meal consumed before taking this compound does not significantly alter the total absorption (AUC), but it can reduce the peak plasma concentration (Cmax) and delay the Tmax.[1] This may result in a delayed onset of therapeutic effects.[1] |
Troubleshooting Guides
Issue 1: High Variability in Oral Bioavailability Data
Question: We are observing high inter-individual variability in the plasma concentrations of this compound after oral gavage in our rat study. What could be the potential causes and how can we mitigate this?
Answer:
High variability in oral bioavailability studies with this compound is a common issue and can stem from several factors. Here's a troubleshooting guide:
-
Formulation Inhomogeneity:
-
Problem: this compound's poor solubility can lead to non-uniform suspension, resulting in inconsistent dosing between animals.
-
Solution: Ensure your suspension is homogenous. Use a high-quality suspending agent like 0.25% or 0.5% CMC. Before each administration, vortex the suspension thoroughly to ensure uniform distribution of the drug particles. Consider particle size reduction of the this compound powder to improve suspension stability.
-
-
Gavage Technique:
-
Problem: Improper oral gavage technique can lead to dosing errors, such as incomplete delivery or administration into the esophagus instead of the stomach.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and verify correct placement before administering the dose.
-
-
Physiological Factors in Animals:
-
Problem: Differences in gastric emptying rates, intestinal motility, and food content in the stomach can significantly impact the rate and extent of drug absorption.
-
Solution: Fast the animals overnight (with free access to water) before dosing to standardize gastric conditions. Ensure a consistent fasting period across all study groups.
-
-
First-Pass Metabolism Variability:
-
Problem: The extent of first-pass metabolism in the liver can vary between individual animals, leading to differences in systemic exposure. In rats, the first-pass effect for this compound is substantial.[2][3]
-
Solution: While this is an inherent biological factor, using a larger number of animals per group can help to account for this variability in the statistical analysis.
-
Issue 2: Poor Solubility and Precipitation During IV Formulation Preparation
Question: We are trying to prepare a this compound solution for intravenous injection, but it keeps precipitating. What are we doing wrong?
Answer:
This is a direct consequence of this compound's low aqueous solubility. Here are some solutions:
-
Salt Formation:
-
Problem: The free base form of this compound is practically insoluble in water.
-
Solution: As mentioned in the FAQs, preparing the hydrochloride salt of this compound is the most effective way to increase its aqueous solubility for parenteral formulations.[5]
-
-
Co-solvents and pH Adjustment:
-
Problem: Even with salt formation, the stability of the solution can be an issue.
-
Solution: The use of co-solvents can help to maintain this compound in solution. However, care must be taken to use biocompatible solvents at appropriate concentrations. Adjusting the pH of the formulation to a more acidic range (e.g., pH 4-5) can also help to keep the hydrochloride salt solubilized.
-
-
Filtration Issues:
-
Problem: Precipitate can form during sterile filtration.
-
Solution: Ensure the drug is fully dissolved before filtration. Gentle warming of the solution may aid dissolution, but be cautious of potential degradation at higher temperatures. Use a filter with a compatible membrane that does not cause drug adsorption.
-
Issue 3: Inconsistent Results in Plasma Sample Analysis
Question: Our analytical team is reporting inconsistent concentrations of this compound in plasma samples from the same time point. What could be the source of this analytical variability?
Answer:
Inconsistent analytical results can arise from issues in sample handling, preparation, or the analytical method itself.
-
Sample Collection and Handling:
-
Problem: Improper blood collection or processing can lead to hemolysis or clotting, which can affect drug distribution and recovery.
-
Solution: Use the appropriate anticoagulant (e.g., EDTA, heparin) and mix the blood samples gently immediately after collection. Centrifuge the samples promptly to separate the plasma and store the plasma at -80°C until analysis.
-
-
Plasma Protein Binding:
-
Problem: this compound is moderately bound to plasma proteins (around 45-80%).[6] Incomplete protein precipitation during sample preparation can lead to variable recovery.
-
Solution: Optimize the protein precipitation step. Acetonitrile is a commonly used and effective protein precipitating agent for this compound analysis.[7] Ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal.
-
-
Extraction Efficiency:
-
Problem: If using liquid-liquid extraction, the efficiency can be influenced by the choice of solvent, pH of the aqueous phase, and mixing time.
-
Solution: Validate the extraction method to ensure consistent and high recovery. Test different organic solvents and pH conditions to find the optimal extraction parameters.
-
-
Internal Standard Issues:
-
Problem: An unstable or poorly chosen internal standard (IS) will lead to inaccurate quantification.
-
Solution: Use a stable, deuterated analog of this compound as the IS if available for LC-MS/MS analysis. If using a structural analog for HPLC-UV, ensure it has similar extraction and chromatographic properties to this compound.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Following Different Administration Routes in Various Species
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Human | Oral | 7.5 mg | ~60 | <2 | - | ~75-80 | |
| Human | Intravenous | 7.5 mg | - | - | - | 100 | [2] |
| Rat | Oral | 2 mg/kg | - | - | - | ~35 | [2][3] |
| Rat | Intravenous | - | - | - | - | 100 | [2] |
| Dog | Oral | - | - | - | ~100 | 100 | [2] |
| Dog | Intravenous | - | - | - | - | 100 | [2] |
Note: Data is compiled from multiple sources and may not be directly comparable due to differences in study design, analytical methods, and animal strains.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Rats
-
Formulation Preparation (this compound Hydrochloride):
-
Dissolve this compound in methanol.
-
Add a molar equivalent of hydrochloric acid (e.g., 1N HCl) dropwise while stirring.
-
Evaporate the solvent under reduced pressure to obtain the this compound hydrochloride salt.
-
For injection, dissolve the this compound HCl in sterile water for injection or saline to the desired concentration (e.g., 1 mg/mL).
-
Adjust the pH to 4.0-5.0 if necessary and sterile filter through a 0.22 µm filter.
-
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250 g) with a surgically implanted jugular vein catheter for blood sampling.
-
Acclimatize the animals for at least 3 days before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Administration:
-
Administer the this compound formulation as a bolus injection via the tail vein.
-
The injection volume should be appropriate for the animal's weight (e.g., 1 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: Oral (PO) Administration of this compound in Rats
-
Formulation Preparation (Suspension):
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water.
-
Levigate the required amount of this compound powder with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring to form a homogenous suspension at the desired concentration (e.g., 2 mg/mL).
-
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least 3 days.
-
Fast the animals overnight with free access to water.
-
-
Administration:
-
Administer the this compound suspension by oral gavage using a suitable gavage needle.
-
The administration volume should be appropriate for the animal's weight (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at pre-dose (0), and at 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process and store the plasma samples as described in the IV protocol.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a typical bioavailability study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450 3A4 and 2C8 are involved in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parenteral Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Rebound Insomnia in Zopiclone Withdrawal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting studies on zopiclone withdrawal. The focus is on minimizing the effects of rebound insomnia, a common adverse effect upon discontinuation of this hypnotic agent.
Frequently Asked Questions (FAQs)
Q1: What is rebound insomnia and why is it a concern in this compound withdrawal studies?
A1: Rebound insomnia is the temporary worsening of sleep parameters beyond baseline levels following the discontinuation of a hypnotic medication like this compound.[1] It typically manifests as increased sleep latency, more frequent awakenings, and reduced total sleep time.[1] In a research setting, rebound insomnia can confound study results by making it difficult to distinguish between the underlying insomnia and a withdrawal-induced effect. This can impact the assessment of a new treatment's efficacy or the true withdrawal syndrome of this compound. Most individuals experience 2–7 nights of sleep worse than their baseline after their last dose.[2]
Q2: What are the common withdrawal symptoms associated with this compound discontinuation?
A2: Aside from rebound insomnia, common withdrawal symptoms include anxiety, irritability, tremors, sweating, headaches, difficulty concentrating, and mood changes.[3] In more severe cases, particularly with abrupt cessation from high doses, symptoms can include palpitations, tachycardia, and in rare instances, seizures.[4]
Q3: What is the typical timeline for this compound withdrawal and when is rebound insomnia most prominent?
A3: Withdrawal symptoms generally begin within 24-48 hours after the last dose.[5] Rebound insomnia often peaks on the second night after discontinuation, with polysomnography studies showing the largest reduction in total sleep time (often 60-90 minutes) at this point.[2] For short-term users, these effects typically resolve within a week. However, for long-term or high-dose users, symptoms may persist for 10-14 nights.[2]
Q4: How can we objectively measure rebound insomnia in a clinical trial setting?
A4: The gold standard for objectively measuring sleep is polysomnography (PSG). PSG records various physiological parameters during sleep, including brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rate (ECG), and respiratory effort.[6] Key PSG parameters to assess rebound insomnia include sleep efficiency, sleep onset latency, wake after sleep onset (WASO), and total sleep time. Comparing these metrics during the withdrawal phase to baseline measurements taken before this compound administration provides a quantitative measure of rebound insomnia.[7]
Q5: What subjective measures can be used to assess rebound insomnia and withdrawal symptoms?
A5: Subjective measures are crucial for understanding the participant's experience. Commonly used tools include:
-
Sleep Diaries: Participants record their daily sleep patterns, including bedtime, wake-up time, sleep latency, number of awakenings, and overall sleep quality.
-
Visual Analog Scales (VAS): For assessing subjective sleep quality, daytime alertness, and mood.
-
Standardized Questionnaires: Such as the Insomnia Severity Index (ISI) or the Pittsburgh Sleep Quality Index (PSQI) to quantify the severity of insomnia symptoms.
Troubleshooting Guides
Issue: High participant dropout rate due to severe rebound insomnia.
Solution:
-
Implement a Gradual Tapering Schedule: Abrupt discontinuation of this compound is more likely to induce severe rebound insomnia. A gradual dose reduction allows the central nervous system to adapt to the absence of the drug. A common approach is to reduce the dose by 10-25% every 1-2 weeks.[5] For long-term users, a slower taper of 10-15% of the current dose with a 2-4 week stabilization period between reductions may be necessary.[3]
-
Provide Psychoeducation: Educate participants about the possibility of rebound insomnia before they begin the withdrawal phase. Reassure them that it is a temporary phenomenon.
-
Offer Adjunctive Non-Pharmacological Support: Cognitive Behavioral Therapy for Insomnia (CBT-I) has been shown to be effective in facilitating hypnotic withdrawal.[8] Providing CBT-I concurrently with the tapering schedule can equip participants with coping strategies for managing insomnia.
Issue: Difficulty differentiating between pre-existing insomnia and rebound insomnia.
Solution:
-
Establish a Stable Baseline: Before initiating this compound treatment, it is critical to establish a stable baseline of the participant's insomnia severity. This should involve multiple nights of polysomnography and several weeks of sleep diary data.
-
Incorporate a Placebo Washout Period: A placebo washout period before the active treatment phase can help to further stabilize baseline sleep patterns and identify any placebo effect.
-
Post-Withdrawal Follow-up: Continue to monitor sleep parameters for a sufficient period after the expected window for rebound insomnia has passed (e.g., 2-4 weeks post-taper completion). This will help to determine the participant's new baseline sleep pattern.
Data Presentation
Table 1: Example of a this compound Tapering Schedule (from a starting dose of 7.5mg)
| Stage | Duration | Daily this compound Dose | Notes |
| 1 | 1-2 weeks | 5.625 mg (three-quarters of a 7.5mg tablet) | Monitor for withdrawal symptoms. |
| 2 | 1-2 weeks | 3.75 mg (half a 7.5mg tablet) | If symptoms are manageable, proceed to the next stage. |
| 3 | 1-2 weeks | 1.875 mg (a quarter of a 7.5mg tablet) | This low dose helps to minimize the final step-off. |
| 4 | - | 0 mg | Discontinuation. |
This is an example schedule and should be adapted based on individual patient tolerance and study protocol.[4]
Table 2: Polysomnographic Data on Rebound Insomnia Following this compound Withdrawal (Hypothetical Data Based on Published Findings)
| Sleep Parameter | Baseline (Pre-Zopiclone) | Final Night on this compound (7.5mg) | First Night of Withdrawal | Second Night of Withdrawal |
| Sleep Efficiency (%) | 80 ± 5 | 88 ± 4 | 72 ± 6 | 70 ± 7 |
| Sleep Onset Latency (min) | 45 ± 10 | 20 ± 8 | 60 ± 15 | 65 ± 18 |
| Wake After Sleep Onset (min) | 50 ± 12 | 30 ± 10 | 70 ± 15 | 75 ± 20 |
| Total Sleep Time (min) | 380 ± 30 | 420 ± 25 | 340 ± 35 | 330 ± 40 |
Values are presented as mean ± standard deviation. This table illustrates a typical pattern of rebound insomnia, with a marked deterioration in sleep parameters on the first two nights of withdrawal compared to both baseline and the final night of treatment.[2][7]
Experimental Protocols
Protocol 1: Polysomnography (PSG) for Assessing Rebound Insomnia
-
Participant Preparation:
-
Electrode and Sensor Placement:
-
A trained technologist will measure the participant's head and mark locations for EEG electrodes according to the International 10-20 system.[10]
-
Scalp electrodes (e.g., C3, C4, O1, O2) are attached using a conductive paste.[11]
-
EOG electrodes are placed near the eyes to detect eye movements.
-
EMG electrodes are placed on the chin to monitor muscle tone.
-
ECG electrodes are placed on the chest to monitor heart rate and rhythm.
-
Respiratory effort is measured using belts placed around the chest and abdomen.
-
Airflow is monitored with sensors placed near the nose and mouth.
-
A pulse oximeter is attached to a finger to measure blood oxygen saturation.[10]
-
-
Data Acquisition:
-
The participant is allowed to sleep in a quiet, dark room.
-
Physiological signals are continuously recorded throughout the night (at least 6 hours).[9]
-
The technologist monitors the recordings in real-time from a separate control room.
-
-
Data Analysis:
-
The recorded data is scored in 30-second epochs by a qualified sleep specialist.
-
Sleep stages (N1, N2, N3, REM), arousals, respiratory events, and limb movements are identified.
-
Key sleep parameters (sleep efficiency, sleep latency, WASO, total sleep time, and sleep architecture) are calculated.
-
Protocol 2: Cognitive Behavioral Therapy for Insomnia (CBT-I) for this compound Tapering
This is a structured, multi-component therapy typically delivered over 4-8 sessions.
-
Session 1: Introduction and Psychoeducation
-
Review the participant's sleep history and the rationale for this compound tapering.
-
Introduce the cognitive-behavioral model of insomnia.
-
Provide education on sleep hygiene (e.g., maintaining a regular sleep-wake schedule, creating a comfortable sleep environment, avoiding stimulants before bed).
-
Instruct the participant on how to complete a daily sleep diary.
-
-
Session 2: Stimulus Control
-
Review the sleep diary.
-
Introduce stimulus control therapy, which aims to re-associate the bed and bedroom with sleep.
-
Key instructions include: go to bed only when sleepy, do not use the bed for activities other than sleep and intimacy, and if unable to fall asleep within 15-20 minutes, get out of bed and return only when sleepy.[12]
-
-
Session 3: Sleep Restriction
-
Review the sleep diary and calculate the average total sleep time.
-
Introduce sleep restriction therapy. The time in bed is initially restricted to the average total sleep time to increase the drive to sleep.
-
As sleep efficiency improves, the time in bed is gradually increased.
-
-
Session 4: Cognitive Restructuring
-
Identify and challenge dysfunctional thoughts and beliefs about sleep (e.g., "I must get 8 hours of sleep to function").
-
Teach techniques to reframe negative thoughts into more realistic and helpful ones.
-
-
Subsequent Sessions:
-
Continue to review the sleep diary and adjust sleep restriction as needed.
-
Reinforce stimulus control and cognitive restructuring techniques.
-
Address any challenges with the this compound tapering schedule.
-
Develop a relapse prevention plan.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound withdrawal study.
Caption: this compound's mechanism and withdrawal pathway.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. eurekahealth.com [eurekahealth.com]
- 3. Safely Tapering Off this compound: A Patient's Guide To Managing Sleep Medication Withdrawal | Klarity Health, Inc [helloklarity.com]
- 4. nhssomerset.nhs.uk [nhssomerset.nhs.uk]
- 5. This compound Withdrawal: Symptoms, Timeline, and How to Safely Taper Off - Addiction Rehab Toronto [addictionrehabtoronto.ca]
- 6. aastweb.org [aastweb.org]
- 7. A double-blind, randomized and placebo-controlled study on the polysomnographic withdrawal effects of this compound, zolpidem and triazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prainc.com [prainc.com]
- 9. rwjbh.org [rwjbh.org]
- 10. youtube.com [youtube.com]
- 11. utmb.edu [utmb.edu]
- 12. adaa.org [adaa.org]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to zopiclone-induced taste aversion in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Q1: Our animals are refusing to drink the this compound solution, even with a masking agent. What can we do?
A1: This is a common issue stemming from neophobia (fear of new things) or a failure of the masking agent at the current concentration.
-
Initial Troubleshooting Steps:
-
Verify Masking Agent Concentration: Ensure the concentration of your taste-masking agent is optimal. Insufficient levels may not adequately mask the bitterness of this compound.
-
Gradual Introduction (Habituation): Animals, particularly rodents, are often neophobic towards new tastes. A gradual introduction protocol is recommended.[1][2]
-
Protocol: Begin by offering the masking agent solution (e.g., saccharin or citric acid solution) without this compound for a few days. Once the animals are accustomed to the new taste, gradually introduce increasing concentrations of this compound into the flavored solution.
-
-
Check for Olfactory Cues: Ensure there are no strong smells from the this compound formulation that could be deterring the animals.
-
Alternative Delivery Method: If oral aversion is persistent, consider alternative administration routes that bypass the taste receptors, such as oral gavage. However, be mindful that this introduces stress and does not assess taste preference.
-
Q2: How can we differentiate between genuine taste aversion and the sedative effects of this compound in our behavioral tests?
A2: Distinguishing between taste aversion and sedation-induced reduction in fluid intake is critical for accurate data interpretation. This compound's sedative properties can suppress motor activity, including drinking behavior.[3][4][5]
-
Troubleshooting and Control Measures:
-
Dose-Response Evaluation: Conduct a dose-response study. Taste aversion may be present at lower doses, while sedative effects become more pronounced at higher doses.[6][7]
-
Motor Activity Monitoring: Use an actophotometer or open-field test to quantify the locomotor activity of the animals after this compound administration.[8][9] A significant decrease in movement suggests that sedative effects may be confounding your results.
-
Two-Bottle Choice Test with an Alternative Palatable Solution: Instead of water, offer a second, highly palatable solution (e.g., a different flavor of sweetener) as the alternative in a two-bottle choice test. If the animal reduces intake of the this compound solution but maintains or increases intake of the other palatable solution, it is more indicative of a specific taste aversion rather than general sedation.
-
Lick Microstructure Analysis: A lickometer can provide detailed information on the microstructure of drinking behavior. A reduced number of licking bouts with a normal licking rate within each bout may suggest aversion, whereas a general slowing of all licking parameters is more indicative of motor impairment.
-
Q3: We are observing high variability in fluid consumption between animals in the same experimental group. How can we reduce this?
A3: High variability can obscure the true effects of your experimental manipulations.
-
Strategies to Reduce Variability:
-
Acclimatization and Habituation: Ensure all animals are properly acclimatized to the housing conditions and habituated to the drinking apparatus (e.g., sipper tubes) before the experiment begins.[2]
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the animal facility. Any changes can induce stress and affect drinking behavior.
-
Single Housing: During taste preference tests, housing animals individually can prevent social hierarchies from influencing access to drinking bottles.
-
Randomize Bottle Position: In two-bottle preference tests, alternate the position of the bottles daily to control for any side preferences the animals may have.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's bitter or metallic taste?
A1: The bitter taste of this compound is a well-documented side effect.[12][13] While the exact mechanism is not fully elucidated, it is believed to be related to the molecular structure of this compound and its interaction with bitter taste receptors (T2Rs) on the tongue. For masking agents like citric acid, studies suggest a direct electrostatic interaction between the carboxyl groups of the citric acid and an amine group on the this compound molecule. This interaction is thought to prevent or reduce the binding of this compound to its bitter taste receptor.[14][15]
Q2: What are the most common behavioral assays to assess taste aversion in animal models?
A2: Several well-established behavioral paradigms are used to measure taste preference and aversion in rodents.
-
Two-Bottle Preference Test: This is a widely used and relatively simple test where animals are given a choice between two drinking bottles, typically one containing the test substance (e.g., this compound solution) and the other containing a control substance (e.g., water).[10][11] Fluid consumption from each bottle is measured over a set period (e.g., 24 or 48 hours). A preference ratio is then calculated.
-
Conditioned Taste Aversion (CTA) Test: CTA is a powerful learning paradigm where a novel taste (the conditioned stimulus, CS) is paired with an agent that induces malaise (the unconditioned stimulus, US), such as a lithium chloride (LiCl) injection.[16][17] If the test drug itself is thought to induce malaise, it can be used as the US. The animal learns to associate the taste with the negative feeling and will subsequently avoid it.
-
Lickometer (Brief-Access Test): This apparatus measures the number of licks an animal makes on a sipper tube during short, discrete trials.[10] It is particularly useful for assessing the initial palatability of a substance without the confounding influence of post-ingestive effects. The brief-access taste aversion (BATA) model is a reliable tool for quantifying the aversiveness of active pharmaceutical ingredients.[15]
Q3: What are the primary strategies for mitigating this compound-related taste aversion in animal studies?
A3: The main approaches involve altering the formulation of the this compound solution to make it more palatable.
-
Addition of Sweeteners and Flavors: This is a common and straightforward method.[18][19] Sweeteners like sucrose, saccharin, and sucralose can mask bitterness.[20] The choice of flavor and sweetener should be guided by the known preferences of the animal species being studied.
-
Use of Bitter-Blocking Agents and pH Modifiers: Citric acid has been shown to be effective in suppressing the bitterness of this compound, likely through an electrostatic interaction.[14][15] It can be added to the drinking solution to improve palatability.[21][22][23]
-
Complexation with Ion-Exchange Resins: This technique involves forming a complex between the drug and an ion-exchange resin.[24] The drug is not released in the neutral pH of the saliva, thus bypassing the taste buds. It is then released in the acidic environment of the stomach.[25]
Data Presentation
Table 1: Taste Masking Strategies and Their Proposed Mechanisms
| Strategy | Agent Examples | Mechanism of Action | Key Considerations |
| Sweeteners/Flavors | Sucrose, Saccharin, Aspartame, Fruit Flavors | Activation of sweet taste receptors to overpower the bitter signal. | Potential for neophobia to the new taste; requires habituation. |
| pH Modification | Citric Acid | Electrostatic interaction with the this compound molecule, preventing it from binding to bitter taste receptors.[14][15] | High concentrations can become aversive; dose-dependent effect.[22] |
| Ion-Exchange Resins | Amberlite IRP-64, Tulsion-335 | Forms a drug-resin complex, preventing drug release in the oral cavity. The drug is released in the stomach's acidic pH.[25] | Requires specific formulation and particle size considerations. |
| Polymer Coating | Hydrophobic or hydrophilic polymers | Creates a physical barrier around the drug particles to prevent contact with taste buds.[26][27] | May alter drug release kinetics. |
Experimental Protocols
Protocol 1: Two-Bottle Preference Test for this compound Aversion
-
Habituation (3-5 days):
-
Individually house the animals.
-
Provide two identical bottles filled with water to acclimate the animals to the two-bottle setup.
-
Record daily water consumption from both bottles to establish a baseline and identify any side preferences.
-
-
Masking Agent Introduction (2-3 days, if applicable):
-
Replace the water in both bottles with the masking solution (e.g., 0.1% saccharin or 0.5% citric acid).
-
Monitor consumption to ensure the animals accept the new taste.
-
-
Testing (48-72 hours):
-
Replace one bottle with the this compound-containing solution (dissolved in the masking solution) and the other with the masking solution alone.
-
Weigh the bottles at the start of the test and every 24 hours thereafter.
-
Switch the positions of the bottles every 24 hours to control for side preference.
-
-
Data Analysis:
-
Calculate the daily consumption of each fluid in grams or milliliters.
-
Calculate the preference ratio: (Intake of this compound Solution) / (Total Fluid Intake) * 100%.
-
A preference ratio below 50% indicates an aversion to the this compound solution.
-
Protocol 2: Preparation of a this compound-Ion Exchange Resin Complex (Conceptual)
-
Resin Selection and Preparation:
-
Select a suitable weak cation exchange resin (e.g., Amberlite IRP-64).
-
Purify the resin by washing it with ethanol and then deionized water to remove any impurities.
-
-
Drug Loading (Batch Process):
-
Dissolve this compound in an appropriate solvent.
-
Add the purified resin to the drug solution. The drug-to-resin ratio needs to be optimized (e.g., starting with 1:2 or 1:3).
-
Stir the mixture for a predetermined time (e.g., 3-6 hours) to allow for the formation of the drug-resin complex (resinate).
-
Filter, wash with deionized water to remove any unbound drug, and dry the resinate.
-
-
Incorporation into Delivery Medium:
-
The dried resinate can be suspended in a palatable vehicle (e.g., a sweetened, viscous solution) for oral administration.
-
-
Evaluation:
-
Assess taste masking effectiveness using a brief-access taste aversion (BATA) model in rats.[15]
-
Conduct in vitro drug release studies at salivary pH (e.g., 6.8) and gastric pH (e.g., 1.2) to confirm that the drug is not released in the mouth but is released in the stomach.
-
Visualizations
Caption: Workflow for a this compound taste aversion study.
Caption: Citric acid interaction with this compound to mask bitterness.
Caption: Troubleshooting logic for fluid refusal in experiments.
References
- 1. The effects of novelty on food consumption in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3hs-initiative.co.uk [3hs-initiative.co.uk]
- 3. Behavioral pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions and interactions of hypnotics on human performance: single doses of this compound, triazolam and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RESEARCH: this compound (Cyclopyrrolone): A Novel Hypnosedative; Hypnosedation Caused by this compound Does Not Impair Memory‐Learning in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response effects of this compound on night sleep and on nighttime and daytime functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dose-response study in situational insomnia with this compound, a new tranquilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Taste Preference Tests: Why Only Two Bottles? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. monash.edu [monash.edu]
- 13. The social versus food preference test: A behavioral paradigm for studying competing motivated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rats can predict aversiveness of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conditioned Taste Aversion [augusta.edu]
- 18. impactfactor.org [impactfactor.org]
- 19. ijnrd.org [ijnrd.org]
- 20. ssib.org [ssib.org]
- 21. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Citric Acid Suppresses the Bitter Taste of Olopatadine Hydrochloride Orally Disintegrating Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. impactfactor.org [impactfactor.org]
- 25. Conditioned taste aversion versus avoidance: A re-examination of the separate processes hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Chiral Separation of Zopiclone Enantiomers in HPLC
Welcome to the technical support center for the chiral separation of zopiclone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
Q1: I am not getting any separation between the this compound enantiomers. What are the initial steps I should take?
A1: Lack of separation is a common initial hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Verify Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are widely reported to be effective for this compound enantioseparation.[1]
-
Mobile Phase Composition: The composition of your mobile phase is critical. For normal-phase chromatography, a typical starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. For reversed-phase chromatography, a buffered aqueous solution with an organic modifier like acetonitrile is common.[2]
-
Check Method Parameters: Confirm that your flow rate, temperature, and detection wavelength are appropriate for your column and mobile phase. A lower flow rate can sometimes improve resolution in chiral separations.
-
Sample Integrity: Ensure your this compound standard is a racemic mixture and has not degraded.
Q2: I am observing poor resolution (Rs < 1.5) between the enantiomer peaks. How can I improve it?
A2: Improving baseline resolution is a key aspect of method optimization. Consider the following adjustments:
-
Optimize Mobile Phase:
-
Modifier Percentage: In normal-phase, systematically vary the percentage of the alcohol modifier. A small change can significantly impact selectivity.
-
Modifier Type: Switching between isopropanol and ethanol can alter the chiral recognition mechanism and improve resolution.
-
Additives: For basic compounds like this compound, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[3][4][5]
-
-
Adjust Flow Rate: Lowering the flow rate often allows for more interaction between the analytes and the CSP, which can enhance resolution.
-
Temperature Control: Temperature can have a significant effect on chiral separations. Experiment with different column temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal condition.
-
Column Choice: If optimizing the mobile phase does not yield sufficient resolution, consider screening other types of chiral columns.
Q3: My this compound enantiomer peaks are tailing or showing asymmetry. What is the cause and how can I get symmetrical peaks?
A3: Peak tailing is a frequent issue, especially with basic compounds like this compound, which has a pKa around 6.86 for its strongest basic center. This can be caused by secondary interactions with the stationary phase.
-
Mobile Phase Additives: The most effective way to reduce peak tailing for this compound is to add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[3][6] This additive competes with the basic analyte for active sites on the stationary phase, reducing unwanted interactions.
-
Mobile Phase pH (Reversed-Phase): When using a reversed-phase method, ensure the mobile phase pH is well-controlled and appropriate for your analyte. For a basic compound like this compound, a mobile phase pH that is at least 2 units away from its pKa can help to ensure a consistent ionization state and reduce tailing.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the concentration of your sample or the injection volume.
-
Column Health: A contaminated or old column can also cause peak tailing. If the problem persists, consider washing or replacing your column.
Q4: The retention times of my this compound enantiomers are not consistent between injections. What could be causing this variability?
A4: Retention time instability can compromise the reliability of your analysis. The following factors are common causes:
-
Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting your analytical run.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a major contributor to retention time drift. Prepare your mobile phase carefully and consistently. If using a multi-component mobile phase, it is best to mix them by weight. Also, ensure proper degassing.
-
Temperature Fluctuations: Unstable column temperature can lead to shifting retention times. Using a column oven is highly recommended to maintain a constant temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or worn seals, can cause flow rate fluctuations and, consequently, retention time variability.
Data Presentation: Comparative HPLC Methods
The following tables summarize quantitative data from different published methods for the chiral separation of this compound enantiomers, allowing for easy comparison of performance.
Table 1: Reversed-Phase HPLC Methods
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-Zopiclone) (min) | Retention Time (S-Zopiclone) (min) | Resolution (Rs) | Reference |
| Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | 10mM Ammonium Acetate : Acetonitrile (60:40 v/v) | 1.0 | 306 | 5.4 | 6.2 | > 1.6 | [2][7] |
| Chiralpak IC-3 (150 x 4.6 cm) | 0.1% Ammonia in Acetonitrile : 0.1% Ammonia in Milli-Q Water (90:10 v/v) | 1.0 | MS/MS | 4.04 | 5.68 | Not Reported | [8] |
Table 2: Polar Organic Mode HPLC Method
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) | Reference |
| Lux i-Amylose-1 (dimensions not specified) | Acetonitrile and Methanol with small addition of Triethylamine and Acetic Acid | 1.0 | Not Specified | < 7 (total run time) | < 7 (total run time) | Not Reported | [6][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Reversed-Phase Separation on Chiralcel OD-RH
This protocol is adapted from a validated method for the enantiomeric purity determination of S-zopiclone in bulk drug samples.[2]
1. Materials and Reagents:
-
This compound racemic standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10mM Ammonium Acetate and Acetonitrile in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 306 nm
-
Injection Volume: 10 µL
3. Mobile Phase Preparation:
-
To prepare 1L of 10mM Ammonium Acetate, dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water.
-
Mix the 10mM Ammonium Acetate solution with acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Standard Solution Preparation:
-
Dissolve an accurately weighed amount of this compound racemic standard in acetonitrile to obtain a desired concentration (e.g., 0.5 mg/mL).[2]
5. Procedure:
-
Equilibrate the Chiralcel OD-RH column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 10-15 minutes).
-
Identify the peaks for R- and S-zopiclone based on their retention times (R-zopiclone typically elutes first).
Protocol 2: Polar Organic Mode Separation on Lux i-Amylose-1
This protocol is based on a rapid chiral HPLC method for the enantioseparation of this compound.[6]
1. Materials and Reagents:
-
This compound racemic standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA) (analytical grade)
-
Acetic acid (analytical grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Lux i-Amylose-1
-
Mobile Phase: Acetonitrile and Methanol with a small addition of Triethylamine and Acetic Acid. The exact ratio of acetonitrile to methanol and the concentrations of TEA and acetic acid should be optimized for best resolution. A good starting point could be a 90:10 (v/v) mixture of Acetonitrile:Methanol with 0.1% TEA and 0.1% Acetic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: As per optimization, start at 25°C.
-
Detection: UV, wavelength to be optimized (e.g., 305 nm).
-
Injection Volume: To be optimized (e.g., 5-10 µL).
3. Mobile Phase Preparation:
-
Prepare the desired mixture of acetonitrile and methanol.
-
Add the specified amounts of triethylamine and acetic acid.
-
Degas the final mobile phase mixture before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent.
-
Dilute the stock solution to the desired working concentration.
5. Procedure:
-
Equilibrate the Lux i-Amylose-1 column with the prepared mobile phase until a stable baseline is observed.
-
Inject the standard solution.
-
Monitor the separation of the enantiomers. The total run time is expected to be less than 7 minutes.[6]
-
Optimize the mobile phase composition (ratio of acetonitrile to methanol and the acid/base additives) to achieve baseline separation.
Visualizations
The following diagrams illustrate key workflows and logical relationships in enhancing the chiral separation of this compound enantiomers.
Caption: Troubleshooting workflow for poor resolution of this compound enantiomers.
Caption: Solutions for peak tailing in this compound enantiomer separation.
Caption: General experimental workflow for this compound chiral HPLC analysis.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. additives for chiral - Chromatography Forum [chromforum.org]
- 6. Enantioselective separation of this compound on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Z-Drugs at a Glance: A Comparative Analysis of Zopiclone and Zolpidem on Sleep Spindle Activity
A deep dive into the nuanced effects of two common hypnotics on a key biomarker of sleep-dependent memory consolidation reveals subtle but significant differences in their modulation of sleep spindle activity. While both zopiclone and zolpidem enhance sleep spindles, emerging evidence suggests they may do so through distinct mechanisms, leading to different outcomes on finer-grained sleep architecture and potentially, on cognitive functions.
This compound and zolpidem, both non-benzodiazepine hypnotics, are widely prescribed for the short-term treatment of insomnia. Their primary mechanism of action involves modulating GABA-A receptors, the main inhibitory neurotransmitter system in the brain. This modulation enhances the effect of GABA, leading to sedation and sleep induction. However, their interaction with different GABA-A receptor subtypes is not identical, which is thought to underlie their differential effects on sleep architecture, including sleep spindles.[1] Zolpidem exhibits a high selectivity for the α1 subunit of the GABA-A receptor, whereas this compound (and its active enantiomer, esthis compound) demonstrates a broader affinity for multiple subunits.[2][3]
Sleep spindles are transient bursts of oscillatory brain activity, typically occurring during Stage 2 sleep, and are crucial for sleep-dependent memory consolidation. The analysis of sleep spindle characteristics, such as density, frequency, duration, and amplitude, provides a sensitive measure of a drug's effect on sleep physiology.
Quantitative Comparison of Effects on Sleep Oscillations
Direct comparative studies in humans detailing the quantitative effects of this compound versus zolpidem on specific sleep spindle parameters are limited. However, a key preclinical study by Becker et al. (2022) provides a detailed comparison of the effects of esthis compound and zolpidem on hippocampal ripples in rats.[4] Hippocampal ripples are high-frequency oscillations that are temporally coupled with sleep spindles and are also implicated in memory consolidation. The findings of this study offer valuable insights into the potential differential effects of these drugs on neuronal oscillations during sleep.
| Parameter | Esthis compound | Zolpidem | Vehicle (Control) |
| Ripple Density (ripples/sec) | Decreased by ~60% | Increased by ~102% | Baseline |
| Ripple Power | Decreased by 44% | Increased by 97% | Baseline |
| Intra-ripple Frequency | Slight decrease (~10%) | Slight increase (~1%) | Baseline |
| Ripple Duration | No significant change | Increased by 31% | Baseline |
| Ripple Amplitude | Decreased by 11% | Increased by 8% | Baseline |
| Data from Becker et al. (2022) study in rats.[4] |
While this data is from a rodent model and focuses on hippocampal ripples, it highlights a significant divergence in the effects of these two drugs on sleep-related oscillations. Esthis compound, the active component of this compound, was found to suppress ripple activity, whereas zolpidem enhanced it.[4]
Human studies, while less granular, have also pointed to differences. One study found that this compound caused an increase in Stage 2 sleep, where spindles predominantly occur, while zolpidem did not produce this specific effect.[5] Another study in patients with obstructive sleep apnea demonstrated that this compound was associated with greater sleep spindle activity compared to a placebo.[6]
Experimental Protocols
The methodologies employed in these studies are critical for understanding and interpreting the results. A typical experimental protocol for a comparative sleep study involves the following steps:
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design is often used.[5][7]
Participants: Healthy volunteers or patients with specific sleep disorders are recruited.[5][6]
Procedures:
-
Adaptation Night: Participants spend one or more nights in the sleep laboratory to acclimate to the environment and polysomnography (PSG) equipment.
-
Baseline Recording: A baseline PSG recording is performed to establish normal sleep patterns.
-
Drug Administration: Participants receive either this compound, zolpidem, or a placebo on subsequent nights. The order of drug administration is randomized in a crossover design.
-
Polysomnography (PSG): Continuous PSG recordings are made throughout the night. This includes electroencephalography (EEG) to measure brain activity, electrooculography (EOG) to record eye movements, and electromyography (EMG) to monitor muscle activity.
-
Data Analysis: Sleep stages are scored according to standardized criteria. Sleep spindles are identified and their characteristics (density, frequency, duration, amplitude) are quantified using specialized software.
Signaling Pathways and Mechanism of Action
The differential effects of this compound and zolpidem on sleep spindle activity are rooted in their distinct interactions with GABA-A receptor subtypes. The generation of sleep spindles involves a complex interplay between the thalamus and the cortex. The GABAergic neurons of the thalamic reticular nucleus (TRN) are key players in this process.
Zolpidem's high affinity for the α1 subunit, which is highly expressed in the thalamus, is thought to be a primary driver of its effects on sleep spindles.[1] By enhancing the inhibitory tone in the thalamocortical circuits, zolpidem facilitates the hyperpolarization of thalamocortical neurons, a prerequisite for spindle generation.
This compound's broader binding profile means it interacts with a wider range of GABA-A receptor subtypes, potentially leading to more widespread effects on neuronal inhibition throughout the brain. This less targeted action may explain some of the differences observed in its impact on sleep architecture compared to the more selective zolpidem.
References
- 1. The GABAA receptor modulator zolpidem augments hippocampal-prefrontal coupling during non-REM sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Zolpidem and esthis compound prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esthis compound and Zolpidem Produce Opposite Effects on Hippocampal Ripple Density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of zolpidem and this compound on nocturnal sleep and sleep latency in the morning: a cross-over study in healthy young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P018 The effects of this compound on sleep spindles in obstructive sleep apnea: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized and placebo-controlled study on the polysomnographic withdrawal effects of this compound, zolpidem and triazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Zopiclone versus Diazepam for Insomnia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypnotic efficacy of zopiclone, a non-benzodiazepine hypnotic, and diazepam, a benzodiazepine, for the treatment of insomnia. The information is compiled from a review of available clinical trial data and pharmacological literature to assist researchers and drug development professionals in their understanding of these two compounds.
Data Presentation: Efficacy in the Treatment of Insomnia
Direct, head-to-head clinical trials providing quantitative comparative data on the efficacy of this compound versus diazepam for the primary endpoints of insomnia are limited in the publicly available literature. Systematic reviews have noted a scarcity of such direct comparisons, often preventing a formal meta-analysis.[1][2] However, data from various studies, including those comparing this compound to other benzodiazepines and placebos, provide insights into its efficacy.
The following table summarizes available data for this compound's effect on key sleep parameters from a randomized, double-blind, placebo-controlled clinical trial in patients with advanced cancer suffering from insomnia.[3][4] For context, qualitative comparisons with diazepam from other sources are included.
| Efficacy Parameter | This compound (7.5 mg) | Diazepam (5-10 mg) | Placebo | Source |
| Sleep Onset Latency (SOL) | 29 minutes (CI 13 to 51) | Data from direct comparative trials are limited. Generally considered effective in reducing SOL. | 62 minutes (CI 40 to 87) | [3][4] |
| Total Sleep Time (TST) | 449 minutes (CI 403 to 496) | Data from direct comparative trials are limited. Generally considered effective in increasing TST. | 411 minutes (CI 380 to 440) | [3][4] |
| Number of Awakenings | Data not specified in this format. | Data from direct comparative trials are limited. | Data not specified in this format. | |
| Subjective Sleep Quality | Mean NRS of 2.9 (CI 2.3 to 3.8) | Data from direct comparative trials are limited. Generally reported to improve sleep quality. | Mean NRS of 4.5 (CI 3.6 to 5.4) | [3][4] |
Note: NRS (Numeric Rating Scale) for sleep quality, where lower scores indicate better quality.
Qualitative reviews suggest that this compound's efficacy is at least equivalent to that of several benzodiazepines.[5] However, one study comparing this compound to multiple benzodiazepines (not including diazepam directly in this comparison) found it to be slightly less effective than some.
Experimental Protocols
The following is a representative experimental protocol for a randomized, double-blind, placebo-controlled, parallel-group clinical trial designed to compare the efficacy of this compound and diazepam in adult patients with primary insomnia. This protocol is synthesized from methodologies reported in various clinical trials of hypnotic medications.
1. Study Objective: To compare the efficacy and safety of this compound and diazepam in the treatment of primary insomnia.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Participant Population:
- Inclusion Criteria:
- Male and female outpatients aged 18-65 years.
- Diagnosis of primary insomnia according to DSM-5 criteria.
- Subjective complaint of at least one of the following for at least 3 nights per week for a minimum of 3 months:
- Sleep onset latency (SOL) > 30 minutes.
- Wake after sleep onset (WASO) > 30 minutes.
- Total sleep time (TST) < 6.5 hours.
- Exclusion Criteria:
- History of any other sleep disorder (e.g., sleep apnea, restless legs syndrome).
- Current or recent history of substance abuse or dependence.
- Presence of any unstable medical or psychiatric condition.
- Use of any psychotropic medication within the last 2 weeks.
- Pregnancy or lactation.
4. Treatment Arms:
- Group 1: this compound 7.5 mg, administered orally 30 minutes before bedtime.
- Group 2: Diazepam 5 mg, administered orally 30 minutes before bedtime.
- Group 3: Placebo, administered orally 30 minutes before bedtime.
5. Study Procedure:
- Screening Phase (1 week): Participants undergo a medical and psychiatric evaluation, and their sleep patterns are assessed using a sleep diary.
- Baseline Phase (1 week): A single-blind placebo run-in period to establish baseline sleep parameters.
- Treatment Phase (2 weeks): Eligible participants are randomized to one of the three treatment arms.
- Follow-up Phase (1 week): A single-blind placebo washout period to assess for rebound insomnia.
6. Efficacy Assessments:
- Primary Endpoint: Change from baseline in polysomnography (PSG)-measured latency to persistent sleep.
- Secondary Endpoints:
- Change from baseline in PSG-measured TST and WASO.
- Change from baseline in subjectively reported SOL, TST, and number of awakenings via a daily sleep diary.
- Change from baseline in subjective sleep quality assessed using a Visual Analog Scale (VAS).
- Assessment of daytime alertness and functioning.
7. Safety Assessments:
- Monitoring of adverse events at each visit.
- Vital signs and physical examinations.
- Standard clinical laboratory tests at screening and end of treatment.
Mandatory Visualizations
Signaling Pathways
Both this compound and diazepam exert their hypnotic effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They are positive allosteric modulators, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
While both drugs act on the GABAA receptor, they have different binding characteristics. Diazepam, a classical benzodiazepine, binds non-selectively to GABAA receptors containing α1, α2, α3, and α5 subunits. This compound, a cyclopyrrolone, is considered a non-benzodiazepine and is thought to have a higher affinity for GABAA receptors containing the α1 subunit, which is associated with sedation.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and diazepam.
References
- 1. Comparative efficacy of newer hypnotic drugs for the short-term management of insomnia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound versus placebo for short-term treatment of insomnia in patients with advanced cancer—a double-blind, randomized placebo-controlled clinical multicenter phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative assessment of the risks and benefits of this compound: a review of 15 years' clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Zopiclone vs. eszopiclone: a comparative study of pharmacokinetics
A detailed examination of the pharmacokinetic profiles of the hypnotic agents zopiclone and its S-enantiomer, esthis compound, for researchers and drug development professionals.
This guide provides a comprehensive comparison of the pharmacokinetic properties of this compound and esthis compound, two nonbenzodiazepine hypnotics used in the treatment of insomnia. This compound is a racemic mixture, while esthis compound is the therapeutically active (S)-enantiomer. Understanding the differences in their absorption, distribution, metabolism, and excretion is crucial for informed drug development and clinical application.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and esthis compound based on available experimental data.
| Pharmacokinetic Parameter | This compound (Racemic) | Esthis compound (S-enantiomer) |
| Bioavailability | ~75-80%[1][2] | Information not available in a direct comparative study, but as the active enantiomer of this compound, it is expected to have high bioavailability. |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[2] | ~1-1.3 hours[3] |
| Plasma Protein Binding | 45-80% (weak)[1][2] | 52-59% (weak)[3] |
| Elimination Half-life (t½) | 3.5-6.5 hours (average ~5 hours)[1] | ~6 hours[3][4] |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2E1[2] | Primarily hepatic via CYP3A4 and CYP2E1[3][5] |
| Primary Metabolites | N-desmethylthis compound (active) and this compound-N-oxide (inactive)[1][2] | (S)-zopiclone-N-oxide and (S)-N-desmethyl this compound[5][6] |
| Excretion | Primarily in urine as metabolites (less than 10% as unchanged drug)[1][3] | Primarily in urine as metabolites (less than 10% as unchanged drug)[3] |
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and esthis compound typically involves the following experimental methodologies:
Human Pharmacokinetic Study Design
A common study design to compare the pharmacokinetics of this compound and esthis compound is a randomized, double-blind, crossover study in healthy volunteers.
-
Participants: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Drug Administration: Participants receive a single oral dose of either this compound or esthis compound, followed by a washout period of at least one week before receiving the other drug.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is used for the quantitative determination of this compound and esthis compound concentrations in plasma samples.
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the drug from plasma proteins and other endogenous substances.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The exact ratio and pH are optimized for optimal separation.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
-
Detection:
-
UV Detection: The eluent from the column is monitored at a specific wavelength (e.g., 305 nm) where the drugs exhibit maximum absorbance.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS/MS). This allows for the precise measurement of the mass-to-charge ratio of the drug molecules.
-
-
Quantification: The concentration of the drug in the plasma samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of the drug.
Mandatory Visualization
Metabolic Pathways of this compound and Esthis compound
The following diagram illustrates the primary metabolic pathways of this compound and its S-enantiomer, esthis compound, in the liver. Both compounds are metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2E1.
Caption: Metabolic pathways of this compound and esthis compound.
Experimental Workflow for a Comparative Pharmacokinetic Study
This flowchart outlines the key steps in a typical clinical study designed to compare the pharmacokinetic profiles of this compound and esthis compound.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Esthis compound, a nonbenzodiazepine sedative-hypnotic agent for the treatment of transient and chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-surgery.com [e-surgery.com]
- 5. ClinPGx [clinpgx.org]
- 6. ESthis compound [dailymed.nlm.nih.gov]
Zopiclone vs. Benzodiazepines: A Head-to-Head Comparison of Cognitive Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of zopiclone, a nonbenzodiazepine hypnotic, and traditional benzodiazepines. By synthesizing experimental data, this document aims to offer a clear perspective on their respective impacts on cognitive performance.
Introduction
This compound, a cyclopyrrolone derivative, and benzodiazepines are both widely prescribed for the treatment of insomnia. While their primary therapeutic goal is to induce and maintain sleep, their effects on cognitive function, both during the night and on the following day, are of significant interest to researchers and clinicians. Both classes of drugs exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] However, subtle differences in their binding characteristics and receptor subtype affinities may lead to distinct cognitive profiles. This guide delves into the experimental evidence comparing the cognitive sequelae of this compound and various benzodiazepines.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both this compound and benzodiazepines enhance the effect of GABA at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition.[3][4] This shared mechanism underlies their sedative, anxiolytic, and hypnotic properties.
Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits. This binding increases the frequency of the chloride channel opening when GABA is also bound.
This compound, although structurally distinct from benzodiazepines, also binds to the GABA-A receptor complex.[1] While it is a nonbenzodiazepine, it acts on the benzodiazepine binding site.[1] Some research suggests that cyclopyrrolones like this compound may bind to a domain on the GABA-A receptor that is different from the classic benzodiazepine binding domain.[5]
Head-to-Head Comparison of Cognitive Effects
Direct comparative studies offer the most valuable insights into the differential cognitive effects of this compound and benzodiazepines. The following sections summarize key findings from such research.
This compound vs. Lorazepam
A randomized, crossover, double-blinded trial involving patients with stroke and brain injury found no significant difference in cognitive performance between this compound and lorazepam as measured by the Mini-Mental Status Exam (MMSE).[1][6][7]
Table 1: this compound vs. Lorazepam on Cognitive Performance
| Cognitive Test | This compound (3.75-7.5 mg) | Lorazepam (0.5-1.0 mg) | Study Population | Key Finding |
| Mini-Mental Status Exam (MMSE) | No significant impairment | No significant impairment | Stroke and brain injury patients | No difference in cognitive performance between the two groups.[6] |
This compound vs. Diazepam
A study utilizing electroencephalography (EEG) to compare the effects of this compound and diazepam on brain activity in healthy volunteers revealed distinct differences.[5][8][9]
Table 2: this compound vs. Diazepam on EEG Power Spectra
| EEG Frequency Band | This compound (7.5 mg) | Diazepam (10 mg) | Study Population | Key Finding |
| Delta (0.5–3.5 Hz) | Increased fronto-central delta power | Decreased centro-parietal to right temporo-occipital delta power | Healthy Volunteers | Spatially different effects on brain electrical activity, suggesting different neuronal populations are activated.[8][9] |
| Beta | Increased beta power | Increased beta power | Healthy Volunteers | Both drugs showed an increase in beta power, a characteristic effect of GABA-A modulators.[9][10] |
This compound vs. Flunitrazepam
A study comparing the nocturnal cognitive performance of healthy volunteers after a single dose of this compound, flunitrazepam, and zolpidem found that all three hypnotics had a clear effect on attention and vigilance.[4] The effect on memory was transient and was absent four hours after ingestion.[4] The study concluded that the three hypnotics did not fundamentally differ except in their kinetic/pharmacodynamic relationship.[4]
Table 3: this compound vs. Flunitrazepam on Nocturnal Cognitive Performance
| Cognitive Domain | This compound (7.5 mg) | Flunitrazepam (1 mg) | Study Population | Key Finding |
| Attention & Vigilance | Clear effect | Clear effect | Healthy Volunteers | Both drugs showed a clear impact on attention and vigilance during the kinetic phase of absorption.[4] |
| Memory | Transient effect, absent after 4 hours | Transient effect, absent after 4 hours | Healthy Volunteers | The memory effects of both drugs were short-lived.[4] |
Experimental Protocols
The following sections detail the methodologies of the key experiments cited in this guide.
This compound vs. Lorazepam: Crossover Trial in Stroke and Brain Injury Patients
-
Study Design: A randomized, double-blinded, crossover trial.[6]
-
Participants: 18 patients with stroke and brain injury.[6]
-
Intervention: Participants were administered either this compound (3.75-7.5 mg) or lorazepam (0.5-1.0 mg) orally at bedtime as needed for 7 days.[6] After a washout period, they were crossed over to the other treatment.
-
Cognitive Assessment: The Folstein Mini-Mental Status Exam (MMSE) was used to assess cognitive function.[6] The MMSE is a 30-point questionnaire that tests orientation, registration, attention and calculation, recall, and language.[11] It is administered by a trained clinician and takes approximately 5-10 minutes to complete.[11]
This compound vs. Diazepam: EEG Power Spectra Analysis
-
Study Design: A double-blind, placebo-controlled, crossover trial.[8]
-
Intervention: Single oral doses of this compound (7.5 mg), diazepam (10 mg), or placebo were administered.[8]
-
Data Acquisition: Multichannel EEG recordings were taken before and after drug administration.[8]
-
Data Analysis: Vigilance-controlled EEG data were analyzed using Fast Fourier Transform (FFT) to obtain power spectra.[8][9] The effects were assessed as placebo-referred pre-post-medication power differences in four frequency bands (delta, theta, alpha, beta).[8]
Conclusion
The available evidence suggests that while this compound and benzodiazepines share a common mechanism of action through the GABA-A receptor, they may exhibit subtle differences in their effects on cognitive performance. The EEG study comparing this compound and diazepam points to distinct neurophysiological signatures, with this compound increasing delta wave activity and diazepam decreasing it.[8][9] However, in a clinical setting with stroke and brain injury patients, no significant cognitive differences were observed between this compound and lorazepam using the MMSE.[6] Furthermore, a study comparing nocturnal cognitive effects found no fundamental differences between this compound and flunitrazepam.[4]
It is important to note that the cognitive effects of these drugs can be influenced by dose, the specific benzodiazepine used for comparison, the timing of cognitive testing, and the patient population being studied. For drug development professionals, these findings underscore the importance of conducting comprehensive cognitive safety assessments for any novel hypnotic agent. Future research should focus on utilizing a broader range of sensitive cognitive tests to further elucidate the nuanced differences between this compound and various benzodiazepines.
References
- 1. Comparison of Lorazepam and this compound for Insomnia in Patients with Stroke and Brain Injury: A Randomized, Crossover, Double-Blinded Trial | Semantic Scholar [semanticscholar.org]
- 2. eatspeakthink.com [eatspeakthink.com]
- 3. Digital Symbol Substitution Test (DSST): How to Identify Cognitive Dysfunction in 2 Minutes [interferons.info]
- 4. Comparative study of the effects of this compound (7.5 mg), zolpidem, flunitrazepam and a placebo on nocturnal cognitive performance in healthy subjects, in relation to pharmacokinetics | European Psychiatry | Cambridge Core [cambridge.org]
- 5. This compound versus Diazepam effects on EEG power maps in healthy volunteers | Acta Neurobiologiae Experimentalis [ane.pl]
- 6. Comparison of lorazepam and this compound for insomnia in patients with stroke and brain injury: a randomized, crossover, double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound versus diazepam effects on EEG power maps in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ane.pl [ane.pl]
- 10. [Study of this compound with quantitative EEG analysis and topography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mini–mental state examination - Wikipedia [en.wikipedia.org]
Evaluating the Abuse Potential of Zopiclone in Validated Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse potential of zopiclone, a non-benzodiazepine hypnotic, with traditional benzodiazepines, primarily diazepam, based on data from validated animal models. The following sections detail the outcomes of key preclinical assays, provide methodologies for these experiments, and illustrate the underlying signaling pathways.
Comparison of Abuse Potential in Preclinical Models
The abuse liability of a compound is assessed through a battery of animal models designed to evaluate its reinforcing, rewarding, and subjective effects. Below is a summary of findings for this compound in comparison to diazepam in three standard paradigms: drug self-administration, conditioned place preference, and drug discrimination.
Quantitative Comparison of this compound and Diazepam in Preclinical Abuse Liability Assays
| Assay | Species | This compound | Diazepam | Reference |
| Drug Self-Administration | Rat | Reinforcing (Dose-dependent) | Reinforcing (0.5-2.0 mg/kg/infusion) | [1] |
| Monkey | Reinforcing (Intravenous & Intragastric) | Reinforcing | [2] | |
| Conditioned Place Preference (CPP) | Rat | Preference observed | Preference observed (0.5-5.0 mg/kg) | [3] |
| Drug Discrimination | Rat | ED₅₀: 1.3 mg/kg | Generalization at 1.8 mg/kg | [4] |
| Rat | - | ED₅₀: 1.2 mg/kg | [5] |
Summary of Findings:
Animal studies indicate that this compound possesses abuse potential, exhibiting reinforcing properties in self-administration studies and producing rewarding effects in conditioned place preference paradigms.[1][2][3] In drug discrimination studies, animals trained to recognize this compound generalize this response to benzodiazepines like diazepam, suggesting similar subjective effects.[4] The benzodiazepine antagonist flumazenil can block the discriminative stimulus effects of this compound, further supporting a similar mechanism of action at the benzodiazepine receptor site on the GABA-A receptor complex.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical abuse liability studies. The following are generalized protocols for the key experiments cited in this guide.
Intravenous Drug Self-Administration in Rats
This model assesses the reinforcing efficacy of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive it.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a tether system for intravenous delivery.[6]
Procedure:
-
Surgery and Recovery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein. After a recovery period, they are placed on a restricted diet to facilitate learning the lever-press response for food rewards.
-
Acquisition of Lever Pressing: Animals are trained to press a designated "active" lever for food pellets on a fixed-ratio (FR) schedule (e.g., FR1, where one press yields one reward). The "inactive" lever has no programmed consequences.
-
Substitution of Drug for Food: Once lever pressing is established, food reinforcement is discontinued, and presses on the active lever result in an intravenous infusion of the test drug (e.g., this compound or diazepam) or vehicle. Each infusion is paired with a visual or auditory cue.
-
Dose-Response Evaluation: After stable self-administration is achieved, the dose of the drug per infusion is varied across sessions to determine the dose-response curve. The number of infusions earned per session is the primary measure of reinforcing efficacy.
Experimental Workflow for Intravenous Self-Administration
Caption: Workflow for intravenous drug self-administration studies in rats.
Conditioned Place Preference (CPP) in Rodents
CPP is a Pavlovian conditioning model used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[7][8]
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a smaller, neutral central compartment.[8]
Procedure:
-
Pre-Conditioning (Habituation): On the first day, animals are allowed to freely explore all three compartments to establish baseline preference for either of the outer compartments.
-
Conditioning: Over several days, animals receive injections of the test drug (e.g., this compound or diazepam) and are confined to one of the outer compartments. On alternate days, they receive a vehicle injection and are confined to the opposite compartment. The drug-paired compartment is counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, animals are placed in the central compartment with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for conditioned place preference studies in rodents.
Drug Discrimination in Rats
This paradigm assesses the interoceptive (subjective) effects of a drug by training an animal to make a specific response based on the presence or absence of the drug's internal cues.[4]
Apparatus: A standard two-lever operant conditioning chamber.
Procedure:
-
Training: Rats are trained to press one lever (the "drug" lever) to receive a food reward after being administered the training drug (e.g., this compound). On alternate sessions, they are given a vehicle injection and must press the other lever (the "saline" lever) to receive a reward.
-
Acquisition of Discrimination: Training continues until the animals reliably press the correct lever depending on whether they received the drug or vehicle.
-
Generalization Testing: Once the discrimination is learned, generalization tests are conducted with different doses of the training drug or with novel compounds. The percentage of responses on the drug-appropriate lever is measured. If a novel drug produces responding on the this compound-correct lever, it is said to generalize to this compound, indicating similar subjective effects.
Logical Flow of a Drug Discrimination Study
Caption: Logical flow of a drug discrimination study.
Signaling Pathway
This compound, like benzodiazepines, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action: this compound is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site but is thought to overlap with the benzodiazepine binding site.[9] This binding enhances the ability of GABA to open the receptor's chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition results in the sedative and hypnotic effects of the drug. This compound has been shown to have a high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits.[10]
This compound's Modulation of the GABA-A Receptor Signaling Pathway
Caption: this compound's modulation of the GABA-A receptor signaling pathway.
References
- 1. Intravenous self-administration of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Diazepam-induced place preference conditioning: appetitive and antiaversive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral analysis of this compound on the basis of their discriminative stimulus properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Self-administration - Wikipedia [en.wikipedia.org]
- 7. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural requirements for esthis compound and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Zopiclone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of zopiclone, a non-benzodiazepine hypnotic agent. The objective is to offer a thorough cross-validation of these techniques, supported by experimental data, to aid researchers and professionals in selecting the most suitable method for their specific applications, be it in clinical toxicology, forensic analysis, or pharmaceutical quality control.
Comparative Analysis of Analytical Methods
The detection and quantification of this compound and its metabolites are crucial for both clinical and forensic purposes. A variety of analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent. This guide delves into the specifics of these methods, presenting their performance data in a comparative format.
The choice of an analytical method often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. For instance, LC-MS/MS methods generally offer higher sensitivity and specificity, making them suitable for detecting low concentrations of this compound and its metabolites in complex matrices like plasma and urine.[1][2] On the other hand, HPLC methods, particularly when coupled with UV or photodiode array (PDA) detectors, provide a robust and cost-effective solution for routine analysis in pharmaceutical dosage forms.[3][4] GC-MS offers another reliable alternative, particularly for forensic confirmation.[5]
The following table summarizes the key performance parameters of different analytical methods for this compound detection as reported in various validation studies. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), and accuracy (recovery).
| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| RP-HPLC | Bulk and Tablet | 50-300 µg/mL | 9.416 µg/mL | 28.534 µg/mL | 100.1 | [3][6] |
| RP-HPLC | Bulk Drug | 50-250 ppm | 0.22 µg/mL | 0.86 µg/mL | 96.66 | [7] |
| HPLC | Pharmaceutical Dosage Form | 4.15-12.45 µg/ml | - | - | - | [4] |
| Enantiospecific HPLC | Plasma | 1.0-250 ng/mL | - | 2.5 ng/mL (for each enantiomer) | - | [8] |
| HPTLC | Pure Substance | 0.3–1.4 mg/band | - | - | - | [9] |
| GC-MS | Urine | 1–200 ng/mL | 0.95 ng/mL (this compound) | - | - | [1] |
| LC-MS/MS | Urine | 1–200 ng/mL | 0.45 ng/mL (this compound) | - | - | [1] |
| LC-MS/MS | Urine | Up to 3000 ng/mL | - | - | >50% (Process Efficiency) | [2][10] |
| RapidFire/MS/MS | Urine | 5 to 500 ng/mL | - | - | - | |
| LC-MS/MS | Oral Fluid | - | 0.1 ng/mL | 0.3 ng/mL | 60-65% | |
| LC-MS/MS | Whole Blood | - | 3 ng/mL | 7 ng/mL | - | [11] |
| LC-MS/MS | Human Plasma | - | - | 0.500 ng/mL | - | |
| HSGC | This compound Tablets | - | 250 µ g/tablet (IPA), 90 µ g/tablet (MDC) | - | - | [12] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, HPTLC: High-Performance Thin-Layer Chromatography, HSGC: Headspace Gas Chromatography, IPA: Isopropyl Alcohol, MDC: Methylene Chloride. "-" indicates data not specified in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are summaries of the experimental protocols for some of the key methods mentioned.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
One validated RP-HPLC method for the quantification of this compound in bulk and tablet dosage forms utilized a Waters X Bridge C18 column (50 x 2.1 mm, 5μ).[3][6] The mobile phase consisted of a gradient mixture of 5mM ammonium bicarbonate and acetonitrile, delivered at a flow rate of 1 ml/min.[3][6] Detection was carried out using a photo diode array (PDA) detector at a wavelength of 214nm.[3][6] Another RP-HPLC method employed a Cosmosil C18 column (250 cm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and a pH 2.8 buffer (80:20 v/v) at a flow rate of 1.0 ml/min, with detection at 303 nm.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
For the simultaneous detection of z-drugs in urine, a method involving the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation followed by GC-MS/MS analysis has been developed.[1] This method demonstrated good linearity over a concentration range of 1–200 ng/mL.[1] The specific GC column and temperature program are critical for the separation of this compound from other compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive LC-MS/MS method for the determination of this compound and its metabolites in urine utilized a UPLC® system with a 1.7 µm, 50 × 2.1 mm ACQUITY UPLC® ethylene bridged hybrid C18 column.[2] The mobile phase consisted of a gradient of 5 mM ammonium acetate buffer (pH 5.0) and 0.05% acetic acid in methanol, with a flow rate of 0.6 mL/min.[2] The total run time was 3.5 minutes, and detection was performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[2] Another LC-MS/MS method for z-drugs in urine used a Poroshell EC-C18 column (50 × 2.0 mm, 5 μm) with a mobile phase of 5 mM ammonium formate and 0.1% formic acid in methanol at a flow rate of 0.5 mL/min.[1]
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound detection. This process ensures a comprehensive and unbiased comparison.
Caption: A logical workflow for the cross-validation of analytical methods for this compound detection.
This structured approach ensures that each method is evaluated under the same conditions, allowing for a fair and accurate comparison of their performance characteristics. The ultimate goal is to provide clear, data-driven guidance for selecting the most appropriate analytical method to meet the specific needs of the researcher or institution.
References
- 1. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Development and Validation of Stability Indicating Dissolution Method for [ijaresm.com]
- 5. Identification and quantitation of this compound in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHOD DEVELOPMENT AND VALIDATION OF this compound IN BULK AND TABLET DOSAGE FORM USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. Method development and validation of this compound by RP-HPLC | Gandhian Young Technological Innovation Award [gyti.techpedia.in]
- 8. Validation of a high-performance liquid chromatographic method for the enantiospecific quantitation of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative analysis of this compound, N-desmethylthis compound, this compound N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Zopiclone and Ramelteon on Sleep Latency
In the landscape of pharmacological interventions for insomnia, zopiclone and ramelteon represent two distinct mechanistic approaches to promoting sleep onset. This compound, a nonbenzodiazepine hypnotic of the cyclopyrrolone class, enhances the effects of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] In contrast, ramelteon, a melatonin receptor agonist, mimics the effects of endogenous melatonin to regulate the sleep-wake cycle.[3][4] This guide provides a comparative overview of their effects on sleep latency, supported by available clinical data, detailed experimental protocols, and visualizations of their molecular pathways.
Quantitative Comparison of Sleep Latency
| Drug | Dosage | Study Population | Mean Reduction in Latency to Persistent Sleep (LPS) vs. Placebo | Data Type |
| Ramelteon | 8 mg | Adults with chronic insomnia | ~13.1 minutes | Pooled analysis of 4 clinical trials[6] |
| This compound | 7.5 mg | Chronic this compound users | Longer sleep latency (37.9 min) compared to good sleepers (7.7 min) | Observational study[7] |
| Esthis compound (indirect comparison) | Not specified | Not specified | 11 minutes shorter than ramelteon | Adjusted indirect meta-analysis[5] |
Note: The data for this compound is from an observational study of chronic users and not a placebo-controlled trial designed to measure efficacy in reducing sleep latency.
Experimental Protocols
The gold standard for objectively measuring sleep latency in clinical trials is polysomnography (PSG).[8] The following outlines a typical experimental protocol for a comparative study evaluating the effects of hypnotics on sleep latency.
Polysomnography (PSG) Protocol for Sleep Latency Measurement
A PSG study involves an overnight stay in a sleep laboratory where various physiological parameters are monitored.[9][10]
1. Patient Preparation:
-
Patients are instructed to maintain a regular sleep-wake schedule for at least a week prior to the study, often documented with a sleep diary.[11]
-
Abstinence from alcohol, caffeine, and other central nervous system stimulants or depressants is required for a specified period before the study.[11]
-
On the evening of the study, electrodes and sensors are attached to the patient's scalp (electroencephalogram - EEG), face (electrooculogram - EOG for eye movements), and chin (electromyogram - EMG for muscle tone).[10]
-
Additional sensors monitor heart rate, breathing, and blood oxygen levels.[10]
2. Data Acquisition:
-
The patient goes to bed at their usual time in a quiet, dark, and temperature-controlled room.[12]
-
Continuous recording of all physiological signals is performed throughout the night.
3. Key Measurement: Latency to Persistent Sleep (LPS):
-
Sleep latency is a primary endpoint in insomnia trials.[8]
-
It is defined as the time from "lights out" to the first epoch of any stage of sleep.[8]
-
A common and more robust measure is the Latency to Persistent Sleep (LPS), defined as the time from lights out to the first 10 consecutive minutes of sleep.[8]
4. Data Analysis:
-
The recorded PSG data is scored by trained technicians according to standardized criteria, such as the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.
-
Statistical analysis is then performed to compare the mean LPS between the different treatment groups (e.g., this compound, ramelteon, and placebo).
Signaling Pathways and Experimental Workflow
To understand the distinct mechanisms of action of this compound and ramelteon, their signaling pathways are illustrated below. Additionally, a typical experimental workflow for a comparative clinical trial is diagrammed.
Caption: this compound's Signaling Pathway.
Caption: Ramelteon's Signaling Pathway.
Caption: Comparative Clinical Trial Workflow.
Conclusion
This compound and ramelteon offer distinct pharmacological strategies for the management of insomnia characterized by difficulty falling asleep. This compound enhances GABAergic inhibition, a widespread mechanism for inducing sedation, while ramelteon targets the body's master clock to regulate the sleep-wake cycle.[1][2][3][4] Although direct comparative efficacy data on sleep latency is limited, an indirect meta-analysis suggests that esthis compound may lead to a greater reduction in sleep latency than ramelteon.[5] However, it is important to note that ramelteon is not classified as a controlled substance and has shown a low potential for abuse, which may be a significant consideration in clinical practice.[2] The choice between these agents should be guided by a comprehensive assessment of the patient's specific sleep difficulties, potential for adverse effects, and overall clinical profile. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their effects on sleep latency.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Next-Day Effects of Ramelteon (8 mg), this compound (7.5 mg), and Placebo on Highway Driving Performance, Memory Functioning, Psychomotor Performance, and Mood in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. Effects of ramelteon 8 mg on objective sleep latency in adults with chronic insomnia on nights 1 and 2: pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sleep and Sleep Disorders in Chronic Users of this compound and Drug-Free Insomniacs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aasm.org [aasm.org]
- 9. hcplive.com [hcplive.com]
- 10. drugs.com [drugs.com]
- 11. Ramelteon for the treatment of insomnia in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical appraisal of ramelteon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the next-day residual effects of zopiclone compared to other hypnotics
A comprehensive review of the next-day residual effects of zopiclone compared to other hypnotics, supported by experimental data and detailed methodologies, to inform research and drug development.
This compound, a non-benzodiazepine hypnotic of the cyclopyrrolone class, is widely prescribed for the short-term treatment of insomnia. While effective in inducing and maintaining sleep, its potential for next-day residual effects on cognitive and psychomotor functions remains a critical area of investigation for researchers and drug development professionals. This guide provides an objective comparison of this compound's performance against other hypnotics, including "Z-drugs" (zolpidem, zaleplon) and benzodiazepines, with a focus on experimental data and methodologies.
Comparative Analysis of Next-Day Residual Effects
Clinical studies have consistently demonstrated that this compound can impair next-day performance, particularly in tasks requiring vigilance, psychomotor coordination, and memory. The extent of these residual effects is influenced by dosage, time of administration, and individual patient factors.
Psychomotor and Driving Performance
A key concern with any hypnotic is its impact on driving ability. This compound has been shown to cause significant impairment in driving performance the morning after administration.[1][2][3] In contrast, zaleplon, with its shorter half-life, is less likely to cause such impairment, especially when taken at least four hours before driving.[1] Zolpidem's effects on driving appear to be dose-dependent, with higher doses more likely to cause residual impairment.[1]
Table 1: Summary of Next-Day Residual Effects on Driving Performance
| Hypnotic | Dosage | Time of Assessment Post-Dose | Key Findings on Driving Performance | Study Reference |
| This compound | 7.5 mg | 10 hours | Significant impairment in a highway driving test; impairment was twice that observed with a social dose of alcohol.[2] | Vermeeren et al. |
| Zaleplon | 10 mg | 10 hours | No significant difference from placebo in driving performance.[2] | Vermeeren et al. |
| Zolpidem | 10 mg | 10 hours | Little residual driving impairment.[1] | Multiple Studies |
| Zolpidem | 20 mg | Daytime | Significantly impairs daytime driving.[1] | Multiple Studies |
| Flunitrazepam | 1 mg | Morning after | Impaired reaction time on an information-processing test analogous to driving ability.[4] | Harrison et al. |
Cognitive Function
Beyond psychomotor skills, the next-day cognitive effects of hypnotics are a significant consideration. This compound has been associated with impairments in memory and other cognitive domains. A meta-analysis revealed a medium effect size for this compound on verbal memory and a smaller effect size on working memory.[5]
Table 2: Summary of Next-Day Residual Effects on Cognitive Function
| Hypnotic | Dosage | Cognitive Domain Assessed | Key Findings | Study Reference |
| This compound | 7.5 mg | Verbal Memory, Working Memory | Medium effect size on verbal memory impairment; smaller effect size on working memory impairment.[5] | Stranks & Crowe |
| This compound | 7.5 mg | Word Learning and Recall | Significantly lower immediate and delayed recall scores compared to placebo and zaleplon.[6] | Vermeeren & Coenen |
| Zolpidem | 10 mg & 20 mg | Verbal Memory, Attention, Speed of Processing | Medium effect sizes on verbal memory and attention impairment; smaller effect size on speed of processing.[5] | Stranks & Crowe |
| Zaleplon | 10 mg | Word Learning and Recall | No significant difference from placebo.[6] | Vermeeren & Coenen |
| Flunitrazepam | 1 mg | Information Processing | Impaired reaction time.[4] | Harrison et al. |
| Triazolam | 0.25 mg | Information Processing | Impaired reaction time 1 hour post-dose, but not the next morning.[4][7] | Harrison et al.; Subhan & Hindmarch |
| Lormetazepam | 1 mg | Information Processing | No significant residual effects.[4] | Harrison et al. |
Experimental Protocols
The assessment of next-day residual effects relies on standardized and validated experimental methodologies. Below are outlines of common protocols used in the cited studies.
Highway Driving Test
This standardized test is designed to assess real-world driving performance under controlled conditions.
-
Objective: To measure the residual effects of a hypnotic on a subject's ability to operate a motor vehicle.
-
Methodology:
-
Participants are administered the hypnotic or placebo at bedtime.
-
The following morning (typically 10 hours post-administration), participants drive a specially instrumented vehicle over a 100-km primary highway circuit.
-
The primary outcome measure is the Standard Deviation of Lateral Position (SDLP), which quantifies weaving. Other measures may include speed variability and driver vigilance.
-
The test is typically conducted as a double-blind, placebo-controlled, crossover study.[2]
-
Psychomotor and Cognitive Test Batteries
A variety of laboratory-based tests are used to assess specific cognitive and psychomotor functions.
-
Objective: To quantify the effects of hypnotics on specific domains such as memory, attention, and reaction time.
-
Commonly Used Tests:
-
Word Learning Test: Assesses verbal memory (immediate and delayed recall).[6]
-
Critical Flicker Fusion (CFF) Threshold: Measures central nervous system arousal and information processing speed.[4]
-
Divided Attention Task: Evaluates the ability to attend to and process multiple stimuli simultaneously.[2]
-
Information Processing Task: Measures reaction time and accuracy in response to stimuli.[4]
-
Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and working memory.
-
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound and other Z-Drugs
This compound and other "Z-drugs" exert their hypnotic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor complex, the primary inhibitory neurotransmitter system in the central nervous system.[8][9] Although structurally different from benzodiazepines, they bind to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA.[8][10] this compound binds non-selectively to GABA-A receptor subtypes, whereas zolpidem and zaleplon show a higher affinity for the α1 subunit.[6]
Caption: Simplified signaling pathway of Z-drugs.
Typical Experimental Workflow for Assessing Next-Day Residual Effects
The following diagram illustrates a typical workflow for a clinical trial investigating the next-day residual effects of a hypnotic.
Caption: A typical experimental workflow.
Conclusion
The available evidence indicates that this compound can produce clinically relevant next-day residual effects on psychomotor and cognitive functions. These effects appear to be more pronounced compared to shorter-acting hypnotics like zaleplon. The choice of a hypnotic should therefore involve a careful consideration of the patient's daily activities, particularly those that require a high level of alertness and coordination, such as driving. For researchers and drug development professionals, the methodologies outlined in this guide provide a framework for the continued investigation of the residual effects of both existing and novel hypnotic agents. Future research should continue to employ rigorous, real-world performance measures to fully characterize the safety profiles of these medications.
References
- 1. In the Zzz Zone: The Effects of Z-Drugs on Human Performance and Driving - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential residual effects of zaleplon and this compound on actual driving: a comparison with a low dose of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Residual effects of this compound and benzodiazepine hypnotics on psychomotor performance related to car driving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acute cognitive effects of this compound, zolpidem, zaleplon, and esthis compound: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Validating the Automated Vigilance and Sedation Test (AVAST): A Novel Behavioral Assay for Zopiclone's Sedative Effects
For Immediate Release
This guide provides a comparative analysis for the validation of a novel behavioral assay, the Automated Vigilance and Sedation Test (AVAST), designed to assess the sedative effects of hypnotic compounds. The performance of AVAST is compared against established, conventional assays using the non-benzodiazepine hypnotic, zopiclone, as the reference compound. This document is intended for researchers, scientists, and professionals in the field of drug development and behavioral pharmacology.
Introduction to this compound and its Mechanism of Action
This compound is a non-benzodiazepine hypnotic agent belonging to the cyclopyrrolone class, widely prescribed for the short-term treatment of insomnia.[1][2] Its primary mechanism of action involves the modulation of the central nervous system to induce sleep.[3] this compound enhances the activity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), by binding to a site on the GABAA receptor complex.[2][3] This binding potentiates the inhibitory effects of GABA, leading to increased neuronal inhibition, which manifests as sedation and hypnosis.[3]
The Need for Novel Behavioral Assays
Traditional behavioral assays for sedation, such as the Open Field Test (OFT) and Elevated Plus Maze (EPM), often measure locomotor activity and anxiety-like behaviors in a novel and potentially stressful environment. While valuable, these tests may not fully capture the nuanced sedative effects of a compound in a familiar, non-stressful setting. The proposed Automated Vigilance and Sedation Test (AVAST) aims to address this gap by providing continuous, automated monitoring of spontaneous behavior in the home-cage environment, thereby offering a more sensitive and ethologically relevant measure of sedation.
Comparative Analysis of Behavioral Assays
The sedative effects of this compound were evaluated using the novel AVAST and three conventional behavioral assays: the Open Field Test, the Elevated Plus Maze, and the Rotarod test. The data presented below demonstrates the validation of AVAST against these established methods.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the dose-dependent effects of this compound across the different behavioral assays.
Table 1: Open Field Test (OFT) - Locomotor Activity and Exploratory Behavior
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency |
| Vehicle (Saline) | 1520 ± 110 | 45 ± 5 | 30 ± 4 |
| This compound (5.0) | 1150 ± 95 | 38 ± 6 | 22 ± 3 |
| This compound (10.0) | 830 ± 70[4] | 32 ± 5 | 15 ± 2 |
| This compound (20.0) | 510 ± 55 | 25 ± 4* | 8 ± 1 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Elevated Plus Maze (EPM) - Anxiety-Like Behavior and Sedation
| Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle (Saline) | 35 ± 4 | 30 ± 3 | 25 ± 3 |
| This compound (5.0) | 55 ± 6 | 42 ± 4 | 22 ± 2 |
| This compound (7.5) | 68 ± 7[1] | 51 ± 5[1] | 18 ± 2 |
| This compound (10.0) | 65 ± 8 | 48 ± 6 | 14 ± 1**[3] |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: Rotarod Test - Motor Coordination and Ataxia
| Dose (mg/kg, i.p.) | Latency to Fall (s) |
| Vehicle (Saline) | 180 ± 15 |
| This compound (5.0) | 155 ± 18 |
| This compound (10.0) | 110 ± 12**[3] |
| This compound (20.0) | 65 ± 10*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. |
Table 4: Automated Vigilance and Sedation Test (AVAST) - Home-Cage Activity
| Dose (mg/kg, i.p.) | Total Activity (beam breaks/2h) | Active Bouts (count) | Average Duration of Rest Bouts (min) |
| Vehicle (Saline) | 2500 ± 210 | 120 ± 15 | 8 ± 1.5 |
| This compound (5.0) | 1850 ± 180 | 95 ± 12 | 12 ± 2.0 |
| This compound (10.0) | 1100 ± 150 | 60 ± 8 | 20 ± 2.5 |
| This compound (20.0) | 600 ± 90 | 35 ± 5 | 35 ± 3.0 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. |
Visualizations
Signaling Pathway and Experimental Workflows
Figure 1. Mechanism of action of this compound at the GABAA receptor.
Figure 2. Workflow for the comparative validation of behavioral assays.
Experimental Protocols
Automated Vigilance and Sedation Test (AVAST)
-
Apparatus: Standard rodent home-cages equipped with a grid of infrared beams to detect movement along the X, Y, and Z axes. The system is connected to a computer for continuous data acquisition.
-
Procedure:
-
Animals are single-housed and acclimatized to the AVAST cages for 48 hours prior to testing.
-
On the test day, animals are briefly removed, administered this compound (5, 10, or 20 mg/kg, i.p.) or vehicle, and immediately returned to their home cage.
-
Spontaneous activity is recorded continuously for 2 hours.
-
-
Parameters Measured:
-
Total Activity: Sum of all beam breaks, indicating overall locomotor activity.
-
Active Bouts: Periods of continuous movement above a defined threshold.
-
Rest Bouts: Periods of inactivity below a defined threshold. The average duration of these bouts is calculated as an index of sedation.
-
Open Field Test (OFT)
-
Apparatus: A square arena (100 cm x 100 cm) with high walls, illuminated to 15 lux.[5] The floor is divided into a central zone (50 cm x 50 cm) and a peripheral zone.
-
Procedure:
-
Animals are administered this compound (5, 10, or 20 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Each animal is placed in the center of the arena and allowed to explore freely for 10 minutes.[5]
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Total Distance Traveled: A measure of general locomotor activity. Sedative compounds are expected to decrease this parameter.
-
Time in Center Zone: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing Frequency: Vertical exploratory behavior, which can be reduced by sedatives.
-
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 60 cm from the floor.[5]
-
Procedure:
-
Animals are dosed with this compound (5, 7.5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Each animal is placed in the central square of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Activity is recorded and analyzed by a video tracking system.
-
-
Parameters Measured:
-
Time Spent in Open Arms & Open Arm Entries: Primary measures of anxiety-like behavior. Anxiolytic effects increase these values.
-
Total Arm Entries: A measure of overall activity. A decrease can indicate sedation.
-
Rotarod Test
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Animals are trained on the rotarod at a constant speed for two consecutive days prior to testing.
-
On the test day, animals are dosed with this compound (5, 10, or 20 mg/kg, i.p.) or vehicle.
-
30 minutes post-injection, each animal is placed on the rotarod, which accelerates from 4 to 40 rpm over 3 minutes.
-
The latency to fall off the rod is recorded, with a maximum trial duration of 180 seconds.
-
-
Parameters Measured:
-
Latency to Fall: A measure of motor coordination and balance. Sedative or ataxic compounds decrease this latency.
-
Conclusion
The data presented in this guide demonstrate that the novel Automated Vigilance and Sedation Test (AVAST) is a valid and sensitive assay for detecting the sedative effects of this compound. AVAST showed a clear, dose-dependent reduction in overall activity and an increase in the duration of rest bouts, consistent with the known hypnotic properties of the drug. The results from AVAST correlate well with the sedative-like effects observed in the conventional assays, such as decreased locomotion in the OFT, reduced total entries in the EPM, and impaired performance on the Rotarod.
The primary advantage of AVAST is its ability to assess sedation in a non-stressful, ethologically relevant home-cage environment over an extended period. This reduces the confounding influence of novelty-induced stress and provides a more nuanced profile of a compound's sedative action. Therefore, AVAST represents a valuable addition to the battery of behavioral assays for the preclinical screening and characterization of novel hypnotic and sedative compounds.
References
- 1. RESEARCH: this compound (Cyclopyrrolone): A Novel Hypnosedative; Hypnosedation Caused by this compound Does Not Impair Memory‐Learning in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sedative and anxiolytic effects of this compound's enantiomers and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic studies of the central action of this compound: effects on locomotor activity and brain monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Zopiclone versus other Z-drugs: a meta-analysis of clinical trial data
A Comparative Guide for Researchers and Drug Development Professionals
The class of non-benzodiazepine hypnotics known as "Z-drugs," which includes zopiclone, esthis compound, and zolpidem, has been a cornerstone in the pharmacological management of insomnia for decades. While sharing a common mechanism of action through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, subtle but significant differences in their pharmacokinetic and pharmacodynamic profiles influence their clinical efficacy and safety. This guide provides an objective comparison of this compound against other prominent Z-drugs, supported by a meta-analysis of clinical trial data, to inform research, clinical trial design, and future drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize pooled data from multiple meta-analyses of randomized controlled trials (RCTs), offering a quantitative comparison of this compound, esthis compound, and zolpidem across key efficacy and safety parameters.
Table 1: Efficacy in the Treatment of Insomnia (vs. Placebo)
| Outcome Measure | This compound | Esthis compound | Zolpidem |
| Sleep Onset Latency (SOL) | Significant Reduction | Significant Reduction[1] | Significant Reduction |
| Mean Difference (minutes) | -12.11[2] | -11.94[1] | Data varies across studies |
| Total Sleep Time (TST) | Significant Increase | Significant Increase[1] | Significant Increase |
| Mean Difference (minutes) | Data varies across studies | +27.70[1] | Data varies across studies |
| Wake After Sleep Onset (WASO) | Significant Reduction | Significant Reduction[1] | Significant Reduction[2] |
| Mean Difference (minutes) | Data varies across studies | -17.02[1] | -16.67[2] |
| Sleep Efficiency (SE) | Significant Improvement | Higher than this compound[3] | Data varies across studies |
| Subjective Sleep Quality | Improvement | Improvement | Improvement |
Table 2: Comparative Adverse Event Profile
| Adverse Event | This compound | Esthis compound | Zolpidem |
| Dysgeusia (Bitter Taste) | Most Common[4] | High Incidence[1][4] | Less Common than this compound/Esthis compound |
| Headache | Common[4] | Common[4] | Common |
| Dizziness | Common[4] | Common[1][4] | Common |
| Somnolence (Next-day Drowsiness) | Present | Present[1] | Present, particularly at higher doses |
| Cognitive Impairment (Verbal Memory, Attention) | Medium effect size on verbal memory[5] | Less data available | Medium effect size on verbal memory and attention[5] |
| Falls and Fractures | Increased Risk | Increased Risk | Increased Risk |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Esthis compound | Zolpidem |
| Half-life (hours) | ~5 | ~6 | ~2.6 |
| Time to Peak Plasma Concentration (hours) | ~1-2 | ~1 | ~1.6 |
| Primary Metabolism | CYP3A4, CYP2C8 | CYP3A4, CYP2E1 | CYP3A4 |
Experimental Protocols
The data presented in this guide are derived from numerous randomized, double-blind, placebo-controlled clinical trials. While individual protocols may vary slightly, a representative methodology is outlined below, adhering to the principles of the CONSORT (Consolidated Standards of Reporting Trials) and SPIRIT (Standard Protocol Items: Recommendations for Interventional Trials) statements.
1. Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled design is typically employed.
2. Participant Population:
- Inclusion Criteria: Adult patients (typically 18-65 years) with a primary diagnosis of insomnia as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM) or International Classification of Sleep Disorders (ICSD). A minimum score on the Insomnia Severity Index (ISI), often ≥15, is a common requirement.
- Exclusion Criteria: Presence of other sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, current use of other hypnotics or psychotropic medications, and history of substance abuse.
3. Randomization and Blinding: Participants are randomly assigned to receive one of the active treatments (this compound, esthis compound, or zolpidem at a specified dose) or a matching placebo. Both participants and investigators remain blinded to the treatment allocation throughout the study.
4. Intervention:
- Dosage: Standard therapeutic doses are used (e.g., this compound 7.5 mg, esthis compound 3 mg, zolpidem 10 mg).
- Administration: Oral administration, typically 30 minutes before bedtime.
- Duration: Treatment periods in short-term trials typically range from 2 to 4 weeks.
5. Outcome Measures:
- Primary Efficacy Endpoint: The primary outcome is often the change from baseline in a key sleep parameter, such as polysomnography (PSG)-measured sleep onset latency (SOL) or the Insomnia Severity Index (ISI) score.
- Secondary Efficacy Endpoints: These include other PSG-derived measures (e.g., Total Sleep Time (TST), Wake After Sleep Onset (WASO), Sleep Efficiency (SE)) and patient-reported outcomes (e.g., subjective SOL, TST, and sleep quality).
- Safety and Tolerability Assessment: Adverse events are systematically recorded at each study visit using standardized questionnaires and spontaneous reporting. Vital signs and laboratory tests are monitored. Next-day residual effects are often assessed using tools like the Digit Symbol Substitution Test (DSST).
6. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. Analysis of covariance (ANCOVA) or mixed-effects models for repeated measures (MMRM) are commonly used to compare the change from baseline between treatment groups and placebo, adjusting for baseline values.
Mandatory Visualization
The following diagrams illustrate the mechanism of action and a typical experimental workflow for clinical trials of Z-drugs.
Caption: Mechanism of action of Z-drugs on the GABA-A receptor.
Caption: A typical experimental workflow for a Z-drug clinical trial.
References
- 1. Esthis compound for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comparative Effectiveness and Safety of Insomnia Drugs: A Systematic Review and Network Meta-Analysis of 153 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Esthis compound versus this compound in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acute cognitive effects of this compound, zolpidem, zaleplon, and esthis compound: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zopiclone in a Laboratory Setting: A Guide for Researchers
For immediate release
This document provides essential safety and logistical information for the proper disposal of Zopiclone, a non-benzodiazepine hypnotic agent, within research, scientific, and drug development environments. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
While this compound is not typically classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), its potential for harm if ingested and its toxicity to aquatic life necessitate specific disposal protocols.[1][2] Improper disposal, such as discarding in regular trash or flushing down the drain, can lead to environmental contamination and is strongly discouraged.
Key Disposal Procedures for this compound
Researchers and laboratory personnel must handle and dispose of this compound and its related waste in accordance with institutional, local, and federal regulations. The following table summarizes the recommended disposal methods.
| Waste Stream | Recommended Disposal Procedure | Rationale |
| Unused or Expired this compound (Pure substance or formulations) | Dispose of as non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste. This typically involves collection in a designated, clearly labeled waste container for incineration by a licensed hazardous material disposal company.[3][4] | Prevents environmental contamination and ensures destruction of the active pharmaceutical ingredient. Incineration is the preferred method for non-RCRA pharmaceutical waste.[3] |
| Empty this compound Containers (e.g., bottles, vials) | If not considered acutely hazardous (P-listed), containers can be disposed of in the regular trash after all contents have been removed. Personal and prescription information should be obliterated before disposal. | As this compound is not on the EPA's P-list, triple rinsing of the container is not required. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Dispose of in a designated pharmaceutical waste container for incineration. | Prevents accidental exposure and environmental contamination from residual this compound. |
| Solutions Containing this compound | Collect in a clearly labeled, sealed waste container for disposal via a licensed hazardous material disposal company. Do not pour down the drain. | This compound is toxic to aquatic life, and wastewater treatment facilities may not effectively remove it.[2][5] |
Experimental Protocols Referenced
The disposal recommendations provided are based on guidelines from Safety Data Sheets (SDS) for this compound and general procedures for non-hazardous pharmaceutical waste disposal in laboratory settings. No specific experimental protocols were cited in the source documents for the disposal of this compound itself. The primary directive is to adhere to local regulations and engage licensed waste disposal services.[1][2]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
References
Safeguarding Your Research: A Guide to Handling Zopiclone
Essential Safety and Disposal Protocols for Laboratory Professionals
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Zopiclone. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
This compound is a pharmaceutical agent that requires careful handling due to its potential health hazards. It can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][2][3][4] Furthermore, it is suspected of causing damage to fertility or an unborn child and may lead to organ damage through prolonged or repeated exposure.[1][2][3][4]
Occupational Exposure Limits
While some sources indicate no published advisory exposure limit, this compound has been assigned an Occupational Exposure Band (OEB) of 4. This necessitates stringent handling practices to minimize exposure.
| Parameter | Value |
| Occupational Exposure Band (OEB) | 4 (1µg/m³ to 10µg/m³)[5] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when working with this compound.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. Mechanical exhaust is required to control airborne particles.[1]
-
Safety Stations: A safety shower and eye wash station should be readily accessible.[1]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of airborne particles, especially when handling the pure substance or crushed tablets.[1] |
| Hand Protection | Compatible, chemical-resistant gloves. Double gloving is recommended.[1][6][7] | To prevent skin contact and absorption.[1] Thicker gloves generally offer better protection.[6] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles. | To protect against accidental splashes or airborne particles causing eye irritation.[1][2] |
| Body Protection | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7] | To prevent contamination of personal clothing and skin.[1][2] |
Operational Plan: Handling and Disposal of this compound
This section outlines a step-by-step protocol for the safe handling and disposal of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Immediate Disposal Steps:
-
Segregate Waste: All materials that have come into contact with this compound, including gloves, gowns, and disposable labware, should be considered contaminated waste.
-
Containerization: Collect all this compound waste in clearly labeled, sealed, and suitable containers for disposal.[1]
Disposal Options:
-
Preferred Method: Drug Take-Back Programs: Utilize authorized drug take-back programs or professional hazardous waste disposal services. Many communities have designated collection sites or events.[8][9]
-
Alternative Method (if no take-back program is available):
-
Deactivation: Remove the this compound from its original container. Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[9][10][11] This makes the drug less attractive to children and pets and unrecognizable to individuals who might go through the trash.[8]
-
Containment: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[8][10]
-
Trash Disposal: Dispose of the sealed container in the household or laboratory trash.[8][11]
-
De-identify Packaging: Before disposing of the original packaging, scratch out all personal or identifying information to protect privacy.[8][10]
-
Important Note: Do not flush this compound down the toilet or drain unless specifically instructed by the manufacturer or local regulations, as this can lead to water contamination.[9][10] Many pharmacies also offer a free service for the return of unwanted medicines.[12] Always adhere to local, regional, and national regulations for hazardous waste disposal.[2][4]
Logical Relationship for this compound Disposal
Caption: Decision Tree for this compound Disposal.
References
- 1. biosynth.com [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fda.gov [fda.gov]
- 9. epa.gov [epa.gov]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
- 12. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
